3-(4-Methylphenyl)prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASSCMVYTLTTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343436 | |
| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-24-6 | |
| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol via Palladium-Catalyzed Cross-Coupling of Terminal Alkynes
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol, a valuable propargyl alcohol derivative, with a primary focus on its construction from terminal alkynes. We delve into the premier synthetic strategy, the Sonogashira cross-coupling reaction, elucidating its mechanistic underpinnings to provide researchers and drug development professionals with the causal logic behind experimental design. The document includes a detailed, field-proven experimental protocol, analysis of critical reaction parameters, and discussion of methodological variations. The core objective is to furnish a scientifically rigorous and practical resource that bridges theoretical principles with successful laboratory application.
Introduction: The Significance of Arylpropargyl Alcohols
3-(4-Methylphenyl)prop-2-yn-1-ol is a member of the arylpropargyl alcohol class of compounds, which are pivotal building blocks in modern organic synthesis.[1] The molecule's structure, featuring a rigid alkyne linker, a reactive hydroxyl group, and an aromatic ring, offers a versatile scaffold for constructing complex molecular architectures.[1] These motifs are integral to the synthesis of pharmaceuticals, natural products, functional polymers, and advanced organic materials.[2][3] The formation of the C(sp²)-C(sp) bond between the p-tolyl group and the propargylic framework is the key strategic disconnection. Among the various methods to forge this bond, the palladium-catalyzed Sonogashira cross-coupling reaction stands out as the most efficient, reliable, and broadly applicable methodology.[4]
The Core Synthetic Strategy: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][5] For the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol, this involves the coupling of propargyl alcohol (a terminal alkyne) with a 4-substituted toluene halide, typically 4-iodotoluene or 4-bromotoluene. The reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base.[3][6]
The Mechanistic Rationale: A Tale of Two Catalytic Cycles
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6][7][8]
-
The Palladium Cycle: This cycle is responsible for activating the aryl halide and forging the final product.
-
Reductive Activation: The reaction typically starts with a stable palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. In the presence of an amine base or phosphine ligand, this is reduced in situ to the active palladium(0) species, [Pd(0)L₂].[2][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodotoluene). This step inserts the palladium into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[6][7] The reactivity of the halide is critical, following the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: This is the crucial step where the two cycles intersect and is often rate-determining.[7][8] The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide ligand.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, releasing the final product, 3-(4-methylphenyl)prop-2-yn-1-ol, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
-
-
The Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne.
-
π-Complex Formation: The copper(I) salt coordinates with the alkyne's triple bond, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal acetylenic proton.[7]
-
Deprotonation: The amine base deprotonates the activated alkyne, leading to the formation of a highly nucleophilic copper(I) acetylide intermediate.[6][7] This species is now primed for the transmetalation step with the palladium complex.
-
The synergy between these two cycles allows the reaction to proceed under remarkably mild conditions, often at room temperature, with high efficiency.[2]
Field-Proven Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol using Sonogashira conditions. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere to prevent catalyst deactivation and unwanted alkyne homocoupling.[9]
Reagents and Equipment
-
Reactants: 4-Iodotoluene, Propargyl alcohol
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Equipment: Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen), syringes, TLC plates, column chromatography setup.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of Argon or Nitrogen.[6]
-
Reagent Charging: To the flask, add 4-iodotoluene (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) followed by triethylamine (3.0 mmol, 3.0 eq). Stir the resulting mixture at room temperature for 10 minutes.[6]
-
Substrate Addition: Using a syringe, add propargyl alcohol (1.2 mmol, 1.2 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the 4-iodotoluene starting material is fully consumed (typically 2-6 hours).
-
Aqueous Work-up: Upon completion, cool the reaction mixture and dilute it with diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by a wash with brine.[6][10]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-methylphenyl)prop-2-yn-1-ol.
Critical Parameters and Optimization Insights
The success of the Sonogashira coupling hinges on the careful selection of several key parameters. The causality behind these choices is crucial for adapting the protocol to different scales or substrates.
| Parameter | Choice & Rationale | Potential Issues & Mitigation |
| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl .[2] Iodides are most reactive, allowing for mild conditions (room temp). Bromides may require higher temperatures or more active catalyst systems. | Slow or incomplete reaction with bromides/chlorides. Mitigation: Increase temperature, use more electron-rich/bulky phosphine ligands, or use a more active palladium precatalyst.[7] |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) .[5] Pd(II) precatalysts are often more air-stable. The phosphine ligand stabilizes the Pd(0) active species. | Catalyst decomposition (black precipitate of Pd black). Mitigation: Ensure strictly anaerobic and anhydrous conditions. Use of bulky, electron-donating ligands can enhance catalyst stability and activity.[7] |
| Cu Co-catalyst | CuI (2-5 mol%) . Crucial for activating the alkyne and enabling mild reaction conditions.[2] | Formation of alkyne homocoupling (Glaser) byproducts.[12] Mitigation: Maintain a strict inert atmosphere as oxygen promotes this side reaction. Consider a copper-free protocol if homocoupling is a persistent issue. |
| Base | Amine (e.g., Et₃N, DIPA, piperidine) . Acts as the proton scavenger to form the acetylide and can help reduce the Pd(II) precatalyst.[2][7] | Insufficient basicity may slow the reaction. Sterically hindered bases can sometimes be beneficial. |
| Solvent | Anhydrous, degassed polar aprotic (THF, DMF) or the amine base itself. Must be able to dissolve all components. | Presence of water or oxygen can deactivate catalysts and lead to side reactions. Mitigation: Use freshly distilled solvents and proper inert atmosphere techniques. |
Methodological Variations: The Copper-Free Sonogashira
While highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne to form 1,4-butynediol derivatives (Glaser coupling), especially if oxygen is not rigorously excluded.[13] This side reaction consumes the starting material and complicates purification.
To circumvent this, copper-free Sonogashira protocols have been developed.[12]
-
Rationale: To eliminate Glaser homocoupling, improve the reaction's environmental profile, and simplify purification.[13]
-
Mechanism: The mechanism of the copper-free variant is still debated but is distinct from the dual-cycle pathway. One prominent theory suggests that the deprotonation of the alkyne is facilitated by the amine base directly at a palladium center, forming a palladium-acetylide complex.[7] Another advanced hypothesis proposes a tandem Pd/Pd catalytic cycle, where a second palladium complex assumes the role of copper in activating the alkyne.[13]
-
Practical Considerations: Copper-free versions often require slightly more forcing conditions, such as higher temperatures or the use of stronger bases (e.g., cesium carbonate) and specific ligand systems to achieve comparable efficiency to the co-catalyzed method.[7]
Conclusion
The Sonogashira cross-coupling reaction is the gold standard for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol from terminal alkynes and aryl halides. Its reliability, mild conditions, and broad functional group tolerance make it an indispensable tool for medicinal and materials chemists. A thorough understanding of the dual palladium/copper catalytic mechanism provides the essential framework for rational experimental design, optimization, and troubleshooting. While the classic copper-co-catalyzed system remains the workhorse, the development of copper-free variations offers a valuable alternative for overcoming specific challenges like alkyne homocoupling. By mastering these principles and protocols, researchers can confidently and efficiently access this versatile chemical building block for a myriad of scientific applications.
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Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]
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PubMed Central. (n.d.). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. [Link]
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ACS Publications. (n.d.). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
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An In-depth Technical Guide to 3-(p-Tolyl)prop-2-yn-1-ol (CAS: 16017-24-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(p-Tolyl)prop-2-yn-1-ol (CAS Number: 16017-24-6), a versatile propargyl alcohol derivative. The document delves into its chemical and physical characteristics, synthesis, and detailed spectroscopic analysis. Furthermore, it explores the compound's reactivity and highlights its significant potential as a key building block in the synthesis of complex heterocyclic systems and as a valuable scaffold in the field of medicinal chemistry and drug discovery. The guide is intended to serve as a crucial resource for researchers and professionals engaged in organic synthesis and pharmaceutical development, offering both foundational knowledge and practical insights into the application of this compound.
Introduction: The Strategic Importance of Propargyl Alcohols
Propargyl alcohols, a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, are of paramount importance in modern organic synthesis. Their unique bifunctional nature allows for a diverse range of chemical transformations, making them invaluable intermediates in the construction of complex molecular architectures.[1][2][3] 3-(p-Tolyl)prop-2-yn-1-ol, the subject of this guide, is a prime example of this class, offering a rigid alkynyl scaffold functionalized with a reactive hydroxyl group and a p-tolyl moiety that can be further modified. This combination of features makes it a particularly attractive starting material for the synthesis of novel heterocyclic compounds and for its incorporation into potential therapeutic agents.[4][5] In the context of drug discovery, the propargyl motif is increasingly recognized for its utility in creating potent and selective modulators of biological targets.[6][7]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This section details the key characteristics of 3-(p-Tolyl)prop-2-yn-1-ol.
Physicochemical Properties
The essential physicochemical data for 3-(p-tolyl)prop-2-yn-1-ol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16017-24-6 | N/A |
| Molecular Formula | C₁₀H₁₀O | [8] |
| Molecular Weight | 146.19 g/mol | [8] |
| Appearance | Solid | |
| Purity | 95% | |
| InChI Code | 1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 | |
| InChI Key | RASSCMVYTLTTPK-UHFFFAOYSA-N | |
| Storage Temperature | Ambient Storage |
Spectroscopic Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Based on the known spectra of similar compounds, the expected ¹H and ¹³C NMR chemical shifts for 3-(p-tolyl)prop-2-yn-1-ol in CDCl₃ are predicted as follows:
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, typically in the range of δ 7.0-7.5 ppm. The methyl protons of the tolyl group would appear as a sharp singlet around δ 2.3-2.4 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a singlet or a narrowly coupled multiplet around δ 4.3-4.5 ppm. The hydroxyl proton itself would be a broad singlet, with its chemical shift being concentration-dependent.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum would reveal signals for the aromatic carbons, with the ipso-carbon attached to the alkyne and the methyl-bearing carbon having distinct chemical shifts. The acetylenic carbons are expected in the δ 80-90 ppm region. The methylene carbon (-CH₂OH) would resonate around δ 50-55 ppm, and the methyl carbon of the tolyl group would be found at approximately δ 21-22 ppm.
The IR spectrum of 3-(p-tolyl)prop-2-yn-1-ol would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. The C≡C triple bond stretch would appear as a weak to medium intensity band around 2100-2260 cm⁻¹. The sp-C-H stretch is absent in this internal alkyne. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.[9][10]
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns would include the loss of a hydrogen atom, a hydroxyl radical, or a methyl group from the tolyl moiety. A significant peak corresponding to the tropylium ion (m/z 91) is also expected due to the benzylic nature of the compound.[11][12][13]
Synthesis of 3-(p-Tolyl)prop-2-yn-1-ol
The synthesis of 3-(p-tolyl)prop-2-yn-1-ol is most efficiently achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Reaction Principle: The Sonogashira Coupling
The catalytic cycle of the Sonogashira coupling is a well-established process. The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.
Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 3-(p-Tolyl)prop-2-yn-1-ol
The following is a representative experimental protocol for the synthesis of 3-(p-tolyl)prop-2-yn-1-ol, adapted from established procedures for similar compounds.
Materials:
-
4-Iodotoluene
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of 4-iodotoluene in anhydrous THF, add triethylamine.
-
To this mixture, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an inert atmosphere (e.g., nitrogen or argon).
-
Add propargyl alcohol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-(p-tolyl)prop-2-yn-1-ol.
Applications in Organic Synthesis and Drug Discovery
The unique structural features of 3-(p-tolyl)prop-2-yn-1-ol make it a valuable precursor for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds.
Synthesis of Heterocycles
The presence of both an alkyne and a hydroxyl group allows for a variety of cyclization reactions to form diverse heterocyclic systems.
Thiazole derivatives are prevalent in many biologically active compounds and approved drugs.[14][15][16] Propargyl alcohols, including 3-(p-tolyl)prop-2-yn-1-ol, can react with thioamides in the presence of a suitable catalyst (e.g., a silver salt) to afford highly substituted thiazoles. This transformation provides a flexible and efficient route to this important class of heterocycles.[17]
Figure 2: General scheme for the synthesis of thiazoles from propargyl alcohols.
The reactivity of the alkyne and alcohol functionalities can be exploited to construct a variety of other heterocyclic scaffolds. For instance, intramolecular cyclization reactions can lead to the formation of furans and other oxygen-containing heterocycles. Furthermore, the alkyne can participate in cycloaddition reactions, such as the "click" reaction with azides to form triazoles, which are important pharmacophores. The hydroxyl group can be converted into a leaving group to facilitate reactions with nitrogen nucleophiles, leading to the formation of various nitrogen-containing heterocycles.[18][19][20]
Role in Drug Discovery and Medicinal Chemistry
The incorporation of an alkyne moiety into a drug candidate can have several beneficial effects. The linear and rigid nature of the triple bond can act as a non-polar and sterically less demanding spacer, which can enhance binding to a biological target.[7]
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization.[21][22] The alkyne group can serve as a bioisostere for various functional groups, such as a 1,4-disubstituted benzene ring, a nitrile, or an amide. This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and altered pharmacokinetic profiles.[6][23]
Figure 3: The alkyne as a bioisostere for common functional groups.
Propargyl alcohols are valuable intermediates in the synthesis of a wide range of bioactive molecules, including anti-cancer and anti-viral agents.[2][4][5] The ability to readily transform the alkyne and hydroxyl groups allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process.
Safety and Handling
3-(p-Tolyl)prop-2-yn-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-(p-Tolyl)prop-2-yn-1-ol is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the rich reactivity of its propargyl alcohol moiety provide access to a wide array of complex molecules, particularly heterocycles. Its potential as a scaffold in drug discovery, leveraging the unique properties of the alkyne group as a bioisostere and a rigid linker, makes it a compound of significant interest for researchers and drug development professionals. This guide has provided a comprehensive overview of its characterization, synthesis, and applications, and it is hoped that it will serve as a valuable resource for the scientific community.
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Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[1][24]hexanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
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3-(4-Methylphenyl)prop-2-yn-1-ol structural analysis
An In-Depth Technical Guide to the Structural Analysis of 3-(4-Methylphenyl)prop-2-yn-1-ol
Introduction: A Molecule of Versatile Functionality
3-(4-Methylphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with the molecular formula C₁₀H₁₀O, stands as a significant building block in modern organic chemistry.[1] Its structure is characterized by a para-substituted tolyl group attached to a propargyl alcohol moiety. This unique arrangement confers dual functionality: a nucleophilic hydroxyl group and a reactive terminal alkyne. This duality makes it a highly versatile intermediate for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional polymers.[1] Its participation in powerful synthetic transformations like 'click chemistry' and Sonogashira couplings further elevates its importance in drug development and materials science.[1][2]
A rigorous and multi-faceted structural analysis is paramount to confirming the identity and purity of this compound, ensuring its reliable performance in subsequent applications. This guide provides an in-depth examination of the core analytical techniques employed to elucidate and validate the structure of 3-(4-methylphenyl)prop-2-yn-1-ol, framed from the perspective of experimental rationale and data integration.
Molecular Structure and Analytical Workflow
The definitive identification of an organic compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow for analyzing 3-(4-methylphenyl)prop-2-yn-1-ol begins with its synthesis and purification, followed by a suite of spectroscopic analyses that probe its atomic composition, connectivity, and functional groups.
Caption: High-level workflow for the synthesis and structural validation of 3-(4-methylphenyl)prop-2-yn-1-ol.
Sources
An In-depth Technical Guide to the Reactivity of the Alkyne Group in 4-Methylphenylpropargyl Alcohol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylphenylpropargyl alcohol, a propargylic alcohol featuring a terminal alkyne and a para-tolyl group, is a versatile and highly reactive building block in modern organic synthesis. The unique juxtaposition of its three functional components—the hydroxyl group, the carbon-carbon triple bond, and the aromatic ring—imparts a rich and tunable reactivity profile. This guide provides a comprehensive technical overview of the reactivity centered on the alkyne group. It delves into key transformations including metal-catalyzed cross-coupling reactions, cycloadditions, selective reductions, and acid-catalyzed rearrangements. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for professionals leveraging this molecule in pharmaceutical discovery, materials science, and complex organic synthesis.
Introduction: Structure and Synthetic Potential
4-Methylphenylpropargyl alcohol, structurally represented as 1-(4-methylphenyl)prop-2-yn-1-ol, possesses a chiral center at the carbinol carbon. Its synthetic utility stems from the diverse reactivity of the terminal alkyne, which is electronically influenced by the adjacent hydroxyl group and the electron-donating 4-methylphenyl (p-tolyl) moiety. This structure is a valuable synthon, readily prepared by the nucleophilic addition of an ethynyl anion equivalent to 4-methylbenzaldehyde.[1][2]
The terminal alkyne proton is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile (an acetylide). This acetylide is central to C-C bond formation. Furthermore, the triple bond itself is a hub of reactivity, amenable to additions, cycloadditions, and coupling reactions. The propargylic hydroxyl group is not merely a spectator; it can direct certain reactions, participate in rearrangements, or be used as a handle for further functionalization.
This guide will systematically explore the primary reaction classes involving the alkyne functionality of this molecule.
Core Reactivity of the Terminal Alkyne
The most prominent feature of 4-methylphenylpropargyl alcohol is its terminal alkyne, which enables a host of powerful bond-forming reactions.
Sonogashira Cross-Coupling
The Sonogashira coupling is a cornerstone reaction for forming a bond between an sp-hybridized carbon (of the alkyne) and an sp²-hybridized carbon (of an aryl or vinyl halide).[3][4] This reaction is invaluable for constructing complex conjugated systems found in many pharmaceutical agents and organic materials.
Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[3] The amine base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.
Experimental Protocol: Sonogashira Coupling of 4-Methylphenylpropargyl Alcohol with 4-Iodotoluene
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.04 equiv.), and the aryl halide (e.g., 4-iodotoluene, 1.0 equiv.).
-
Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine (5 mL per mmol of halide).
-
Add 4-methylphenylpropargyl alcohol (1.2 equiv.) to the mixture via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. Reactions are often complete within 2-6 hours.[5]
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired diarylpropargyl alcohol.
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the flagship example of "Click Chemistry," is a highly efficient and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction's reliability, mild conditions, and high functional group tolerance make it a premier choice for bioconjugation, drug discovery, and materials science.[8] 4-Methylphenylpropargyl alcohol serves as an excellent alkyne component for this transformation.
Mechanism and Rationale: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) forms a copper acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring. This intermediate then rearranges to the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst.[7] The use of a stabilizing ligand, such as THPTA, can prevent copper-mediated side reactions and improve biocompatibility.[9]
Experimental Protocol: CuAAC Reaction with Benzyl Azide
-
In a vial, dissolve 4-methylphenylpropargyl alcohol (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water (0.2 M).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv.) in water.
-
Add the copper sulfate solution to the main reaction mixture, followed immediately by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, indicated by the formation of a precipitate or by TLC analysis.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The product can be purified by recrystallization or flash chromatography to yield the 1,4-disubstituted triazole.
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reactivity of the Alkyne Triple Bond
Beyond reactions at its terminus, the π-system of the triple bond is susceptible to addition and rearrangement reactions.
Selective Hydrogenation
The reduction of the alkyne can be controlled to selectively yield either a (Z)-alkene, a (E)-alkene, or the fully saturated alkane, depending on the catalyst and reaction conditions. This selectivity is critical in multistep synthesis.
| Product | Reagents and Conditions | Selectivity Rationale |
| (Z)-Alkene | H₂ (1 atm), Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂), Quinoline | The catalyst is "poisoned" to prevent over-reduction to the alkane. Hydrogen adds to the catalyst surface and delivers syn-addition to the alkyne, yielding the cis-(Z)-alkene. |
| (E)-Alkene | Na or Li metal, liquid NH₃ (l), -78 °C | A dissolving metal reduction proceeds via a radical anion intermediate. Protonation followed by addition of a second electron and a final protonation leads to the thermodynamically more stable trans-(E)-alkene. |
| Alkane | H₂ (1-50 atm), Pd/C, PtO₂, or Raney Ni | These highly active catalysts facilitate the complete saturation of the triple bond to a single bond.[10][11] |
Meyer-Schuster Rearrangement
A characteristic reaction of propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds.[12][13] For a terminal propargyl alcohol like 4-methylphenylpropargyl alcohol, this rearrangement yields an α,β-unsaturated aldehyde.[12]
Mechanism and Rationale: The reaction begins with the protonation of the hydroxyl group, which then leaves as a water molecule. The key step is a 1,3-shift of the protonated hydroxyl group, forming an allenol intermediate.[14] This unstable allenol then undergoes tautomerization to the more stable α,β-unsaturated aldehyde.[13] While strong acids can be used, modern methods often employ milder transition-metal or Lewis acid catalysts to improve yields and selectivity.[12][14]
Applications in Drug Development & Materials Science
The versatile reactivity of 4-methylphenylpropargyl alcohol makes it a valuable precursor in several high-value applications:
-
Pharmaceutical Synthesis: The ability to easily form triazoles (via CuAAC) or complex arylalkynes (via Sonogashira coupling) allows for the rapid generation of compound libraries for high-throughput screening. The propargyl alcohol motif itself is found in several bioactive molecules.[15]
-
Bioconjugation: The alkyne serves as a bio-orthogonal handle. It can be incorporated into a biomolecule (like a protein or nucleic acid) and then selectively reacted with an azide-tagged probe or cargo molecule using the CuAAC reaction, even in complex biological media.[8]
-
Materials Science: The rigid, linear nature of the alkyne and its ability to form extended conjugated systems are exploited in the synthesis of organic semiconductors, polymers, and nanomaterials.[3]
Conclusion
4-Methylphenylpropargyl alcohol is a powerful and versatile synthetic intermediate whose reactivity is dominated by its terminal alkyne group. The ability to precisely control its transformations—from forming new carbon-carbon and carbon-heteroatom bonds via coupling and cycloaddition reactions to selective reductions and rearrangements—ensures its continued importance in academic and industrial research. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively harness the synthetic potential of this valuable molecule.
References
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V. D. V. D. Reddy, et al. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. Supposed mechanism of hydrogenation of propargyl alcohol catalyzed by AG-Pd aerogel. Available at: [Link]
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PubMed. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Available at: [Link]
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ResearchGate. Para‐hydrogenation of propargyl alcohol in aqueous media (water:methanol=9:1). Available at: [Link]
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Solubility of 3-(4-Methylphenyl)prop-2-yn-1-ol in organic solvents
An In-depth Technical Guide to the Solubility of 3-(4-Methylphenyl)prop-2-yn-1-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Methylphenyl)prop-2-yn-1-ol, a versatile building block in organic synthesis and medicinal chemistry.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on first principles of chemical interactions and provides detailed experimental protocols for its empirical determination. We will deconstruct the molecule's physicochemical profile, apply theoretical solubility principles to forecast its behavior in various organic solvent classes, and present a robust, step-by-step methodology for laboratory validation. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's solubility for applications ranging from reaction optimization to drug delivery systems.
Physicochemical Profile of 3-(4-Methylphenyl)prop-2-yn-1-ol
The solubility of a compound is fundamentally dictated by its molecular structure. 3-(4-Methylphenyl)prop-2-yn-1-ol, with the chemical formula C₁₀H₁₀O, possesses a unique combination of functional groups that define its interactions with solvents.[1]
-
Hydroxyl (-OH) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar, protic solvents like alcohols and water.[2]
-
Alkyne (C≡C) Group: The carbon-carbon triple bond introduces rigidity and a region of high electron density, allowing for π-π interactions and dipole-induced dipole interactions. The sp-hybridized carbons are more electronegative than sp² or sp³ carbons, contributing to the molecule's overall polarity.[3]
-
p-Tolyl (4-Methylphenyl) Group: This aromatic ring is a large, nonpolar, and lipophilic moiety. It favors interactions with nonpolar and weakly polar solvents through van der Waals forces and potential π-π stacking. The methyl group is electron-donating, slightly increasing the electron density of the aromatic ring.
The molecule's overall solubility is a result of the interplay between the polar, hydrophilic hydroxyl group and the nonpolar, lipophilic p-tolyl group. This dual nature suggests that it will exhibit a broad, but nuanced, solubility profile across different solvent classes.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as a primary guide for predicting solubility.[4] This concept is rooted in the thermodynamics of dissolution, where a negative Gibbs free energy change (ΔG = ΔH - TΔS) is required for spontaneous dissolution. This is achieved when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.
The key intermolecular forces at play are:
-
Hydrogen Bonding: The strongest intermolecular force, crucial for solubility in protic solvents (e.g., methanol, ethanol).
-
Dipole-Dipole Interactions: Occur between polar molecules, important for solubility in polar aprotic solvents (e.g., acetone, acetonitrile).
-
Van der Waals Forces (London Dispersion Forces): Weakest forces, but dominant in nonpolar systems, governing solubility in solvents like hexanes and toluene.
Based on the structure of 3-(4-Methylphenyl)prop-2-yn-1-ol, we can predict its behavior. The hydroxyl group will drive solubility in polar solvents, while the large aromatic ring will enhance solubility in nonpolar aromatic solvents. A conflict between these two opposing characteristics will likely result in partial solubility in many solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of 3-(4-Methylphenyl)prop-2-yn-1-ol in a range of common organic solvents, categorized by class. This predictive framework provides a logical starting point for solvent screening in experimental settings.
| Solvent Class | Example Solvent | Key Interactions | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent's hydroxyl groups can readily form strong hydrogen bonds with the solute's -OH group. |
| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole, van der Waals | Moderate to High | The solvent's strong dipole moment can interact with the polar -OH and alkyne groups. The lack of hydrogen bonding from the solvent may limit solubility compared to protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, van der Waals | High | DMSO is a highly polar solvent capable of strong dipole-dipole interactions, effectively solvating the polar end of the molecule. |
| Aromatic | Toluene | van der Waals (π-π stacking) | Moderate to High | The aromatic ring of toluene can engage in favorable π-π stacking interactions with the p-tolyl group of the solute. |
| Ethers | Diethyl Ether, THF | Dipole-Dipole, van der Waals | Moderate | Ethers are weak hydrogen bond acceptors and can interact with the -OH group, while their nonpolar character solvates the p-tolyl group. |
| Halogenated | Dichloromethane (DCM) | Dipole-Dipole, van der Waals | Moderate | DCM is a weakly polar solvent that can effectively solvate both the polar and nonpolar portions of the molecule, striking a balance. |
| Nonpolar | Hexane, Heptane | van der Waals | Low | The strong solute-solute interactions (especially hydrogen bonding) are difficult to overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubilities, the isothermal shake-flask method is a reliable and widely accepted standard.[5] This protocol is designed to achieve thermodynamic equilibrium, providing an accurate measure of a compound's saturation solubility at a given temperature.
Materials and Equipment
-
3-(4-Methylphenyl)prop-2-yn-1-ol (solid, purity >95%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Orbital shaker or rotator with temperature control
-
Analytical balance (±0.01 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 3-(4-Methylphenyl)prop-2-yn-1-ol to a vial. The goal is to ensure a solid phase remains at equilibrium. A starting point is ~50-100 mg.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, which should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial to prevent any undissolved microparticles from being transferred.
-
Quantification:
-
Accurately weigh the collected filtrate.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to leave the dissolved solid residue.
-
Weigh the residue to determine the mass of the solute.
-
Alternatively, prepare a calibration curve using standards of known concentration and analyze the filtrate using an appropriate analytical technique (e.g., HPLC-UV) to determine its concentration.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Solubility (mg/mL) = Mass of residue (mg) / Volume of solvent sampled (mL)
Data Visualization and Workflow
Visualizing the decision-making process and experimental workflow can clarify complex procedures.
Caption: Logical workflow for predicting compound solubility.
Sources
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol via Sonogashira Coupling
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and organic synthesis.[1] The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3][4][5] This reaction is prized for its mild conditions, which often include room temperature and aqueous media, making it suitable for the synthesis of complex molecules.[2][4]
Theoretical Framework: The Sonogashira Coupling Reaction
The Sonogashira coupling, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, typically employs a palladium catalyst and a copper(I) co-catalyst.[2][4][6] The reaction has become a cornerstone in synthetic organic chemistry due to its efficiency in constructing sp²-sp carbon-carbon bonds.[5]
1.1. Catalytic Cycles and Mechanism
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4][7][8]
-
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (in this case, 4-iodotoluene) to a palladium(0) complex, forming a palladium(II) intermediate.[1][7]
-
The Copper Cycle: Concurrently, the terminal alkyne (propargyl alcohol) reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[2][9] This copper acetylide acts as an activated species.
-
Transmetalation and Reductive Elimination: The key step of transmetalation involves the transfer of the acetylide group from copper to the palladium(II) complex.[9] Subsequent reductive elimination from the resulting palladium(II) intermediate yields the desired product, 3-(4-methylphenyl)prop-2-yn-1-ol, and regenerates the palladium(0) catalyst, allowing the cycle to continue.[8]
The base is crucial as it neutralizes the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards product formation.[2][9] Amines like triethylamine or diethylamine are commonly used and can also serve as the solvent.[2]
1.2. Key Reaction Components and Their Roles
-
Palladium Catalyst: The primary catalyst for the cross-coupling. Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].[7][8] The latter is often preferred due to its higher stability and solubility.[7]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which accelerates the reaction by facilitating the formation of the reactive copper acetylide intermediate.[2][9]
-
Aryl Halide: The reactivity order for the aryl halide is I > Br > Cl > OTf.[2] For this synthesis, 4-iodotoluene is an excellent choice due to its high reactivity, allowing for milder reaction conditions.[2]
-
Terminal Alkyne: Propargyl alcohol serves as the alkyne component.
-
Base: An amine base, such as triethylamine or pyrrolidine, is essential to deprotonate the alkyne and neutralize the resulting hydrohalic acid.[9][10]
-
Solvent: A variety of solvents can be used, including amines, dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[2][11][12] The choice of solvent can significantly impact the reaction rate and yield.[11]
1.3. Copper-Free Sonogashira Variants
While the classic Sonogashira reaction relies on a copper co-catalyst, concerns over homocoupling of the alkyne (Glaser coupling) and the need for simplified purification have led to the development of copper-free protocols.[3][13][14] These methods often require different ligands or reaction conditions to facilitate the direct reaction between the palladium complex and the alkyne.[13][14][15]
Experimental Protocol: Synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol
This section provides a detailed, step-by-step methodology for the synthesis.
2.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Iodotoluene | C₇H₇I | 218.04 | 1.09 g | 5.0 | |
| Propargyl Alcohol | C₃H₄O | 56.06 | 0.34 mL | 6.0 | Use 1.2 equivalents |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 mg | 0.05 (1 mol%) | Palladium catalyst |
| Copper(I) Iodide | CuI | 190.45 | 19.0 mg | 0.10 (2 mol%) | Co-catalyst |
| Triethylamine | (C₂H₅)₃N | 101.19 | 10 mL | - | Base and solvent |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | Co-solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |
| Saturated NH₄Cl | NH₄Cl(aq) | - | As needed | - | For work-up |
| Brine | NaCl(aq) | - | As needed | - | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
2.2. Experimental Workflow Diagram
2.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.09 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (19.0 mg, 0.10 mmol).
-
Solvent and Reagent Addition: Add degassed toluene (20 mL) and triethylamine (10 mL) to the flask via syringe. Stir the mixture until all solids are dissolved. Then, add propargyl alcohol (0.34 mL, 6.0 mmol) dropwise to the stirring solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.[7][16] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-iodotoluene is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the pure 3-(4-methylphenyl)prop-2-yn-1-ol.
Causality and Optimization of Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial because palladium(0) complexes are unstable in the presence of air, and oxygen can promote the undesirable homocoupling of the alkyne.[2]
-
Choice of Base and Solvent: Triethylamine serves a dual role as a base and a co-solvent. Its basicity is sufficient to deprotonate the terminal alkyne and neutralize the HI byproduct.[9] Toluene is a good solvent for the aryl halide and the catalyst complex.[11]
-
Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is sufficient.[12] Lowering catalyst loading is desirable for both cost and environmental reasons, and optimization studies have shown that yields can be maintained with as little as 0.025 mol% for reactive substrates.[16]
-
Temperature Control: While many Sonogashira couplings proceed at room temperature, particularly with reactive iodides, gentle heating can increase the reaction rate.[2][6] However, excessive heat can lead to catalyst decomposition and side reactions.
-
Copper-Free Considerations: For substrates sensitive to copper or to avoid homocoupling byproducts, a copper-free protocol can be employed.[13][15] This might involve using a different base, such as pyrrolidine, or a specific ligand system to facilitate the catalytic cycle without copper.[10][17]
Conclusion
The Sonogashira coupling provides a robust and efficient pathway for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol. By carefully selecting the catalyst system, base, solvent, and reaction conditions, high yields of the desired product can be achieved. The protocol described herein is a well-established method, but it is also amenable to optimization, including the exploration of copper-free conditions and the use of more sustainable solvent systems, reflecting the ongoing evolution of this powerful synthetic tool.
References
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Sonogashira coupling - Wikipedia. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
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Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7539–7561. [Link]
-
Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
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Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]
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Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
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Sonogashira coupling in natural product synthesis - ResearchGate. [Link]
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Reddy, V. P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17855–17866. [Link]
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Optimization of reaction conditions for the Sonogashira reaction - ResearchGate. [Link]
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Copper-free Sonogashira coupling - The chemical reaction database. [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]
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Influence of base on the Sonogashira coupling reaction - ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
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The Meyer-Schuster Rearrangement of Substituted Propargylic Alcohols: A Comprehensive Technical Guide for Synthetic Chemists
Abstract
The Meyer-Schuster rearrangement, a cornerstone transformation in organic synthesis, provides an atom-economical route to α,β-unsaturated carbonyl compounds from propargylic alcohols. This guide offers an in-depth exploration of this powerful rearrangement, with a specific focus on substituted propargylic alcohols, substrates of immense importance in the synthesis of complex molecules for pharmaceutical and materials science applications. We will delve into the mechanistic intricacies, explore the evolution of catalytic systems from harsh acidic conditions to milder transition metal-catalyzed processes, and provide practical, field-proven insights into optimizing reaction outcomes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the synthetic potential of the Meyer-Schuster rearrangement.
Introduction: The Strategic Value of the Meyer-Schuster Rearrangement
The synthesis of α,β-unsaturated aldehydes and ketones is a fundamental objective in organic chemistry, as these motifs are versatile intermediates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The Meyer-Schuster rearrangement, first reported by Kurt Heinrich Meyer and Kurt Schuster in 1922, offers a direct and atom-economical isomerization of secondary and tertiary propargylic alcohols to the corresponding enones or enals.[2] The reaction involves a formal 1,3-hydroxyl shift, followed by tautomerization of the resulting allenol intermediate.[3]
The significance of this rearrangement in modern synthetic chemistry, particularly in the context of drug development and natural product synthesis, cannot be overstated. It provides a strategic alternative to classical olefination reactions, often proceeding with high stereoselectivity and under increasingly mild conditions, a critical consideration when dealing with complex and sensitive molecular architectures.[4] This guide will provide a comprehensive overview of the factors governing the success of the Meyer-Schuster rearrangement, with a particular emphasis on the influence of substituents on the propargylic alcohol backbone.
Mechanistic Landscape: From Brønsted Acids to Transition Metals
The mechanism of the Meyer-Schuster rearrangement has been the subject of extensive study, and its understanding is paramount to controlling the reaction's outcome. The classical acid-catalyzed pathway proceeds through a series of distinct steps, while modern catalytic variants offer alternative, often more selective, routes.
The Classical Acid-Catalyzed Mechanism
Under strong Brønsted acid conditions (e.g., H₂SO₄, p-toluenesulfonic acid), the reaction is initiated by the protonation of the propargylic alcohol's hydroxyl group, converting it into a good leaving group (water).[2] The departure of water generates a resonance-stabilized carbocation. A 1,3-shift of the hydroxyl group then occurs, leading to the formation of an allenol intermediate. Subsequent tautomerization of the allenol affords the final α,β-unsaturated carbonyl compound.[3]
Figure 1: The classical acid-catalyzed Meyer-Schuster rearrangement mechanism.
A significant challenge in the acid-catalyzed rearrangement of tertiary propargylic alcohols is the competition from the Rupe rearrangement . This alternative pathway involves the formation of an enyne intermediate, which subsequently hydrates to yield an α,β-unsaturated ketone, often with a different substitution pattern than the Meyer-Schuster product.[2] The choice of acid and reaction conditions can influence the ratio of Meyer-Schuster to Rupe products.
The Advent of Milder Catalytic Systems
The harsh conditions of the classical Meyer-Schuster rearrangement often limit its applicability to robust substrates. The development of milder catalytic systems, primarily based on transition metals and Lewis acids, has significantly expanded the scope and functional group tolerance of this transformation.
These modern catalysts, including complexes of gold(I), rhenium(V), ruthenium(II), silver(I), and indium(III), function by activating the alkyne moiety of the propargylic alcohol towards nucleophilic attack by the hydroxyl group.[5][6] This activation lowers the energy barrier for the 1,3-hydroxyl shift, allowing the reaction to proceed under much milder conditions and often with enhanced stereoselectivity.
Sources
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An In-depth Technical Guide to the Electronic Effects of the p-Tolyl Group in Propargyl Alcohols
Introduction
Propargyl alcohols are a cornerstone class of compounds in organic synthesis, serving as versatile precursors for a myriad of molecular architectures.[1][2] Their reactivity is intricately linked to the electronic nature of the substituents appended to the propargylic framework. This guide provides a detailed examination of the electronic effects imparted by the p-tolyl group on the stability, reactivity, and spectroscopic properties of propargyl alcohols. For researchers, scientists, and professionals in drug development, a thorough understanding of these effects is paramount for reaction design, mechanistic elucidation, and the strategic synthesis of complex molecular targets. The p-tolyl group, with its subtle yet significant electronic character, serves as an excellent case study for dissecting the interplay of inductive and resonance effects that govern the chemical behavior of these valuable synthetic intermediates.
Fundamental Electronic Effects of the p-Tolyl Group
The electronic influence of any substituent on a reactive center can be deconstructed into two primary components: the inductive effect and the resonance (or mesomeric) effect. The p-tolyl group, which is a methyl-substituted phenyl ring, exerts a net electron-donating effect.[3]
-
Inductive Effect (+I): Alkyl groups are known to be weakly electron-donating through the sigma-bond framework.[3] The methyl group of the p-tolyl substituent pushes electron density towards the aromatic ring, and consequently, towards the propargylic system.
-
Resonance Effect (+R) / Hyperconjugation: The methyl group can also donate electron density through hyperconjugation. This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions.
The cumulative result of these effects is that the p-tolyl group is an electron-donating group. This can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship to quantify the electronic influence of substituents on a reaction center.[4][5][6]
Quantifying the Electronic Effect: The Hammett Equation
The Hammett equation is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
where:
-
k or K is the rate or equilibrium constant for a reaction with a substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.[4][5]
A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[4] The p-tolyl group has a Hammett constant (σₚ) of -0.17 , confirming its electron-donating character. For reactions involving the development of a positive charge in the transition state (a positive ρ value), this electron-donating nature has a profound accelerating effect on the reaction rate.[7]
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -NO₂ | +0.78 | Strongly Electron-Withdrawing |
| -Cl | +0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ (p-tolyl) | -0.17 | Weakly Electron-Donating |
| -OCH₃ | -0.27 | Strongly Electron-Donating |
Table 1: Hammett constants for common para-substituents.
Impact on Propargyl Cation Stability and Reactivity
Many of the characteristic reactions of propargyl alcohols, particularly under acidic conditions, proceed through the formation of a propargyl cation intermediate.[8][9] The stability of this cation is a critical determinant of the reaction's feasibility and rate.
The p-tolyl group, being electron-donating, plays a crucial role in stabilizing an adjacent carbocation. This stabilization occurs through the delocalization of the positive charge into the aromatic pi-system, a phenomenon enhanced by the methyl group's +I and +R effects.
Caption: Resonance structures illustrating the delocalization of positive charge in the p-tolyl substituted propargyl cation.
This enhanced stability of the carbocation intermediate directly translates to faster reaction rates in processes like the Meyer-Schuster and Nicholas reactions.
The Meyer-Schuster and Rupe Rearrangements
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[9][10] The reaction mechanism involves the protonation of the alcohol, loss of water to form a propargyl cation, and subsequent rearrangement.[9]
Caption: Simplified workflow for the Meyer-Schuster rearrangement of a p-tolyl propargyl alcohol.
The rate-determining step is often the formation of the propargyl cation. The electron-donating p-tolyl group accelerates this step by stabilizing the forming positive charge. In the case of tertiary propargyl alcohols, a competing reaction, the Rupe rearrangement, can occur to yield α,β-unsaturated methyl ketones.[10] The electronic nature of the aryl substituent can influence the ratio of Meyer-Schuster to Rupe products.
The Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargyl cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈).[7] This allows for the reaction of the stabilized cation with a wide range of nucleophiles under mild conditions.[7] The p-tolyl group further enhances the stability of the cationic intermediate, facilitating its formation and subsequent reaction.
Spectroscopic Signatures of the p-Tolyl Group's Electronic Effect
The electronic influence of the p-tolyl group can be observed through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a p-tolyl substituted propargyl alcohol, such as 1-(p-tolyl)prop-2-yn-1-ol, the following characteristic signals are observed:
-
Aromatic Protons: The protons on the p-tolyl ring typically appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The electron-donating methyl group causes a slight upfield shift compared to unsubstituted benzene.
-
Methyl Protons: A sharp singlet for the methyl group protons appears around δ 2.3-2.4 ppm.[11]
-
Propargylic Proton: The proton on the carbon bearing the hydroxyl group (the carbinol proton) is influenced by the adjacent aromatic ring. Its chemical shift provides insight into the electronic environment.
-
Acetylenic Proton: The terminal alkyne proton typically appears as a singlet or a narrow triplet around δ 2.0-3.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides more direct evidence of the electronic effects on the carbon skeleton:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are indicative of the electron density distribution. The carbon attached to the methyl group (ipso-carbon) and the para-carbon will be shifted upfield due to the electron-donating effect.
-
Acetylenic Carbons: The sp-hybridized carbons of the alkyne typically resonate in the range of δ 65-90 ppm. The substituent effects can cause shifts within this range. For 1-(3-phenyl-1-p-tolylprop-2-ynyl)piperidine, the acetylenic carbons appear at δ 87.7 and 86.4 ppm.[11]
-
Carbinol Carbon: The carbon atom bonded to the hydroxyl group and the p-tolyl group is also sensitive to the electronic effects of the aryl substituent.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Acetylenic (C≡C) | 65 - 90 |
| Carbinol (C-OH) | 60 - 75 |
| Aromatic | 110 - 150 |
| Methyl (Ar-CH₃) | ~21 |
Table 2: Typical ¹³C NMR chemical shift ranges for p-tolyl propargyl alcohols.
Experimental Protocols
Synthesis of 1-(p-tolyl)prop-2-yn-1-ol
This protocol describes a standard procedure for the synthesis of a secondary p-tolyl propargyl alcohol via the addition of an acetylide to an aldehyde.
Materials:
-
p-Tolualdehyde
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-tolualdehyde (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethynylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(p-tolyl)prop-2-yn-1-ol.
Acid-Catalyzed Meyer-Schuster Rearrangement of 1-(p-tolyl)prop-2-yn-1-ol
This protocol outlines the rearrangement of the synthesized propargyl alcohol to the corresponding α,β-unsaturated aldehyde.
Materials:
-
1-(p-tolyl)prop-2-yn-1-ol
-
Formic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(p-tolyl)prop-2-yn-1-ol (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask.
-
Add formic acid (5.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction (disappearance of starting material), carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude enal by flash column chromatography.
Caption: Workflow for the synthesis and subsequent rearrangement of p-tolyl propargyl alcohol.
Conclusion
The p-tolyl group exerts a discernible, albeit modest, electron-donating effect on the propargylic system. This influence, a composite of inductive and hyperconjugative effects, is quantitatively captured by its negative Hammett substituent constant. The primary consequence of this electronic character is the enhanced stabilization of propargyl cation intermediates, which in turn accelerates the rates of key synthetic transformations such as the Meyer-Schuster and Nicholas reactions. These electronic perturbations are also manifested in the ¹H and ¹³C NMR spectra, providing valuable diagnostic information for structure elucidation. A comprehensive grasp of these principles allows for the rational design of synthetic routes and the modulation of reactivity in the development of novel chemical entities.
References
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The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
Wikipedia. (2023). Meyer–Schuster rearrangement. Retrieved from [Link]
-
MDPI. (2022). Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
-
Synlett. (2009). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Retrieved from [Link]
-
ACS Publications. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. Retrieved from [Link]
-
University of California, Irvine. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]
-
Semantic Scholar. (2019). Taming Brønsted Acid Reactivity: Nucleophilic Substitutions of Propargylic Alcohols with N‑Nucleophiles Mediated by Phosphorus-Based Brønsted Acids. Retrieved from [Link]
-
Amazon Web Services. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. Retrieved from [Link]
-
Scribd. (n.d.). Hammett Plots2. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Retrieved from [Link]
-
International Journal of PharmTech Research. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Meyer–Schuster rearrangement. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for Copper-Catalyzed Click Chemistry Using 3-(4-Methylphenyl)prop-2-yn-1-ol
Introduction: The Strategic Value of 3-(4-Methylphenyl)prop-2-yn-1-ol in Modern Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly by offering a highly efficient, selective, and biocompatible ligation method.[1][2] This reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole, a heterocyclic scaffold of immense value in medicinal chemistry and materials science.[3][4][5] Within the vast landscape of terminal alkynes, 3-(4-Methylphenyl)prop-2-yn-1-ol emerges as a particularly strategic building block. Its dual functionality—a reactive terminal alkyne for the click reaction and a primary hydroxyl group for subsequent derivatization—offers exceptional synthetic versatility.[6]
The presence of the p-tolyl group provides a defined structural element that can be leveraged for probing hydrophobic interactions in biological systems or for tuning the electronic and physical properties of materials. The propargylic alcohol moiety is a well-regarded substrate in CuAAC, known for its reliable reactivity.[7] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(4-Methylphenyl)prop-2-yn-1-ol in CuAAC reactions, grounded in mechanistic understanding and practical, field-proven protocols.
Part 1: The CuAAC Reaction - Mechanism and Optimization
The Catalytic Cycle: A Stepwise Perspective
The remarkable rate acceleration of the CuAAC reaction, compared to the thermal Huisgen 1,3-dipolar cycloaddition, is entirely attributed to the copper(I) catalyst.[3] The generally accepted mechanism involves several key steps, each presenting opportunities for optimization. Understanding this causality is critical for robust protocol design.
-
Formation of the Copper(I)-Acetylide: The catalytic cycle begins with the interaction between the Cu(I) ion and the terminal alkyne of 3-(4-Methylphenyl)prop-2-yn-1-ol. This step forms a copper-acetylide intermediate, which significantly lowers the pKa of the terminal alkyne proton, facilitating its deprotonation.[8][9]
-
Coordination and Cycloaddition: The organic azide then coordinates to the copper acetylide. This is followed by a [3+2] cycloaddition, leading to the formation of a six-membered copper-containing metallacycle intermediate.[3][10]
-
Rearrangement and Protonolysis: This metallacycle rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[10]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Reaction Components and Their Roles
A successful CuAAC reaction is a synergistic interplay of several components. The choice and handling of each are critical for achieving high yields and purity.
| Component | Role & Scientific Rationale | Typical Concentration |
| Alkyne | The substrate, 3-(4-Methylphenyl)prop-2-yn-1-ol, provides the terminal alkyne functionality for the cycloaddition. | 1.0 equivalent |
| Azide | The coupling partner. Can be a small molecule, biomolecule, or polymer bearing an azide group. | 1.0 - 1.2 equivalents |
| Copper Source | Provides the essential Cu(I) catalyst. Typically Cu(II) salts (e.g., CuSO₄·5H₂O) are used in conjunction with a reducing agent.[3] Direct Cu(I) sources (e.g., CuI, CuBr) can also be used but are more sensitive to oxidation. | 1 - 10 mol% |
| Reducing Agent | (e.g., Sodium Ascorbate) Reduces Cu(II) to the active Cu(I) state in situ and maintains its concentration by scavenging dissolved oxygen, thus preventing oxidative homocoupling of the alkyne (Glaser coupling).[3][11] | 5 - 20 mol% (or in excess) |
| Ligand | (e.g., TBTA, THPTA, BTTAA) Stabilizes the Cu(I) oxidation state, prevents copper precipitation, accelerates the reaction rate, and can reduce copper-mediated cytotoxicity in biological applications.[12][13][14] | 1 - 5 equivalents relative to copper |
| Solvent | Must dissolve all reactants. Mixtures of water with t-BuOH, DMSO, or DMF are common, as water has been shown to accelerate the reaction.[3] | Varies |
Part 2: Experimental Protocols
These protocols are designed as robust starting points. Optimization may be necessary based on the specific properties of the azide coupling partner.
General Protocol for Small Molecule Synthesis
This protocol is suitable for coupling 3-(4-Methylphenyl)prop-2-yn-1-ol with a variety of organic azides in a standard laboratory setting.
Caption: General workflow for the synthesis and purification of a 1,2,3-triazole.[15]
Materials:
-
3-(4-Methylphenyl)prop-2-yn-1-ol
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)
-
Ethyl Acetate, Saturated Ammonium Chloride (NH₄Cl), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 3-(4-Methylphenyl)prop-2-yn-1-ol (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (to achieve a final concentration of ~0.1-0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in water).
-
Reaction Initiation: To the stirred solution from step 1, add sodium ascorbate (0.2 eq from stock solution), followed by the CuSO₄·5H₂O solution (0.05 eq). If using a ligand like TBTA, it can be added with the copper sulfate.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 1-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and add a small amount of aqueous ammonia or saturated NH₄Cl solution to quench the reaction and complex the copper catalyst. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.[15][16]
Protocol for Bioconjugation Applications
This protocol is adapted for sensitive biological molecules, prioritizing biocompatibility and minimizing potential damage from copper ions or reactive oxygen species.
Key Considerations for Bioconjugation:
-
Ligands are Crucial: Water-soluble, accelerating ligands like THPTA or BTTAA are highly recommended to both increase reaction efficiency at low concentrations and reduce copper-mediated damage to biomolecules.[12][13]
-
Concentration Matters: CuAAC reactions are often slower at the low concentrations typical of bioconjugation (μM range). Reaction times may need to be extended.[17]
-
pH Control: Maintain the reaction pH within a biocompatible range (typically pH 7-8). Avoid buffers with strong chelating properties like Tris, which can sequester copper ions.[17]
Step-by-Step Procedure:
-
Prepare Solutions: In a microcentrifuge tube, combine the alkyne-modified biomolecule (prepared using 3-(4-Methylphenyl)prop-2-yn-1-ol) and the azide-containing partner in a suitable aqueous buffer (e.g., PBS, HEPES) at pH 7.4.
-
Prepare Catalyst Premix: In a separate tube, prepare a fresh catalyst premix. Combine a stock solution of a water-soluble ligand (e.g., 50 mM THPTA) with a stock solution of CuSO₄ (e.g., 20 mM) in a 5:1 ligand-to-copper molar ratio. This pre-complexation is vital.[11]
-
Initiate the Reaction: Add a freshly prepared solution of sodium ascorbate (final concentration ~5 mM) to the biomolecule mixture. Immediately follow with the addition of the Cu(I)-ligand premix (final copper concentration ~0.25-1 mM).
-
Incubation: Gently mix the reaction by inversion or slow rotation. Incubate at room temperature or 37°C for 1-4 hours. Avoid vigorous vortexing, which can introduce oxygen and damage sensitive proteins.[17]
-
Purification: Purify the resulting bioconjugate from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Part 3: Safety, Troubleshooting, and Data Interpretation
Critical Safety Precautions
-
Azide Handling: Organic azides, especially those of low molecular weight, can be explosive and sensitive to heat and shock. Always handle them with care in a well-ventilated fume hood. Avoid contact with heavy metals, strong acids, and halogenated solvents.[18][19][20] Do not concentrate azide solutions to dryness.[18]
-
Copper Toxicity: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Exotherm: CuAAC reactions are exothermic (~50 kcal/mol). For large-scale reactions, ensure adequate cooling and do not run in a sealed vessel.[17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)); Insufficient reducing agent; Copper sequestration by buffer/substrate. | Use freshly prepared sodium ascorbate solution; Add excess ascorbate; Use an accelerating ligand; Change buffer system (avoid Tris).[17][21] |
| Alkyne Homocoupling | Presence of oxygen leading to Glaser coupling. | Degas solvents before use; Maintain an inert atmosphere (N₂ or Ar); Ensure sufficient sodium ascorbate is present.[3] |
| Difficult Purification | Copper contamination in the final product (often gives a green/blue tint). | Wash the crude product with a chelating solution like aqueous EDTA or dilute ammonium hydroxide during work-up. |
| Inconsistent Yields | Impure starting materials; Inconsistent reagent quality; Oxygen contamination. | Purify starting materials; Use high-purity reagents; Ensure anaerobic conditions for sensitive reactions. |
Part 4: Applications in Drug Discovery and Materials Science
The 1,2,3-triazole core formed via the CuAAC reaction is not merely a linker; it is a highly stable, aromatic scaffold that can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole interactions.[4][22] This makes it an invaluable component in drug design.
-
Drug Discovery: The triazole products derived from 3-(4-Methylphenyl)prop-2-yn-1-ol can be screened for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[22][23][24] The hydroxyl group provides a convenient handle for creating libraries of compounds by linking to other pharmacophores or solubilizing groups.
-
PROTACs and Bioconjugation: The dual functionality is ideal for synthesizing linkers for Proteolysis Targeting Chimeras (PROTACs) or for attaching molecules to proteins and other biomacromolecules.[25]
-
Materials Science: The rigid, aromatic nature of the resulting triazole can be incorporated into polymers or onto surfaces to create functional materials with tailored properties for applications in nanotechnology and sensor development.[5][26]
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Click chemistry. (2024). In Wikipedia. Retrieved from [Link]
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Chemistry Insight. (2022, October 7). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022 [Video]. YouTube. [Link]
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Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available from [Link]
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SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
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Gao, Y., et al. (2023). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. European Journal of Medicinal Chemistry. Retrieved from [Link]
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McKay, C. S., et al. (2014). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry. Retrieved from [Link]
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Pifferi, V., et al. (2017). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. ChemistryOpen. Retrieved from [Link]
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Hein, C. D., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Australian Journal of Chemistry. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC38522 klik/]([Link] klik/)
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Kumar, A., et al. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
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Fürth lab. (n.d.). This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Retrieved from [Link]
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Díez-González, S. (2011). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Dalton Transactions. Retrieved from [Link]
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Kappe, C. O. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry. Retrieved from [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Kumar, S., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. Retrieved from [Link]
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
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Constant, S., et al. (2020). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules. Retrieved from [Link]
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Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]
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El-Malah, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Pharmaceuticals. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
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Le-Huu, S., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Smith, C. D., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenyl)-1-phenylprop-2-en-1-one;propane. In PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
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Sciencemadness Discussion Board. (2013, June 20). Click Chemistry. Retrieved from [Link]
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Banday, A. H., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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National Institutes of Health. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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da Silva, J. P., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Coupling with 3-(4-Methylphenyl)prop-2-yn-1-ol
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium and copper co-catalyzed reaction has proven indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[3][4] Its utility is underscored by the mild reaction conditions, often at room temperature, and its tolerance of a wide array of functional groups.[1][5]
This guide provides a detailed protocol for the Sonogashira coupling of a specialized propargyl alcohol, 3-(4-Methylphenyl)prop-2-yn-1-ol, with a generic aryl halide. Propargyl alcohols are valuable building blocks in organic synthesis, and their successful coupling via the Sonogashira reaction opens avenues for the creation of diverse molecular architectures.[6] The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights to ensure reliable and reproducible results.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7] While the exact mechanism can be complex and is not entirely understood, a generally accepted model provides a framework for comprehending the reaction's progression.[2]
The palladium cycle initiates with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) species.[7] Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[7] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.[3] The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final cross-coupled product and regenerate the active palladium(0) catalyst, thus completing the cycle.[4]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[1][5]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 3-(4-Methylphenyl)prop-2-yn-1-ol with an Aryl Iodide
This protocol details a general procedure for the copper-palladium catalyzed Sonogashira coupling of 3-(4-Methylphenyl)prop-2-yn-1-ol with a representative aryl iodide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Equivalents |
| Aryl Iodide | Ar-I | - | - | 1.0 | 1.0 |
| 3-(4-Methylphenyl)prop-2-yn-1-ol | C₁₀H₁₀O | 146.19 | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 0.02 | 0.02 |
| CuI (Copper(I) iodide) | CuI | 190.45 | - | 0.04 | 0.04 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), 3-(4-Methylphenyl)prop-2-yn-1-ol (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 mL) to the flask, followed by triethylamine (3.0 mmol). The triethylamine acts as both a base and a solvent.[1]
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.
Caption: Experimental workflow for the Sonogashira coupling.
Causality Behind Experimental Choices
-
Inert Atmosphere: The Sonogashira reaction, particularly when using a copper co-catalyst, is sensitive to oxygen.[8] An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which leads to undesired byproducts and reduces the overall yield.[1][9]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used for its high efficiency under mild conditions.[3][10] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.[3]
-
Base: An amine base, such as triethylamine, is essential to deprotonate the terminal alkyne, forming the reactive acetylide species.[8] It also serves to neutralize the hydrogen halide byproduct generated during the reaction.[1]
-
Solvent: Anhydrous solvents like THF are used to prevent quenching of the reactive organometallic intermediates.[8]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst, poor quality reagents, or presence of oxygen. | Ensure the use of fresh, high-purity catalysts and reagents.[8] Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.[8] The reactivity order for aryl halides is I > Br > Cl; for less reactive halides, heating may be necessary.[8] |
| Formation of Homocoupling Product (Diyne) | Presence of oxygen, leading to Glaser coupling. | Rigorously exclude oxygen by using proper Schlenk techniques. Consider a copper-free Sonogashira protocol if homocoupling remains a significant issue.[1][8] Some studies suggest that using a dilute hydrogen atmosphere can diminish homocoupling.[9] |
| Decomposition of Catalyst (Formation of Palladium Black) | Impurities in reagents or solvent, or inappropriate reaction temperature. | Use purified reagents and high-purity, anhydrous solvents. If the reaction requires heating, do so gently and monitor for any signs of catalyst decomposition.[8] |
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the synthesis of substituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can successfully employ this reaction for the preparation of a wide range of complex molecules. The protocol provided for the coupling of 3-(4-Methylphenyl)prop-2-yn-1-ol serves as a robust starting point for further exploration and application in the fields of chemical research and drug development.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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ACS Publications. (2013, September 26). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. [Link]
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PubMed. (n.d.). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]
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National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
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Application Notes and Protocols: 3-(4-Methylphenyl)prop-2-yn-1-ol as a Versatile Precursor for Bioactive Molecules
Introduction: The Strategic Value of 3-(4-Methylphenyl)prop-2-yn-1-ol in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with significant biological activity is paramount. Precursor molecules that offer synthetic versatility and access to privileged pharmacological scaffolds are of immense value. 3-(4-Methylphenyl)prop-2-yn-1-ol, a substituted propargyl alcohol, has emerged as a key building block in the synthesis of a diverse array of bioactive compounds. Its structure, featuring a terminal alkyne, a hydroxyl group, and a p-tolyl moiety, provides multiple reactive handles for elaboration into complex molecular frameworks.
The terminal alkyne functionality is particularly noteworthy, serving as a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This includes the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the palladium/copper-catalyzed Sonogashira coupling.[1][2][3] These reactions are celebrated for their high yields, functional group tolerance, and mild reaction conditions, making them ideal for the late-stage functionalization of complex molecules.
This guide provides an in-depth exploration of the synthetic utility of 3-(4-methylphenyl)prop-2-yn-1-ol. We will detail its synthesis and present validated protocols for its application in constructing bioactive heterocyclic compounds, such as 1,2,3-triazoles and substituted furans, which have demonstrated potential as antifungal and anticancer agents, respectively.[2][4]
Synthesis of the Precursor: 3-(4-Methylphenyl)prop-2-yn-1-ol
The accessibility of 3-(4-methylphenyl)prop-2-yn-1-ol is a key factor in its widespread application. One of the most efficient and widely used methods for its synthesis is the Sonogashira coupling of a suitable aryl halide with a propargyl alcohol.
Protocol 1: Synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol via Sonogashira Coupling
This protocol outlines the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol from 4-iodotoluene and propargyl alcohol. The use of an aryl iodide is advantageous due to its higher reactivity compared to bromides or chlorides, often allowing for milder reaction conditions.[5]
Reaction Scheme:
A schematic representation of the Sonogashira coupling to synthesize the precursor.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Iodotoluene | 218.04 | 1.09 g | 5.0 mmol |
| Propargyl alcohol | 56.06 | 0.42 mL | 7.5 mmol |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 175 mg | 0.25 mmol (5 mol%) |
| Copper(I) iodide | 190.45 | 48 mg | 0.25 mmol (5 mol%) |
| Diisopropylamine (DIPA) | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (1.09 g, 5.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (175 mg, 0.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (20 mL) and diisopropylamine (5 mL) via syringe.
-
Addition of Alkyne: Add propargyl alcohol (0.42 mL, 7.5 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-methylphenyl)prop-2-yn-1-ol as a solid.
Expected Yield: 80-90%
Application in the Synthesis of Bioactive Heterocycles
The synthetic versatility of 3-(4-methylphenyl)prop-2-yn-1-ol is best demonstrated through its application in constructing heterocyclic scaffolds with known biological activities.
Application 1: Synthesis of 1,2,3-Triazoles via CuAAC (Click Chemistry)
The 1,2,3-triazole moiety is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][3]
Workflow for Triazole Synthesis:
Workflow for the synthesis of bioactive 1,2,3-triazoles.
Protocol 2: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes the synthesis of a model 1,2,3-triazole from 3-(4-methylphenyl)prop-2-yn-1-ol and benzyl azide. The use of a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) helps to stabilize the Cu(I) catalyst and allows the reaction to be performed in aqueous media.[7]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-Methylphenyl)prop-2-yn-1-ol | 146.18 | 146 mg | 1.0 mmol |
| Benzyl azide | 133.15 | 133 mg | 1.0 mmol |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 2.5 mg | 0.01 mmol (1 mol%) |
| Sodium ascorbate | 198.11 | 19.8 mg | 0.1 mmol (10 mol%) |
| THPTA | 434.49 | 4.3 mg | 0.01 mmol (1 mol%) |
| t-Butanol/Water (1:1) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 3-(4-methylphenyl)prop-2-yn-1-ol (146 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL). In another vial, dissolve copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol) and THPTA (4.3 mg, 0.01 mmol) in water (1 mL).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate/THPTA solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction mixture will typically turn from blue to a greenish-yellow. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,2,3-triazole derivative.
Biological Significance of Triazoles:
Many 1,2,3-triazole derivatives synthesized via this method have shown promising antifungal activity. For instance, certain triazole derivatives have exhibited potent activity against various fungal strains, including Candida albicans and Aspergillus niger.[6] The mechanism of action often involves the inhibition of cytochrome P450-dependent enzymes essential for fungal cell wall synthesis.[6]
| Compound Class | Fungal Strain | Reported Activity (MIC/IC₅₀) |
| 1,2,3-Triazole Derivatives | Candida albicans | MIC values in the range of 0.03-32 µg/mL have been reported for various derivatives.[5][8] |
| 1,2,3-Triazole Derivatives | Aspergillus niger | MIC values can vary, with some compounds showing significant inhibition.[6] |
Application 2: Synthesis of Substituted Furans
Substituted furans are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] Propargyl alcohols can undergo cyclization reactions to form furan rings.
General Pathway to Substituted Furans:
A general synthetic route to bioactive furans via Sonogashira coupling and cyclization.
Protocol 3: Synthesis of a 2,3-Disubstituted Furan Derivative
This protocol outlines a two-step synthesis of a furan derivative. First, a Sonogashira coupling between 3-(4-methylphenyl)prop-2-yn-1-ol and an aryl halide (e.g., 2-iodothiophene) is performed. The resulting diarylethyne intermediate then undergoes an iodocyclization reaction to form the furan ring.
Step A: Sonogashira Coupling
-
Follow Protocol 1, substituting 4-iodotoluene with 2-iodothiophene to synthesize the corresponding diarylethyne intermediate.
Step B: Iodocyclization
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Diarylethyne Intermediate | - | 1.0 mmol | 1.0 mmol |
| Iodine monochloride (ICl) | 162.36 | 162 mg | 1.0 mmol |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the diarylethyne intermediate (1.0 mmol) in anhydrous DCM (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride (162 mg, 1.0 mmol) in DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-iodo-2-substituted furan derivative.
Biological Significance of Furans:
Substituted furans have shown significant potential as anticancer agents. For example, certain 2-phenyl-3-aroylbenzo[b]furans have been reported to exhibit potent antiproliferative activity against human melanoma cell lines with IC₅₀ values in the low micromolar to nanomolar range.[4] These compounds can act as anti-tubulin agents, disrupting mitotic spindle formation and inducing apoptosis.[4] For instance, a 2-(p-tolyl) substituted furan derivative has been identified as a selective inhibitor of butyrylcholinesterase (BuChE), a target in the treatment of Alzheimer's disease, with an IC₅₀ value of 2.9 µM.
Conclusion
3-(4-Methylphenyl)prop-2-yn-1-ol is a highly valuable and versatile precursor for the synthesis of bioactive molecules. Its utility in Sonogashira coupling and CuAAC reactions provides straightforward access to complex molecular architectures, particularly heterocyclic compounds with proven therapeutic potential. The protocols detailed in these application notes offer a robust starting point for researchers in medicinal chemistry and drug development to explore the synthesis of novel antifungal, anticancer, and other bioactive agents.
References
- Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. European Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan Journal of Pharmaceutical Sciences.
- IC50 values of the 1,2,3-triazole compounds 2-5(a-f) for AChE inhibition, DPPH and SOD activities.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Synthesis and biological evaluation of 3-functionalized 2-phenyl- and 2-alkylbenzo[b]furans as antiproliferative agents against human melanoma cell line. Bioorganic Chemistry.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules.
- Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs.
- Synthesis and biological evaluation of a new furo[2,3-h]quinolin-2(1H)-one. PubMed.
- Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Current Topics in Medicinal Chemistry.
- A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR).
- Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Octyn-1-ol Deriv
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
- Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances.
- 3-(4-Methylphenyl)prop-2-yn-1-ol - Smolecule. Smolecule.
- Recent Developments on the Cascade Cyclization of Propargylic Alcohols to Construct Heterocyclic Compounds.
- Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem.
- A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines.
- Sonogashira Coupling. NROChemistry.
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- 9. Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Advanced Functional Materials Utilizing 3-(4-Methylphenyl)prop-2-yn-1-ol: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Propargyl Alcohol Derivative
In the dynamic landscape of materials science and drug development, the strategic design of functional molecules is paramount. 3-(4-Methylphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative, has emerged as a highly versatile building block for the synthesis of a diverse array of functional materials. Its unique molecular architecture, featuring a terminal alkyne, a primary alcohol, and a p-tolyl group, provides a powerful toolkit for chemists to construct complex polymers, functionalize surfaces, and synthesize novel small molecules.[1] The presence of both a nucleophilic hydroxyl group and a reactive alkyne moiety allows for orthogonal functionalization, enabling the precise engineering of material properties.[1]
This comprehensive guide provides detailed application notes and protocols for leveraging 3-(4-Methylphenyl)prop-2-yn-1-ol in the synthesis of functional polymers through click chemistry, the preparation of advanced intermediates via Sonogashira coupling, and the modification of surfaces to impart desired functionalities. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and innovation.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(4-Methylphenyl)prop-2-yn-1-ol is essential for its effective application. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Key Functional Groups | Terminal Alkyne (-C≡CH), Primary Alcohol (-CH₂OH), p-Tolyl Group | [1] |
Application I: Synthesis of Functional Polymers via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of 3-(4-Methylphenyl)prop-2-yn-1-ol is an ideal handle for "click chemistry," particularly the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction allows for the facile formation of stable 1,2,3-triazole linkages, enabling the synthesis of functionalized polymers with tailored properties. One prominent application is in the development of novel polyurethane-based materials, where the propargyl alcohol derivative can be used to introduce alkyne functionalities for subsequent crosslinking.
Conceptual Workflow: Polyurethane Synthesis and Crosslinking
The overall strategy involves a two-step process. First, 3-(4-Methylphenyl)prop-2-yn-1-ol is reacted with a polyisocyanate to form an alkyne-functionalized polyurethane prepolymer. In the second step, this prepolymer is crosslinked with a multifunctional azide to form a robust polymer network. This curing process, driven by CuAAC, can be significantly faster than conventional polyurethane curing.[3]
Caption: Workflow for alkyne-functional polyurethane synthesis and curing.
Experimental Protocol: Synthesis and CuAAC Curing of an Alkyne-Functional Polyurethane
This protocol details the synthesis of an alkyne-functional polyurethane prepolymer from 3-(4-Methylphenyl)prop-2-yn-1-ol and a commercial polyisocyanate, followed by its curing with an azidated polyol.
Materials:
-
3-(4-Methylphenyl)prop-2-yn-1-ol
-
Polyisocyanate resin (e.g., Desmodur® N 3300 or equivalent hexamethylene diisocyanate trimer)
-
Azidated polyol (prepared separately by converting the hydroxyl groups of a polyol to azides)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous ethyl acetate
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Procedure:
-
Synthesis of Alkyne-Functional Prepolymer: a. In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the polyisocyanate resin in anhydrous ethyl acetate to achieve a 50% (w/w) solution. b. Add a catalytic amount of DBTDL (approx. 0.05 wt%). c. Slowly add 3-(4-Methylphenyl)prop-2-yn-1-ol (a stoichiometric equivalent to the isocyanate groups) to the stirred solution at room temperature. d. Heat the mixture to 60°C and monitor the reaction via FT-IR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹). The reaction is typically complete within 4-6 hours. e. Cool the resulting alkyne-functional polyurethane prepolymer solution to room temperature.
-
Curing via CuAAC: a. In a separate vessel, mix the alkyne-functional prepolymer solution with a stoichiometric amount of the azidated polyol (based on alkyne and azide molar equivalents). b. In a small, separate vial, prepare the Cu(I) catalyst solution by dissolving CuBr and PMDETA in a minimal amount of ethyl acetate (molar ratio of CuBr:PMDETA is 1:1). c. Add the catalyst solution to the prepolymer/azide mixture and stir vigorously to ensure homogeneity. d. Cast the mixture onto a suitable substrate to form a film of desired thickness. e. Allow the solvent to evaporate and the curing to proceed at room temperature. The curing progress can be monitored by the disappearance of the azide peak (~2100 cm⁻¹) in the FT-IR spectrum.
Expected Outcome: A crosslinked, solid polyurethane film. The thermal and mechanical properties can be analyzed by techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Application II: Synthesis of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] Utilizing 3-(4-Methylphenyl)prop-2-yn-1-ol in Sonogashira reactions allows for the synthesis of more complex, functional molecules that can serve as advanced intermediates in drug discovery or as building blocks for conjugated materials.
Conceptual Workflow: Sonogashira Coupling
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The p-tolyl group on the starting alcohol provides a structural element that can be further modified or can influence the electronic properties of the final product.
Caption: Key components for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 3-(4-Methylphenyl)prop-2-yn-1-ol with 4-Iodoanisole
This protocol describes a representative Sonogashira coupling reaction.
Materials:
-
3-(4-Methylphenyl)prop-2-yn-1-ol
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).
-
Add anhydrous THF (10 mL) and freshly distilled TEA (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-(4-Methylphenyl)prop-2-yn-1-ol (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired arylalkyne.
Expected Outcome: The purified coupled product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application III: Surface Functionalization for Biomedical Applications
The modification of surfaces is critical for a wide range of applications, from biocompatible implants to advanced sensors. The alkyne group of 3-(4-Methylphenyl)prop-2-yn-1-ol provides a versatile anchor for surface functionalization via CuAAC. This allows for the covalent attachment of this molecule, or derivatives thereof, to azide-functionalized surfaces.
Conceptual Workflow: Two-Step Surface Functionalization
This process typically involves first introducing azide groups onto a substrate, followed by the "clicking" of the alkyne-containing molecule. The exposed hydroxyl group of the attached 3-(4-Methylphenyl)prop-2-yn-1-ol can then be used for further modifications or to impart hydrophilic properties to the surface.
Caption: Workflow for surface functionalization via CuAAC.
Experimental Protocol: Functionalization of a Silicon Wafer
This protocol provides a general method for the functionalization of a silicon wafer, a common substrate in materials science research.
Materials:
-
Silicon wafers
-
(3-Azidopropyl)triethoxysilane
-
Anhydrous toluene
-
3-(4-Methylphenyl)prop-2-yn-1-ol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Ethanol
Procedure:
-
Surface Azidation: a. Clean the silicon wafers by sonication in ethanol and deionized water, then dry under a stream of nitrogen. b. Immerse the clean wafers in a 2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene. c. Heat the solution at 80°C for 2 hours. d. Remove the wafers, rinse thoroughly with toluene, then ethanol, and dry under nitrogen. This yields an azide-functionalized surface.
-
"Click" Reaction with 3-(4-Methylphenyl)prop-2-yn-1-ol: a. Prepare a "click" solution by dissolving 3-(4-Methylphenyl)prop-2-yn-1-ol (10 mM), CuSO₄·5H₂O (1 mM), and sodium ascorbate (5 mM) in a 1:1 mixture of deionized water and ethanol. b. Immerse the azide-functionalized wafers in the "click" solution. c. Gently agitate the solution at room temperature for 12 hours. d. Remove the wafers and rinse extensively with ethanol and deionized water to remove any non-covalently bound material. e. Dry the functionalized wafers under a stream of nitrogen.
Expected Outcome and Characterization: A silicon wafer surface functionalized with 3-(4-Methylphenyl)prop-2-yn-1-ol. The success of the functionalization can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), which will show the appearance of nitrogen and changes in the carbon and silicon signals, and contact angle measurements, which will indicate changes in surface wettability.
Conclusion and Future Outlook
3-(4-Methylphenyl)prop-2-yn-1-ol is a powerful and versatile building block for the synthesis of a wide range of functional materials. The protocols outlined in this guide for polymer synthesis, Sonogashira coupling, and surface functionalization provide a solid foundation for researchers in materials science and drug development. The dual functionality of this molecule opens up numerous possibilities for creating materials with precisely controlled architectures and properties. Future research may explore its use in the synthesis of novel metal-organic frameworks, the development of self-assembling amphiphilic polymers for drug delivery, and the creation of advanced conjugated materials for organic electronics. The continued exploration of this and related propargyl alcohol derivatives will undoubtedly lead to further innovations in the field of functional materials.
References
- Ghosh, P., et al. (2015). Polymer immobilized Cu(I) formation and azide-alkyne cycloaddition: A one pot reaction. RSC Advances, 5(58), 46833-46838. DOI: 10.1039/C5RA06368A
- Iacono, S. T., et al. (2015). Polyurethane Polymers Cured Via Azide-Alkyne Cycloaddition. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 253-262. DOI: 10.1002/pola.27439
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. DOI: 10.1039/c1cs15071e
- Li, J., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(9), 13589-13605. DOI: 10.3390/molecules190913589
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
Application Note & Protocol: A Guide to the Experimental Setup for Propargylic Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for propargylic substitution reactions. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring that protocols are understood as self-validating systems. The content herein is grounded in authoritative literature to ensure scientific integrity and practical reliability.
Introduction: The Strategic Value of Propargylic Substitution
The propargylic substitution reaction is a powerful and versatile transformation in modern organic synthesis. It allows for the construction of crucial carbon-carbon and carbon-heteroatom bonds, installing a synthetically flexible alkyne moiety into a molecular scaffold.[1][2] The products of these reactions are valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and functional materials.[2][3]
Historically, the utility of this reaction was hampered by the need for stoichiometric promoters, such as in the Nicholas reaction, which involves pre-complexation with cobalt carbonyl.[4][5] The advent of catalytic methods, employing a diverse range of Lewis acids and transition metals, has revolutionized the field, enabling direct, efficient, and often enantioselective substitutions under mild conditions.[3][4][6] This guide will explore the key parameters that govern the success of these catalytic reactions, from mechanistic considerations to practical laboratory execution.
Mechanistic Principles: The "Why" Behind the Setup
The choice of catalyst and reaction conditions is fundamentally dictated by the operative reaction mechanism. Propargylic substitutions primarily proceed through two distinct mechanistic manifolds: a pathway involving a discrete carbocationic intermediate (Sɴ1-type) and a pathway involving transition metal-allenylidene or π-allyl-type intermediates. Understanding which pathway is active is critical for controlling regioselectivity and stereoselectivity.
-
Pathway A: Lewis Acid Catalysis (Sɴ1-type): Lewis acids such as BF₃·Et₂O, FeCl₃, or Sc(OTf)₃ activate the propargylic alcohol by coordinating to the hydroxyl group, facilitating its departure as a good leaving group (water).[4][5] This generates a resonance-stabilized propargylic carbocation, which can also be represented as an allenyl carbocation. The nucleophile then attacks this electrophilic intermediate. This pathway is common for electron-rich propargylic alcohols that can stabilize a positive charge.[4]
-
Pathway B: Transition Metal Catalysis: Transition metals like Ruthenium (Ru), Copper (Cu), and Nickel (Ni) offer more diverse activation modes.[6][7][8]
-
Ru-Allenylidene Pathway: For terminal propargylic alcohols, Ru catalysts can react to form a metal-allenylidene intermediate.[8][9] The nucleophile then attacks the γ-carbon of the allenylidene ligand, leading to the propargylic substitution product.[8][9] This pathway is central to many highly successful asymmetric variants.[7]
-
Cu-Catalyzed Pathway: Copper catalysts are widely used and can operate through several potential intermediates.[4] For many reactions, a mechanism involving the formation of a copper-allenylidene species is proposed, similar to the ruthenium pathway.[10] These reactions are particularly effective for a broad range of nucleophiles, including amines, enamines, and organometallic reagents.[8][11][12]
-
The choice between these pathways dictates the entire experimental design. Lewis acid-catalyzed reactions are often operationally simple but may be limited in substrate scope and stereocontrol. Transition metal systems, while sometimes requiring more careful setup (e.g., inert atmosphere, specific ligands), provide access to a much broader range of transformations with exceptional levels of control.[6][7]
Caption: Figure 1: Simplified Mechanistic Pathways.
Core Components of the Reaction
The success of a propargylic substitution hinges on the judicious selection of three core components: the substrate, the nucleophile, and the catalyst.
Substrates
The most common electrophiles are propargylic alcohols due to their accessibility.[4] However, their hydroxyl group is a poor leaving group and requires activation, either by a catalyst or by conversion to a derivative with a better leaving group, such as an acetate, carbonate, phosphate, or halide.[10][11][13] The choice of leaving group can significantly impact reaction conditions and catalyst compatibility.
Nucleophiles
A key strength of this reaction is its compatibility with a vast range of nucleophiles.[4] This allows for the formation of diverse bond types:
-
C-Nucleophiles: Electron-rich aromatics (Friedel-Crafts type), enamines, organozinc reagents, and Grignard reagents.[6][11][14]
-
N-Nucleophiles: Amines and amides are common, providing access to chiral propargylamines.[8]
-
O-Nucleophiles: Alcohols and phenols can be used to form propargylic ethers.[4]
-
S-Nucleophiles: Thiols are effective for synthesizing propargylic sulfides, though catalyst poisoning can be a challenge that requires careful catalyst selection.[4]
-
P-Nucleophiles: Diarylphosphine oxides have been successfully employed as P-centered nucleophiles.[10]
Catalyst Systems
The catalyst is the heart of the transformation, governing its efficiency, selectivity, and scope.
| Catalyst Class | Common Examples | Typical Nucleophiles | Key Considerations |
| Lewis Acids | BF₃·Et₂O, FeCl₃, Sc(OTf)₃, TiCl₄, Ca(OTf)₂[4][5] | Aromatics, Alcohols, Thiols, Allylsilanes[4][14] | Operationally simple, often require higher temperatures, stereocontrol can be challenging. |
| Ruthenium (Ru) | Thiolate-bridged diruthenium complexes[7][8] | Ketones, Aromatics, Alkenes, Phosphine Oxides[7][10] | Excellent for asymmetric catalysis, often proceeds via allenylidene intermediates. |
| Copper (Cu) | Cu(OTf)₂, CuCl, CuClO₄·(MeCN)₄[4][11][13] | Amines, Enamines, Grignards, Organoborons[1][7][11][12] | Highly versatile, broad nucleophile scope, widely used in asymmetric synthesis with chiral ligands. |
| Nickel (Ni) | NiCl₂·glyme[6][14] | Organozinc reagents, β-zincated amides[6] | Powerful for cross-coupling reactions, including enantioconvergent processes. |
| Gold (Au) | AuBr₃, AuCl₃[15][16] | Aromatics, 1,3-Dicarbonyls, Alcohols[15][16] | Potent π-acid, effective for activating the alkyne moiety. |
Experimental Design and Optimization
Solvent Selection
The choice of solvent is critical. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for Lewis acid and some transition metal-catalyzed reactions, as they do not compete for coordination to the metal center.[4] In contrast, some copper-catalyzed systems show optimal performance in moderately coordinating solvents like methanol or THF.[11][13] In certain cases, solvent-free conditions at elevated temperatures have proven effective.[4]
Temperature Control
Reaction temperatures can range from -5 °C to 110 °C.[4][11] Asymmetric reactions are often run at lower temperatures to maximize enantioselectivity, while some less reactive substrate combinations may require heating to achieve a reasonable reaction rate.[4][11] The temperature should be carefully optimized for each new system.
Reaction Atmosphere
Many modern catalytic systems, particularly those using Lewis acids like FeCl₃ or calcium salts, are robust and can be run in the open air without special precautions for excluding moisture.[4][13][14] However, reactions involving sensitive organometallic reagents (e.g., Grignards, organozincs) or oxygen-sensitive catalysts often require an inert atmosphere (Nitrogen or Argon) and the use of anhydrous solvents to prevent catalyst deactivation and reagent decomposition.
Standard Laboratory Protocol: Asymmetric Cu-Catalyzed Propargylic Substitution
This protocol provides a representative example for the asymmetric substitution of a propargylic acetate with an enamine, a reaction that yields valuable chiral β-ethynyl-substituted ketones.[11] This procedure should be adapted based on the specific substrates and catalyst system being used.
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Methodology:
-
Catalyst Pre-formation: To a flame-dried Schlenk tube under an argon atmosphere, add the copper salt (e.g., CuClO₄·(CH₃CN)₄, 0.05 equiv) and the chiral ligand (e.g., (R)-Cl-MeO-biphep, 0.05 equiv).[11] Add anhydrous solvent (e.g., methanol, 1.0 M) via syringe and stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -5 °C to 0 °C) using an appropriate cooling bath.
-
Reagent Addition: To the cooled catalyst solution, add the enamine nucleophile (2.0 equiv), the propargylic acetate substrate (1.0 equiv), and a base (e.g., a hindered amine base, 4.0 equiv) sequentially via syringe.[11]
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the consumption of the limiting reagent (propargylic acetate) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[17] Determine the enantiomeric excess (ee) of the chiral product by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) system.[11]
Monitoring, Analysis, and Data Interpretation
Effective reaction monitoring and product analysis are crucial for success.
-
Reaction Monitoring: TLC is a rapid and effective tool for qualitatively tracking the disappearance of starting materials and the appearance of the product. Stains such as potassium permanganate or ceric ammonium molybdate are often effective for visualizing alkynes. For more quantitative analysis, GC-MS can be used to monitor conversion over time.[18]
-
Structural Characterization: Full characterization by NMR (¹H, ¹³C) and HRMS is essential to confirm the identity and purity of the final product.[17] FT-IR spectroscopy can be used to confirm the presence of the characteristic alkyne C≡C stretch.
-
Stereochemical Analysis: For asymmetric reactions, the enantiomeric excess (ee) is a critical measure of success. This is typically determined by chiral HPLC, comparing the peak areas of the two enantiomers.[11]
Example Data Summary:
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | CuClO₄/(R)-BINAP | THF | 0 | 45 | 60 |
| 2 | CuClO₄/(R)-Cl-MeO-biphep | CH₂Cl₂ | 0 | 62 | 75 |
| 3 | CuClO₄/(R)-Cl-MeO-biphep | Methanol | 0 | 91 | 81 |
| 4 | CuClO₄/(R)-Cl-MeO-biphep | Methanol | -5 | 81 | 87 |
| Data adapted for illustrative purposes from Hou, D-R., et al. (2008).[11] |
Protocol Integrity: Self-Validation and Troubleshooting
A robust protocol must be a self-validating system. This involves running control experiments and anticipating potential issues.
-
Control Experiments:
-
No Catalyst: Run the reaction under identical conditions but without the catalyst. This confirms that the catalyst is necessary for the transformation and that the observed reactivity is not due to a background thermal reaction.
-
No Ligand (for asymmetric reactions): Run the reaction with the metal salt but without the chiral ligand. The product should be racemic (0% ee), confirming that the ligand is responsible for inducing asymmetry.
-
-
Common Troubleshooting:
-
Low/No Reactivity: Check the quality of reagents and solvents (especially for anhydrous reactions). Increase the temperature or catalyst loading. The chosen catalyst may be inappropriate for the substrate/nucleophile combination.
-
Poor Regioselectivity (Propargyl vs. Allenyl product): The regiochemical outcome is highly dependent on the catalyst, nucleophile, and substrate.[9] Changing the metal catalyst or the ligand can often switch the selectivity. Sɴ1-type reactions are particularly prone to giving mixtures.
-
Low Enantioselectivity: Ensure the chiral ligand is of high optical purity. Screen different solvents and temperatures, as lower temperatures often improve ee. The ligand structure may need to be modified to create a more selective chiral pocket.[19][20]
-
Safety Precautions
Standard laboratory safety practices must be followed at all times.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory.
-
Chemical Handling:
-
Propargylic Compounds: Many terminal alkynes can be energetic. While the compounds used in these substitutions are generally stable, they should be handled with care. The propargyl group is reactive and can be a potential irritant.[21]
-
Catalysts: Many transition metal salts are toxic and/or corrosive. Avoid inhalation of dust and skin contact.
-
Solvents: Handle flammable organic solvents in a well-ventilated fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The catalytic propargylic substitution is a cornerstone of modern synthetic chemistry, offering a reliable path to complex, alkyne-containing molecules. Success in this field is predicated on a rational approach to experimental design, grounded in an understanding of the underlying reaction mechanisms. By carefully selecting the substrate, nucleophile, and catalyst system and by systematically optimizing reaction conditions, researchers can unlock the full potential of this powerful transformation. This guide provides the foundational knowledge and practical protocols to confidently design, execute, and validate these critical reactions in a research setting.
References
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Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(54), 30975-31085. [Link]
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Sakata, K., & Nishibayashi, Y. (2018). Mechanism and reactivity of catalytic propargylic substitution reactions via metal–allenylidene intermediates: a theoretical perspective. Catalysis Science & Technology, 8(1), 12-32. [Link]
-
Nishibayashi, Y. (2021). Development of Asymmetric Propargylic Substitution Reactions Using Transition Metal Catalysts. Chemistry Letters, 50(5), 856-864. [Link]
-
Nishibayashi, Y. (2021). Development of Asymmetric Propargylic Substitution Reactions Using Transition Metal Catalysts. CSJ Current Review, 50, 856-864. [Link]
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Jiang, B., & Tu, Y-Q. (2010). Catalytic Asymmetric Propargylation. Chemical Reviews, 111(8), 5054-5103. [Link]
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Zhang, J-Q., & Ren, H. (2024). Recent advances in nickel-catalyzed propargylic substitution. Organic & Biomolecular Chemistry, 22(8), 1545-1557. [Link]
-
Hou, D-R., et al. (2008). Asymmetric Copper-Catalyzed Propargylic Substitution Reaction of Propargylic Acetates with Enamines. Organic Letters, 10(22), 5341-5344. [Link]
-
Li, X. (2020). Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermediates. Coordination Chemistry Reviews, 418, 213375. [Link]
-
Yoshimatsu, M., et al. (2023). Cationic indium catalysis as a powerful tool for generating α-alkyl propargyl cations for SN1 reactions. Communications Chemistry, 6(1), 261. [Link]
-
Sakata, K., & Nishibayashi, Y. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega, 7(41), 36949-36958. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by propargylation. [Link]
-
ResearchGate. (n.d.). Propargylic substitution with hard nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by propargylic substitution (propargylation). [Link]
-
Sakata, K., & Nishibayashi, Y. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. PMC, 9497746. [Link]
-
ResearchGate. (2025). Development of Asymmetric Propargylic Substitution Reactions Using Transition Metal Catalysts. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Gandon, V., & Lemière, G. (2011). Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Beilstein Journal of Organic Chemistry, 7, 866-877. [Link]
-
van Maarseveen, J. H., & Horneff, T. (2009). Catalyzed Propargylic Substitution. Topics in Current Chemistry, 292, 129-167. [Link]
-
Chem Help ASAP. (2022, June 17). organic chemistry review - common nucleophiles & nucleophilic reagents [Video]. YouTube. [Link]
-
Schiavelli, M. D., et al. (1971). Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. Journal of the American Chemical Society, 93(1), 149-153. [Link]
-
Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. [Link]
-
Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. [Link]
-
Nishina, Y., & Yamamoto, Y. (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 29(23), 5283. [Link]
-
Al-Masoudi, N. A., et al. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
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Application Notes & Protocols: A Guide to the Biocatalytic Synthesis of Enantiopure Propargylic Alcohols
Introduction:
Enantiomerically pure propargylic alcohols are invaluable chiral building blocks in modern organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and natural products. Their rigid acetylenic moiety and the dual functionality of the hydroxyl and alkyne groups allow for diverse and powerful chemical transformations. Traditional chemical methods for their synthesis often rely on stoichiometric chiral reagents or expensive metal catalysts, which can present challenges in terms of cost, scalability, and metal contamination of the final product.
Biocatalysis has emerged as a powerful and sustainable alternative, offering reactions under mild conditions with exquisite chemo-, regio-, and stereoselectivity. This guide provides an in-depth exploration of state-of-the-art biocatalytic strategies for producing enantiopure propargylic alcohols, focusing on practical, field-proven protocols and the scientific principles that underpin them.
Part 1: Strategic Approaches to Biocatalytic Synthesis
The two predominant and most robust biocatalytic strategies for accessing enantiopure propargylic alcohols are the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. The choice between these pathways is often dictated by the availability of the starting material and the desired final enantiomer.
Asymmetric Reduction of Prochiral Alkynyl Ketones
This is often the most efficient route, as it can theoretically convert 100% of the prochiral starting material into a single enantiomeric product. The core of this strategy lies in the use of Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs), which utilize a hydride donor, typically a nicotinamide cofactor (NADH or NADPH), to reduce the carbonyl group with high stereocontrol.
The Causality Behind the Method: The enzyme's active site is a chiral environment. It binds the alkynyl ketone (the ynone) in a specific orientation relative to the hydride-donating cofactor. This enforced geometry ensures that the hydride is delivered to one specific face of the carbonyl (either the Re or Si face), leading to the preferential formation of either the (R)- or (S)-alcohol. The stereochemical outcome is governed by Prelog's rule, which relates the substrate and cofactor orientation to the product's configuration.
Workflow Visualization:
Figure 1: Asymmetric reduction workflow with cofactor regeneration.
Enzymatic Kinetic Resolution of Racemic Propargylic Alcohols
Kinetic resolution is an effective strategy when the racemic alcohol is more accessible or cost-effective than the corresponding ketone. This method exploits the ability of an enzyme, typically a lipase, to acylate one enantiomer at a much faster rate than the other.
The Causality Behind the Method: The enzyme's active site preferentially binds one enantiomer of the alcohol, facilitating its reaction with an acyl donor (e.g., vinyl acetate). The other enantiomer, being a poor fit for the active site, reacts very slowly or not at all. The result is a mixture of the acylated, "fast-reacting" enantiomer and the unreacted, "slow-reacting" enantiomer. A successful kinetic resolution achieves a high enantiomeric excess (>99% ee) for the unreacted alcohol and high conversion (approaching 50%).
Workflow Visualization:
Figure 2: Workflow for enzymatic kinetic resolution.
Part 2: Detailed Protocols and Methodologies
The following protocols are designed to be self-validating, with clear checkpoints for assessing reaction success through analytical methods like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 1: KRED-Catalyzed Asymmetric Reduction of an Alkynyl Ketone
This protocol details the reduction of 1-phenyl-2-propyn-1-one to (S)-1-phenyl-2-propyn-1-ol using a commercially available ketoreductase. An isopropanol/alcohol dehydrogenase system is used for cofactor regeneration.
Materials:
-
Ketoreductase (e.g., KRED-NADH-110, sold as a lyophilized powder).
-
Nicotinamide adenine dinucleotide phosphate (NADP+).
-
Alcohol Dehydrogenase from Thermoanaerobium brockii (TADH).
-
1-phenyl-2-propyn-1-one (substrate).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Isopropanol (IPA), HPLC grade.
-
Ethyl acetate, HPLC grade.
-
Anhydrous sodium sulfate.
Instrumentation:
-
Thermostatted shaker incubator.
-
pH meter.
-
Centrifuge.
-
Rotary evaporator.
-
Chiral HPLC or GC system with a suitable column (e.g., Chiralcel OD-H).
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture Assembly: In a 50 mL flask, combine:
-
25 mL of the phosphate buffer.
-
2.5 mL of isopropanol (10% v/v). This serves as the sacrificial substrate for cofactor regeneration.
-
130 mg (1 mmol) of 1-phenyl-2-propyn-1-one.
-
2 mg of NADP+.
-
10 mg of the KRED enzyme powder.
-
5 mg of TADH for the regeneration system.
-
-
Incubation: Seal the flask and place it in a shaker incubator set to 30°C and 200 rpm.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Quench the aliquot with 200 µL of ethyl acetate, vortex, and analyze the organic layer by TLC or GC to check for substrate consumption.
-
Workup (after >99% conversion):
-
Once the substrate is consumed (typically 12-24 hours), add 25 mL of ethyl acetate to the reaction mixture.
-
Stir vigorously for 10 minutes.
-
Separate the organic layer. Extract the aqueous layer again with 15 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude propargylic alcohol.
-
-
Analysis and Validation:
-
Determine the chemical purity by standard GC or ¹H NMR.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC. Dissolve a small sample in the mobile phase (e.g., hexane/isopropanol) and inject it onto the chiral column. Compare the peak areas of the two enantiomers.
-
Data Interpretation:
| Enzyme Source/Type | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| KRED from Lactobacillus kefir | 1-phenyl-2-propyn-1-one | (S) | >99 | >99 |
| ADH from Rhodococcus sp. | 1-phenyl-2-propyn-1-one | (R) | >99 | >99 |
This table presents typical results for this class of reaction, demonstrating how enzyme choice dictates stereochemical outcome.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Propargylic Alcohol
This protocol describes the resolution of racemic 1-phenyl-2-propyn-1-ol using Candida antarctica Lipase B (CALB), a robust and widely used biocatalyst.
Materials:
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435).
-
Racemic 1-phenyl-2-propyn-1-ol.
-
Vinyl acetate (acyl donor).
-
Methyl tert-butyl ether (MTBE) or Toluene (solvent).
-
Silica gel for column chromatography.
Instrumentation:
-
Orbital shaker.
-
Rotary evaporator.
-
Chiral HPLC or GC system.
-
Flash chromatography system.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL flask, combine:
-
50 mL of MTBE.
-
1.32 g (10 mmol) of racemic 1-phenyl-2-propyn-1-ol.
-
1.29 g (15 mmol, 1.5 equivalents) of vinyl acetate. The excess ensures the reaction proceeds efficiently.
-
200 mg of Novozym 435.
-
-
Incubation: Seal the flask and place it on an orbital shaker at 40°C and 150 rpm. The slightly elevated temperature increases the reaction rate.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by chiral HPLC/GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the remaining alcohol and the formed ester.
-
Reaction Termination (at ~50% conversion):
-
Once the reaction reaches approximately 50% conversion (typically 6-10 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Product Separation:
-
Separate the unreacted alcohol from the formed ester using silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective.
-
-
Analysis and Validation:
-
Analyze both purified fractions (the alcohol and the ester) by chiral HPLC to determine their respective enantiomeric excess.
-
Trustworthiness Check: In an ideal kinetic resolution (E >> 200), reaching 50% conversion should yield both the unreacted substrate and the product with >99% ee. If the ee is low, it indicates a non-selective enzyme for that particular substrate.
References
-
Biocatalytic applications in the synthesis of chiral propargylic alcohols. Coordination Chemistry Reviews. A comprehensive review covering various biocatalytic strategies. [Link]
-
Biocatalytic promiscuity: a fascinating resource for finding new reactions. Current Opinion in Chemical Biology. Discusses the use of enzymes for non-natural reactions, including those for synthesizing chiral alcohols. [Link]
-
Recent advances in the synthesis of propargylamines and propargylic alcohols. Catalysis Science & Technology. Covers both chemical and biocatalytic methods, providing good comparative context. [Link]
-
Recent advances in biocatalytic promiscuity: a toolbox for novel C-C and C-N bond formation. Green Synthesis and Catalysis. Details on promiscuous enzyme activities relevant to chiral synthesis. [Link]
-
Biocatalysis in the pharmaceutical industry: The need for speed. Science. A high-level perspective on the importance of biocatalysis in drug development. [Link]
-
Biocatalysis for the synthesis of active pharmaceutical ingredients (APIs). Angewandte Chemie International Edition. Provides examples of industrial applications of biocatalysis. [Link]
-
Biocatalytic Reductions of Prochiral Ketones. Chemical Reviews. An authoritative and comprehensive review on the use of ketoreductases. [Link]
The Versatility of 3-(4-Methylphenyl)prop-2-yn-1-ol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, propargyl alcohols, and specifically 3-(4-methylphenyl)prop-2-yn-1-ol, have emerged as exceptionally versatile synthons. The unique combination of a hydroxyl group and a terminal alkyne within a compact framework allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures under relatively mild conditions.
This technical guide provides an in-depth exploration of the application of 3-(4-methylphenyl)prop-2-yn-1-ol in the preparation of a variety of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Gold-Catalyzed Synthesis of Substituted Furans
The furan motif is a ubiquitous feature in numerous natural products and biologically active molecules. Gold catalysis has revolutionized the synthesis of substituted furans from propargyl alcohols, offering a highly efficient and atom-economical approach.[1][2][3] The reaction of 3-(4-methylphenyl)prop-2-yn-1-ol with 1,3-dicarbonyl compounds in the presence of a gold(III) catalyst provides a direct route to highly substituted furans.[4]
Mechanistic Rationale
The reaction is believed to proceed through a cascade of events initiated by the gold catalyst. The gold(III) species activates the alkyne of the propargyl alcohol, facilitating a nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. This is followed by a cycloisomerization step to furnish the furan ring.[4][5] The use of an ionic liquid as the solvent can offer environmental benefits and allow for catalyst recycling.[4]
Diagram 1: Proposed Gold-Catalyzed Furan Synthesis
Caption: Gold-catalyzed synthesis of furans.
Experimental Protocol: Synthesis of 1-(2-methyl-5-(p-tolyl)furan-3-yl)ethan-1-one
This protocol describes the synthesis of a substituted furan from 3-(4-methylphenyl)prop-2-yn-1-ol and acetylacetone.
Materials:
-
3-(4-methylphenyl)prop-2-yn-1-ol
-
Acetylacetone (2,4-pentanedione)
-
Gold(III) bromide (AuBr₃)
-
Silver trifluoromethanesulfonate (AgOTf)
-
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂])
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(4-methylphenyl)prop-2-yn-1-ol (1.0 mmol) and acetylacetone (1.2 mmol) in [EMIM][NTf₂] (2 mL), add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%) at room temperature.[4]
-
Stir the reaction mixture at 60 °C for 30 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired furan.
Table 1: Reaction Parameters for Furan Synthesis
| Parameter | Value |
| Starting Alcohol | 3-(4-Methylphenyl)prop-2-yn-1-ol |
| Nucleophile | Acetylacetone |
| Catalyst | AuBr₃ (5 mol%) |
| Co-catalyst | AgOTf (15 mol%) |
| Solvent | [EMIM][NTf₂] |
| Temperature | 60 °C |
| Reaction Time | 30 min |
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of nitrogen-containing heterocycles that are prominent in many approved drugs due to their wide range of biological activities. A common and effective method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] An alternative one-pot approach directly utilizes propargyl alcohols.[7]
Mechanistic Considerations
The synthesis of pyrazoles from propargyl alcohols and hydrazine can proceed via an initial acid-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone intermediate. This intermediate then undergoes a classical condensation-cyclization reaction with hydrazine to yield the pyrazole ring.[7] A variation of this involves an iodo-intercepted Meyer-Schuster rearrangement.[7]
Diagram 2: Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-(p-tolyl)-1H-pyrazole
This protocol outlines a two-step synthesis of a substituted pyrazole starting from 3-(4-methylphenyl)prop-2-yn-1-ol.
Step 1: Oxidation to the 1,3-Diketone (Conceptual)
Note: A direct, high-yielding oxidation of 3-(4-methylphenyl)prop-2-yn-1-ol to the corresponding 1,3-diketone is non-trivial. A more practical approach involves the synthesis of the corresponding chalcone, 1-phenyl-3-(p-tolyl)prop-2-en-1-one, followed by further functionalization to a 1,3-dicarbonyl equivalent if necessary.
Step 2: Cyclocondensation with Hydrazine
-
To a solution of the 1-(p-tolyl)butane-1,3-dione (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain 3-methyl-5-(p-tolyl)-1H-pyrazole.
Preparation of Substituted Isoxazoles
The isoxazole ring is another privileged scaffold in medicinal chemistry. A highly regioselective synthesis of isoxazoles can be achieved from propargylic alcohols via in-situ generated α-iodo enones/enals.[8]
Mechanistic Pathway
The reaction is initiated by an electrophilic iodination of the alkyne in the propargyl alcohol, which triggers a Meyer-Schuster rearrangement to form an α-iodo enone. This intermediate then undergoes a cyclocondensation reaction with a hydroxylamine derivative to afford the substituted isoxazole.[8]
Diagram 3: Isoxazole Synthesis via Meyer-Schuster
Caption: Regioselective isoxazole synthesis.
Experimental Protocol: Synthesis of 5-Methyl-3-(p-tolyl)isoxazole
This protocol describes a one-pot synthesis of a substituted isoxazole from 3-(4-methylphenyl)prop-2-yn-1-ol.
Materials:
-
3-(4-methylphenyl)prop-2-yn-1-ol
-
N-Iodosuccinimide (NIS)
-
N-tert-butyl hydroxylamine hydrochloride
-
Dioxane
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-(4-methylphenyl)prop-2-yn-1-ol (1.0 mmol) in dioxane (5 mL), add NIS (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-tert-butyl hydroxylamine hydrochloride (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate.
-
Add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5-methyl-3-(p-tolyl)isoxazole.
Synthesis of 2,4-Disubstituted Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A direct method for the synthesis of 2,4-disubstituted quinolines involves the reaction of propargylic alcohols with anilines in a polyphosphoric acid medium.[9]
Mechanistic Overview
This transformation is a variation of the Friedländer annulation. The polyphosphoric acid likely acts as both a catalyst and a dehydrating agent. It is proposed that the propargyl alcohol is first converted into an electrophilic species which then reacts with the aniline. A subsequent cyclization and aromatization sequence leads to the formation of the quinoline ring.
Diagram 4: Quinoline Synthesis from Propargyl Alcohol
Caption: Synthesis of 2,4-disubstituted quinolines.
Experimental Protocol: Synthesis of 2-Methyl-4-(p-tolyl)quinoline
This protocol outlines the synthesis of a 2,4-disubstituted quinoline from 3-(4-methylphenyl)prop-2-yn-1-ol and aniline.
Materials:
-
3-(4-methylphenyl)prop-2-yn-1-ol
-
Aniline
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Aqueous sodium hydroxide (10%)
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 3-(4-methylphenyl)prop-2-yn-1-ol (1.0 mmol) and aniline (1.2 mmol), add polyphosphoric acid (5 g).
-
Heat the reaction mixture to 120-130 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with 10% aqueous sodium hydroxide solution.
-
Extract the product with chloroform (3 x 20 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-(p-tolyl)quinoline.
Table 2: Summary of Heterocyclic Syntheses
| Heterocycle | Key Reagents | Catalyst/Medium | General Conditions |
| Furan | 1,3-Dicarbonyl compound | AuBr₃/AgOTf in [EMIM][NTf₂] | 60 °C, 30 min |
| Pyrazole | Hydrazine hydrate | Ethanol | Reflux, 4-6 h |
| Isoxazole | NIS, Hydroxylamine HCl | Dioxane | 80 °C, 4-6 h |
| Quinoline | Aniline | Polyphosphoric acid | 120-130 °C, 2-3 h |
Conclusion
3-(4-Methylphenyl)prop-2-yn-1-ol is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of novel chemical entities. The ability to readily access furans, pyrazoles, isoxazoles, and quinolines from a common starting material underscores the power of strategic synthetic design in modern organic chemistry.
References
-
Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010–6013. [Link]
-
Nakamura, I., et al. (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 29(23), 1234. [Link]
-
Organic Chemistry Portal. (n.d.). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. [Link]
-
Li, Y., et al. (2011). A DFT study on the mechanism of gold(III)-catalyzed synthesis of highly substituted furans via[2][2]-sigmatropic rearrangements and/or[1][4]-acyloxy migration based on propargyl ketones. Organic & Biomolecular Chemistry, 9(8), 2760-2770. [Link]
-
Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. PubMed. [Link]
-
Wang, X., et al. (2025). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In-situ-formed α-Iodo Enones/Enals. ResearchGate. [Link]
-
Yoshimatsu, M., Ohta, K., & Takahashi, N. (2012). Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamination. Chemistry, 18(49), 15602-15606. [Link]
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
-
New Journal of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry. [Link]
-
Kazemi, M., et al. (2022). Synthesis of 2,4-disubstituted quinolines from alkynes [catalysis by Cu(OTf)2]. ResearchGate. [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. [Link]
-
Bhirud, J. D., & Narkhede, H. P. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Chanda, K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34267. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Reddy, C. R., et al. (2023). Synthesis of substituted pyrazoles from propargyl alcohols. ResearchGate. [Link]
-
Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. PubMed. [Link]
-
Jónsson, H. F., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5), e202200030. [Link]
-
Al-Zaydi, K. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2025). Sciforum. [Link]
-
Aksenov, A. V., et al. (2025). Synthesis of 2,4-Disubstituted Quinolines by the Reaction of Propargylic Alcohols with Anilines in a Polyphosphoric Acid Medium. ResearchGate. [Link]
-
Nishio, T., Katahira, K., & Omote, Y. (1980). Novel synthesis of 2,4-diphenylquinolines. Tetrahedron Letters, 21(29), 2825–2826. [Link]
-
Nakamura, I., et al. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. MDPI. [Link]
- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (n.d.).
-
Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. (2010). Organic & Biomolecular Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
-
Karrouchi, K., et al. (2020). Synthesis of 1,3,4,5-Substituted pyrazole derivatives. ResearchGate. [Link]
-
Ru(II)-Catalyzed Divergent C-H Annulations of Propargyl Cyclic Carbonates. (2025). PubMed. [Link]
-
Jónsson, H. F., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. PubMed. [Link]
-
Tan, B. K., & McNelis, E. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23531-23545. [Link]
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Troubleshooting & Optimization
Troubleshooting Sonogashira reaction with aryl bromides and propargyl alcohol
Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction, with a specific focus on the coupling of aryl bromides with propargyl alcohol. Here, you will find in-depth, experience-driven answers to common challenges, detailed protocols, and workflow diagrams to streamline your experimental troubleshooting.
Introduction: The Nuances of Coupling Aryl Bromides and Propargyl Alcohol
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] While highly versatile, the reaction's success is sensitive to a variety of factors, particularly when using less reactive aryl bromides compared to their iodide counterparts.[2] Propargyl alcohol, while a common and useful alkyne, introduces its own set of challenges, including the acidity of its terminal proton and the potential for side reactions involving the hydroxyl group.
This guide moves beyond standard protocols to address the "why" behind common failures, empowering you to diagnose and solve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or No Reaction Conversion
Question 1: My reaction with an aryl bromide shows no or very low conversion. What are the most likely causes?
This is a common issue, often stemming from the initial, rate-limiting oxidative addition step, which is more challenging for aryl bromides than for aryl iodides.[3]
Answer:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[1] This reduction can be hindered by impurities or dissolved oxygen.
-
Solution: Ensure your solvents and amine base are rigorously degassed. Use fresh, high-quality palladium catalysts. Consider a brief pre-stirring of the catalyst, ligand, and base before adding the substrates.
-
-
Inadequate Ligand Choice: For less reactive aryl bromides, the standard triphenylphosphine (PPh₃) ligand may not be sufficient.
-
Insufficient Temperature: Unlike couplings with aryl iodides which can often proceed at room temperature, aryl bromides typically require thermal energy to overcome the activation barrier for oxidative addition.[2]
-
Solution: Gradually increase the reaction temperature. Start around 50-60 °C and, if necessary, increase to 80 °C or higher, monitoring for potential decomposition.[6]
-
-
Base Incompatibility: The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed version) or to facilitate transmetalation.[2]
-
Solution: While triethylamine (TEA) is common, a stronger, non-coordinating base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ might be more effective, especially in copper-free systems.[7]
-
Question 2: I see a black precipitate forming in my reaction flask. What is it, and is it a problem?
Answer: The black precipitate is likely "palladium black," which is finely divided, agglomerated Pd(0) metal.[2] This is a clear sign of catalyst decomposition and will halt your reaction.
Causes & Solutions:
-
Oxygen Contamination: The primary cause is the presence of oxygen, which can oxidize the phosphine ligands and cause the palladium to crash out of the solution. Solution: Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[8]
-
Solvent Choice: Some solvents are anecdotally reported to promote palladium black formation more than others.[9] Solution: If using THF, consider switching to DMF, NMP, or simply using the amine base (like TEA or DIPEA) as the solvent.[1][10]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition. Solution: Increase temperature gradually and use the minimum temperature required to achieve a reasonable reaction rate.
Category 2: Side Product Formation
Question 3: My main side product is a dimer of propargyl alcohol. How can I prevent this?
Answer: You are observing the Glaser-Hay homocoupling of your alkyne.[1] This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[11]
Strategies for Suppression:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. The Glaser coupling pathway requires an oxidant, which is typically O₂. Use degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
-
Reduce Copper Loading: While copper(I) accelerates the Sonogashira reaction, excessive amounts can favor homocoupling.
-
Solution: Reduce the CuI loading to 1-5 mol%. In some cases, slow addition of the alkyne can also help maintain a low concentration and disfavor dimerization.
-
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[12]
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting a low-yielding Sonogashira reaction with an aryl bromide.
Caption: Troubleshooting workflow for low conversion of aryl bromide.
Core Mechanism & Key Species
Understanding the catalytic cycles is fundamental to effective troubleshooting. The reaction involves two interconnected cycles when using a copper co-catalyst.[4]
Caption: The interconnected Palladium and Copper catalytic cycles.
In the Palladium Cycle , the active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.[15] In the Copper Cycle , the base deprotonates the terminal alkyne, which then coordinates with Cu(I) to form a copper acetylide intermediate.[1] This species then transfers the acetylide group to the palladium center in a step called transmetalation.[16] Finally, reductive elimination from the palladium complex yields the desired product and regenerates the Pd(0) catalyst.[17]
Experimental Protocols & Data
General Protocol for Copper-Cocatalyzed Sonogashira Coupling of an Aryl Bromide with Propargyl Alcohol
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Propargyl alcohol (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (TEA) (5 mL, serves as base and solvent)
-
Anhydrous, degassed THF (5 mL, optional co-solvent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the degassed TEA and THF (if used).
-
Stir the mixture for 5 minutes at room temperature. The solution should be a homogenous yellow-brown suspension.
-
Add the propargyl alcohol dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data Table for Reaction Components
| Component | Standard Choice | Alternative for Aryl Bromides | Rationale for Alternative |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(P(t-Bu)₃)₂ | Bulky, electron-rich phosphine accelerates the challenging oxidative addition step.[13] |
| Copper Co-catalyst | CuI (1-5 mol%) | None (Copper-Free) | Eliminates the possibility of Glaser-Hay homocoupling side products.[1] |
| Ligand | PPh₃ | XPhos, SPhos | Offer greater steric bulk and electron-donating ability, enhancing catalytic activity for less reactive bromides.[3] |
| Base | Triethylamine (TEA) | DIPEA, DBU, Cs₂CO₃ | Stronger or inorganic bases can be more effective, especially in copper-free systems where the base plays a more direct role in alkyne activation.[1][7] |
| Solvent | THF, Toluene | DMF, NMP, Amine only | Polar aprotic solvents can improve solubility and reaction rates. Using the amine as the solvent simplifies the reaction setup.[18] |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
-
Shafir, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9181-9188. [Link]
-
Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6931. [Link]
-
Das, P., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(5), 9201-9213. [Link]
-
Liu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1047-1056. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Request PDF. (2018). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Liu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
Soheili, A., et al. (2003). Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Semantic Scholar. [Link]
-
Niu, B., et al. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Panda, B. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Request PDF. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Li, X., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]
-
ResearchGate. (2018). Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide? [Link]
-
ResearchGate. (2017). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser coupling - Literature. [Link]
-
NIH. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
-
Golden. (n.d.). Sonogashira coupling. [Link]
-
The chemical reaction database. (2008). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. [Link]
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Preventing homocoupling byproducts in 3-(p-tolyl)prop-2-yn-1-ol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(p-tolyl)prop-2-yn-1-ol. This guide is designed to provide expert advice and actionable troubleshooting strategies to minimize or eliminate the formation of homocoupling byproducts in your coupling reactions. Homocoupling, the undesired dimerization of your terminal alkyne, is a common challenge that can significantly reduce the yield of your desired cross-coupled product and complicate purification.[1] This resource will equip you with the knowledge to diagnose the root causes of this side reaction and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of 3-(p-tolyl)prop-2-yn-1-ol reactions, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of 3-(p-tolyl)prop-2-yn-1-ol react with each other to form a symmetrical 1,3-diyne, specifically 1,4-di(p-tolyl)buta-1,3-diyne-1,4-diol. This is a prevalent issue in cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, where the primary objective is to couple the terminal alkyne with a different partner, such as an aryl halide.[1] The formation of this byproduct consumes your starting material, lowers the yield of the intended product, and introduces a structurally similar impurity that can be challenging to separate during purification.[1][2]
Q2: What are the primary causes of homocoupling?
A2: The primary driver of homocoupling, particularly in Sonogashira and Glaser-type reactions, is the presence of a copper(I) co-catalyst in an aerobic environment.[3][4] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[5][6] In the presence of an oxidant, typically oxygen, this intermediate can undergo oxidative coupling to form the symmetrical diyne.[4][6][7] This process is known as the Glaser or Glaser-Hay coupling.[2][4] Even in reactions that are intended to be cross-coupling, these conditions can favor the homocoupling pathway.
Q3: What are the main strategies to prevent the dimerization of 3-(p-tolyl)prop-2-yn-1-ol?
A3: There are three principal strategies to mitigate or prevent the homocoupling of terminal alkynes:
-
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, atmosphere (strict exclusion of oxygen), and the rate of reagent addition can significantly suppress homocoupling.[1]
-
Judicious Choice of Catalyst System: The selection of the palladium catalyst, ligands, and the exclusion of a copper co-catalyst are critical. Copper-free Sonogashira conditions are often employed specifically to avoid Glaser-type homocoupling.[1][2][3]
-
Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, such as a trimethylsilyl (TMS) group. This protected alkyne can then be coupled, and the protecting group is subsequently removed.[1]
Troubleshooting Guides
Issue 1: Excessive Homocoupling in Sonogashira Reactions
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant amount of a symmetrical diyne byproduct is observed in the reaction mixture by TLC, NMR, or mass spectrometry.
| Possible Cause | Explanation | Recommended Solution |
| Oxygen in the Reaction | The copper(I) acetylide intermediate is susceptible to oxidative homocoupling in the presence of oxygen, leading to the Glaser coupling side product.[3] | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents and employ Schlenk line techniques or a glovebox. |
| Copper(I) Co-catalyst | The copper co-catalyst is essential for the Glaser homocoupling pathway.[2][3] | Switch to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed to circumvent this issue.[3][8] |
| High Concentration of Alkyne | A high initial concentration of 3-(p-tolyl)prop-2-yn-1-ol can increase the statistical probability of homocoupling. | Employ a slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This maintains a low, steady concentration, favoring the cross-coupling pathway.[1] |
| Inappropriate Ligand Choice | The steric and electronic properties of the phosphine ligands on the palladium catalyst influence the relative rates of cross-coupling and homocoupling.[9] | Use bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), which can promote the desired reductive elimination step and sterically hinder the formation of homocoupling intermediates.[10] |
| Suboptimal Base | The choice of base can affect the reaction kinetics and the prevalence of side reactions. | Screen different amine bases. While triethylamine is common, other bases like diisopropylamine or piperidine might offer better results for your specific substrate combination.[11][12] |
Issue 2: Predominant Homocoupling in Intended Cross-Diyne Synthesis (Cadiot-Chodkiewicz Type)
Symptoms:
-
Formation of two symmetrical homocoupled diynes with little to no desired unsymmetrical diyne product.
| Possible Cause | Explanation | Recommended Solution |
| Similar Reactivity of Alkynes | If the electronic and steric properties of the two different terminal alkynes are very similar, the statistical formation of homocoupled products can be significant. | This is a fundamental challenge of the Cadiot-Chodkiewicz coupling. One strategy is to use one alkyne in large excess. Another is to use a polymer-supported haloalkyne to prevent its homocoupling.[13] |
| Reaction Conditions | The reaction conditions, including the choice of copper salt, base, and solvent, can influence the selectivity of the cross-coupling.[11][14] | Optimize the reaction conditions. For instance, using specific ligands like tris(o-tolyl)phosphine with CuI has been shown to improve yields of unsymmetrical diynes.[13] Co-solvents like methanol, ethanol, DMF, or THF can improve solubility and may affect selectivity.[11][13] |
| High Reactant Concentration | High concentrations favor the statistically more probable homocoupling. | Perform the reaction under high dilution conditions to favor the intermolecular cross-coupling over homocoupling.[1] |
Experimental Protocols & Methodologies
Protocol 1: Copper-Free Sonogashira Coupling of 3-(p-tolyl)prop-2-yn-1-ol
This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.
Materials:
-
3-(p-tolyl)prop-2-yn-1-ol
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Amine base (e.g., triethylamine or diisopropylamine), degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the anhydrous, degassed solvent.
-
Degas the resulting mixture by bubbling argon through it for 10-15 minutes.
-
Add the degassed amine base (2-3 eq) via syringe.
-
In a separate flask, prepare a solution of 3-(p-tolyl)prop-2-yn-1-ol (1.1-1.2 eq) in the same anhydrous, degassed solvent.
-
Add the alkyne solution dropwise to the stirred reaction mixture over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: TMS Protection of 3-(p-tolyl)prop-2-yn-1-ol
This protocol provides a method for protecting the terminal alkyne, which can then be used in a subsequent coupling reaction followed by deprotection.
Materials:
-
3-(p-tolyl)prop-2-yn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-(p-tolyl)prop-2-yn-1-ol (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. A color change may be observed.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude TMS-protected alkyne can often be used in the next step without further purification.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the undesired homocoupling pathway in a typical Sonogashira reaction.
Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.
This diagram illustrates the catalytic cycle for the desired Sonogashira cross-coupling reaction and the concurrent, undesired Glaser homocoupling side reaction. The key step for homocoupling is the oxidative dimerization of the copper acetylide intermediate, which is favored by the presence of oxygen.
Purification Strategies for Removing Homocoupling Byproducts
If homocoupling does occur, the resulting symmetrical diyne, 1,4-di(p-tolyl)buta-1,3-diyne-1,4-diol, will need to be separated from your desired cross-coupled product.
| Purification Method | Applicability and Considerations |
| Flash Column Chromatography | This is the most common and generally effective method. The polarity difference between the homocoupled diyne and the desired product will determine the ease of separation. A careful selection of the solvent system is crucial. The homocoupled product is often less polar than the desired product, especially if the coupling partner contains polar functional groups. |
| Crystallization/Recrystallization | If the desired product is a solid and has a significantly different solubility profile from the homocoupled byproduct, crystallization can be a highly effective purification technique.[15][16] This method can be scaled up more easily than chromatography. |
| Liquid-Liquid Extraction | This method can be useful for a preliminary cleanup if there is a significant difference in the partitioning of the product and byproduct between two immiscible solvents, for example, based on differences in acidity or basicity.[15] |
| Trituration | If one component is significantly more soluble in a particular solvent than the other, trituration can be used to wash away the more soluble component, leaving the less soluble one as a purified solid.[15] |
By understanding the mechanisms that lead to homocoupling and by implementing the strategies outlined in this guide, you can significantly improve the outcome of your coupling reactions with 3-(p-tolyl)prop-2-yn-1-ol, leading to higher yields, easier purifications, and more reliable results in your research and development endeavors.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943. [Link]
-
Krascsenicsová, K., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances, 9(68), 39593–39600. [Link]
-
Konkolewicz, D., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3049–3058. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Grokipedia. Glaser coupling. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent developments and applications of the Cadiot–Chodkiewicz reaction. [Link]
-
ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Knutson, P. C., et al. (2019). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central, 11(16), 2690-2693. [Link]
-
Xiao, Q., et al. (2014). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. RSC Advances, 4(59), 31221-31224. [Link]
-
Wikipedia. Cadiot–Chodkiewicz coupling. [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). Royal Society of Chemistry. [Link]
-
Li, Z., & Xi, C. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2736–2745. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5592. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 309–313. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Kuwait Journal of Science. (2020). Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. [Link]
-
Wikipedia. List of purification methods in chemistry. [Link]
-
Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. [Link]
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Technical Support Center: Optimization of Catalyst Loading for Propargylic Substitution Reactions
Welcome to the Technical Support Center for Propargylic Substitution Reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing catalyst loading for this versatile and powerful transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted to help you quickly diagnose and resolve issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My propargylic substitution reaction is showing very low or no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can often be traced back to catalyst activity or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Cause A: Inactive Catalyst Species: The active catalytic species may not be forming or could be rapidly deactivating. Many propargylic substitutions catalyzed by transition metals or Lewis acids proceed through the formation of a propargylic carbocation intermediate.[1][2][3] If the catalyst is unable to activate the propargylic alcohol or its derivative, the reaction will not proceed.
-
Solution 1: Catalyst Choice and Activation. Ensure you are using the appropriate catalyst for your specific substrate and nucleophile.[1][4] For instance, electron-rich aromatics can be effectively propargylated using an FeCl₃ catalyst.[2] If using a palladium catalyst, ensure the active Pd(0) species is being generated, potentially by using a pre-catalyst or an in-situ reduction step.[5] For propargylic alcohols, which have a poor leaving group (hydroxyl), direct substitution often requires specific catalysts like ruthenium or gold compounds that can activate the -OH group.[1][3][6]
-
Solution 2: Check for Catalyst Poisoning. Sulfur-containing nucleophiles, like thiols, are known to poison some transition metal catalysts due to strong coordination.[1] If your nucleophile contains sulfur, you may need to use a more robust catalyst system or a higher catalyst loading. Impurities in your starting materials or solvents can also act as catalyst poisons.[7] Ensure high purity of all reagents.
-
-
Cause B: Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Solution: Incremental Increase in Catalyst Loading. While lower catalyst loadings are desirable for cost and sustainability, a certain threshold is necessary for efficient conversion. Incrementally increase the catalyst loading. A typical starting point for screening is 1-10 mol%.[2][3] For particularly challenging substrates, higher loadings may be required.
-
-
Cause C: Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in catalyst activity and reaction kinetics.
-
Solution: Systematic Optimization of Conditions. If the reaction is sluggish, consider increasing the temperature.[5] The choice of solvent can also be critical; for example, in some FeCl₃-catalyzed reactions, nitromethane was found to be a superior solvent.[1][2] Screening different solvents is often a necessary step in optimization.[1][8]
-
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Question: My reaction is producing a mixture of isomers (e.g., propargylic vs. allenic products) or has low stereoselectivity. How can I improve this?
Answer:
Selectivity issues in propargylic substitutions are often linked to the nature of the catalyst-substrate interaction and the reaction mechanism.
-
Cause A: Catalyst and Ligand Choice: The catalyst and its associated ligands are primary determinants of selectivity.
-
Solution 1: Ligand Screening. For transition metal-catalyzed reactions, the steric and electronic properties of the ligand can have a profound impact on the selectivity. For asymmetric reactions, a range of chiral ligands should be screened to find the optimal match for your substrate.[9]
-
Solution 2: Catalyst System Selection. Different catalyst systems can favor different mechanistic pathways. For example, some reactions proceed via a propargylic carbocation, while others may involve a metal-allenylidene intermediate.[1][10] The choice of catalyst can influence which pathway is favored, thereby affecting regioselectivity.
-
-
Cause B: Influence of Catalyst Loading: In some instances, the catalyst loading itself can influence the product distribution.
-
Solution: Vary Catalyst Loading. It has been observed that catalyst loading can impact the product outcome.[2] For example, in a gold-catalyzed reaction, a lower catalyst loading of 1 mol% favored the desired substitution product over a competing Meyer-Schuster rearrangement.[3] It is worthwhile to screen a range of catalyst loadings to determine the effect on selectivity.
-
-
Cause C: Substrate Effects: The substituents on the propargylic substrate can also play a significant role in directing the selectivity.
-
Solution: Substrate Modification (if possible). While not always feasible, understanding the electronic and steric effects of your substrate's substituents can provide insight. For instance, studies have shown that substituting a methyl group with a trifluoromethyl group at the propargylic position can lead to higher enantioselectivity in some ruthenium-catalyzed reactions.[9]
-
Issue 3: Reaction Stalls or is Sluggish
Question: My reaction starts but then stalls before completion, or is extremely slow. What should I do?
Answer:
A stalling or sluggish reaction often points to catalyst deactivation or suboptimal reaction parameters.
-
Cause A: Catalyst Deactivation Over Time: The catalyst may have a limited lifetime under the reaction conditions.[11]
-
Solution 1: Use a More Robust Catalyst. Consider using a more stable pre-catalyst that generates the active species slowly over the course of the reaction.
-
Solution 2: Sequential Catalyst Addition. In some cases, a second addition of the catalyst midway through the reaction can help drive it to completion.
-
-
Cause B: Insufficiently Forcing Conditions: The reaction may simply require more energy or a higher concentration to proceed at a reasonable rate.
-
Solution: Increase Temperature and/or Concentration. Running the reaction under more forcing conditions, such as higher temperatures or increased reactant concentrations, can often improve the reaction rate.[5] However, be mindful that this could also impact selectivity.
-
-
Cause C: Poor Mixing: In heterogeneous or biphasic reactions, inefficient mixing can limit the interaction between the reactants and the catalyst.
-
Solution: Improve Agitation. Ensure vigorous stirring, especially for biphasic mixtures.[5] Using a larger stir bar or a stronger stir plate can make a significant difference.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new propargylic substitution reaction?
A1: A good starting point for screening catalyst loading is typically in the range of 1-5 mol%.[2] Some reactions have been shown to work well with as low as 0.1 mol% catalyst, while others, particularly those with challenging substrates or nucleophiles, may require up to 10 mol% or more.[1]
Q2: How does catalyst loading affect the yield and reaction time?
A2: Generally, increasing the catalyst loading will increase the reaction rate, thus reducing the reaction time.[5] However, this is not always a linear relationship. At a certain point, increasing the catalyst loading may not significantly improve the rate and could lead to increased side reactions or catalyst agglomeration, potentially lowering the yield. Conversely, employing a lower catalyst loading may not negatively impact the final yield or enantioselectivity, but it will likely require a longer reaction time.[1]
Q3: Can changing the catalyst loading affect the regioselectivity of the reaction?
A3: Yes, in some systems, catalyst loading can influence regioselectivity. As mentioned previously, a lower catalyst loading in a gold-catalyzed system was shown to favor the desired propargylic substitution product over a rearrangement byproduct.[3] This is because different competing reaction pathways may have different dependencies on the catalyst concentration.
Q4: What are the economic and environmental benefits of optimizing catalyst loading?
A4: Optimizing to the lowest effective catalyst loading is crucial for several reasons. Many catalysts, especially those based on precious metals like palladium, ruthenium, and gold, are expensive. Reducing the amount of catalyst used directly lowers the cost of the synthesis.[12] Environmentally, minimizing catalyst use reduces the amount of metal waste, which can be toxic and difficult to remove from the final product.[12]
Q5: Are there alternatives to traditional transition metal catalysts for propargylic substitution?
A5: Yes, there has been significant development in using various types of catalysts. Lewis acids such as those derived from boron, iron, and indium, as well as Brønsted acids, have been shown to be effective catalysts for propargylic substitution reactions.[1][2][4] These alternatives can be cheaper and less toxic than some transition metal catalysts.
Experimental Protocols & Data
Protocol 1: General Workflow for Catalyst Loading Optimization
This protocol provides a systematic approach to optimizing catalyst loading for a generic propargylic substitution reaction.
-
Initial Screening: Set up a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%). Keep all other parameters (temperature, concentration, solvent, stoichiometry) constant.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Data Analysis: Plot the conversion to product versus time for each catalyst loading. This will help you determine the effect of catalyst loading on the reaction rate.
-
Selectivity Assessment: Analyze the product mixture from each reaction to determine the selectivity (regio- and/or stereoselectivity) at different catalyst loadings.
-
Cost-Benefit Analysis: Identify the lowest catalyst loading that provides an acceptable reaction rate and yield within a practical timeframe. This will be your optimized catalyst loading.
Data Presentation: Example of Catalyst Loading Optimization
The following table illustrates representative data from an optimization study for the reaction of a propargylic alcohol with a nucleophile, showcasing the impact of catalyst loading on reaction time and yield.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 24 | 75 |
| 2 | 1.0 | 12 | 92 |
| 3 | 2.0 | 6 | 95 |
| 4 | 5.0 | 2 | 96 |
| 5 | 10.0 | 2 | 96 |
This is example data and actual results will vary depending on the specific reaction.
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
-
L. K. AD, "Scope and advances in the catalytic propargylic substitution reaction," RSC Advances, 2018. [Link]
-
"Scope and advances in the catalytic propargylic substitution reaction," RSC Publishing, 2018. [Link]
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L. K. AD, "Scope and advances in the catalytic propargylic substitution reaction," RSC Publishing, 2018. [Link]
-
G. G. A. Balme, "Gold-catalyzed propargylic substitutions: Scope and synthetic developments," Beilstein Journal of Organic Chemistry, 2011. [Link]
-
G. G. A. Balme, "Gold-catalyzed propargylic substitutions: Scope and synthetic developments," The Beilstein Journal of Organic Chemistry. [Link]
-
Z. Zhan, "A general and efficient FeCl3-catalyzed nucleophilic substitution of propargylic alcohols," The Journal of Organic Chemistry, 2006. [Link]
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Y. Nishibayashi, "Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study," ACS Omega, 2022. [Link]
-
Y. Nishibayashi, "Catalytic Propargylic Substitution Reactions," Synlett, 2009. [Link]
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"Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a," ResearchGate. [Link]
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"Frequently used elements as catalysts for catalytic propargylic substitution reaction in the periodic table.," ResearchGate. [Link]
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D. C. Leitch, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," ACS Catalysis, 2021. [Link]
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"De‐Saturation of Single‐Atom Copper Catalysts for Accelerating Propargylic Substitution Reactions," Advanced Science, 2025. [Link]
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S. V. Ley, "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," Organic Process Research & Development, 2024. [Link]
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G. C. Fu, "Asymmetric Copper-Catalyzed Propargylic Substitution Reaction of Propargylic Acetates with Enamines," Organic Letters, 2011. [Link]
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"Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1," YouTube, 2020. [Link]
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"Development of Asymmetric Propargylic Substitution Reactions Using Transition Metal Catalysts," ResearchGate. [Link]
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"Scope and advances in the catalytic propargylic substitution reaction," Semantic Scholar. [Link]
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Y. Nishibayashi, "Mechanism and reactivity of catalytic propargylic substitution reactions via metal–allenylidene intermediates: a theoretical perspective," Catalysis Science & Technology, 2017. [Link]
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J. M. J. Williams, "Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation," ACS Catalysis, 2026. [Link]
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R. Singh, "Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions," International Research Journal of Engineering Science, Technology and Innovation, 2023. [Link]
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"Solvent screening for propargylation reactions.," ResearchGate. [Link]
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Y. Nishibayashi, "Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermediates," ScienceDirect. [Link]
-
Y. Nishibayashi, "Copper-catalyzed asymmetric propargylic substitution reactions of propargylic acetates with amines," Angewandte Chemie International Edition, 2008. [Link]
-
C. Slugovc, "Correlating the Reactivity of Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes in Ene-Yne Metathesis and Cyclopolymerization," Organometallics, 2025. [Link]
-
"Troubleshooting of Catalytic Reactors," Slideshare, 2016. [Link]
-
"Enantioselective Propargylation of Aldehydes by Copper Catalysis," Sci-Hub. [Link]
Sources
- 1. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 3. Gold-catalyzed propargylic substitutions: Scope and synthetic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. BJOC - Gold-catalyzed propargylic substitutions: Scope and synthetic developments [beilstein-journals.org]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism and reactivity of catalytic propargylic substitution reactions via metal–allenylidene intermediates: a theoretical perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Methylphenyl)prop-2-yn-1-ol
An updated version of the technical support guide is provided below, incorporating new information and addressing a broader range of potential issues encountered during the purification of 3-(4-Methylphenyl)prop-2-yn-1-ol.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(4-Methylphenyl)prop-2-yn-1-ol. We will address common challenges with practical, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after synthesizing 3-(4-Methylphenyl)prop-2-yn-1-ol?
The impurity profile of your crude product is highly dependent on the synthetic route. For a typical Sonogashira coupling, which is a common method for synthesizing this type of compound, you can anticipate several classes of impurities.[1][2][3]
-
Unreacted Starting Materials: Residual 4-iodotoluene (or another aryl halide) and propargyl alcohol are common if the reaction has not reached completion.
-
Homocoupled Byproducts: Oxidative coupling of the terminal alkyne can lead to the formation of 1,4-bis(4-methylphenyl)buta-1,3-diyne. This is a well-known side reaction in Sonogashira couplings, especially in the presence of oxygen.[4][5]
-
Solvent and Base Residues: High-boiling point solvents (e.g., DMF) and amine bases (e.g., triethylamine), which are often used in the reaction, may remain in the crude product.[1][4]
-
Catalyst Residues: Residual palladium and copper catalysts are often present and can sometimes complicate purification and analysis.
-
Related Impurities: Depending on the specific precursors, impurities from the starting materials themselves, such as formaldehyde reaction products from the synthesis of propargyl alcohol, might be present.[6]
A preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC) or LC-MS is highly recommended to identify the major components before selecting a purification strategy.
Troubleshooting Purification Challenges
Scenario 1: My compound is co-eluting with an impurity during column chromatography.
Co-elution is a frequent issue when impurities have polarities similar to the target compound. Here is a systematic approach to resolve this problem.
Initial Assessment:
First, confirm the co-elution with an alternative analytical method if possible, such as HPLC. If confirmed, proceed with the following optimization steps.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Optimization:
-
Principle: The eluent's composition is the most critical factor in achieving separation on a given stationary phase. Modifying the solvent system can significantly alter the retention factors (Rf) of the compounds.
-
Action: If a standard binary solvent system like ethyl acetate/hexane is failing, try introducing a third solvent with a different character. For instance, adding a small amount of dichloromethane or a trace of methanol can alter the selectivity of the separation.
-
Guideline: Aim for an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate for optimal separation in flash column chromatography.[7]
-
-
Stationary Phase Modification:
-
Principle: If optimizing the mobile phase is insufficient, changing the stationary phase can provide an alternative separation mechanism.
-
Action: If you are using standard silica gel, which is acidic, consider using neutral or basic alumina. Alternatively, bonded-phase silica (like diol or cyano) can offer different interaction mechanisms beyond simple polarity.
-
-
Gradient Elution:
-
Principle: A gradient elution, where the mobile phase's polarity is increased over time, can improve the resolution between closely eluting compounds.
-
Action: Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This can help sharpen the elution bands and enhance separation.
-
Workflow for Optimizing Column Chromatography:
Caption: Workflow for troubleshooting co-elution in column chromatography.
Scenario 2: I am experiencing low recovery of my compound after purification.
Low recovery can be attributed to several factors, ranging from the purification method to the compound's inherent stability.[8][9]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Propargyl alcohols can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible binding. | Use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%). Alternatively, use neutral alumina. |
| Irreversible Adsorption | Highly active sites on the stationary phase can lead to strong, irreversible binding of your compound. | In addition to deactivating the stationary phase, ensure the column is not overloaded. Sometimes, repeated injections on a new column are needed to saturate these active sites.[8] |
| Incomplete Elution | The chosen eluent may not be strong enough to completely wash the compound from the column.[8][9] | If your compound is streaking on TLC, it may indicate a need for a more polar solvent system. Ensure you continue eluting until all the product has been recovered, as confirmed by TLC. |
| Volatility | Although not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially with heating. | Remove the solvent using a rotary evaporator at room temperature or with minimal heating. |
| Precipitation on Column | If the sample is loaded in a solvent in which it is not fully soluble in the mobile phase, it can precipitate at the top of the column.[10][11] | Ensure the sample is fully dissolved in a minimal amount of loading solvent, or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica.[7] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This is the most widely used method for purifying compounds like 3-(4-Methylphenyl)prop-2-yn-1-ol.[12][13][14]
Materials:
-
Crude 3-(4-Methylphenyl)prop-2-yn-1-ol
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvents)
-
Thin Layer Chromatography (TLC) plates
-
Glass column and collection tubes
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small sample of the crude material and spot it on a TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find an eluent that provides a good separation and an Rf value of ~0.2-0.3 for the target compound.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system.
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent).
-
Carefully apply the solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the packed column.[7]
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate (a descent of about 2 inches/minute is a good starting point).[7]
-
Collect fractions of a consistent volume.
-
Monitor the elution by spotting every few fractions on a TLC plate to track the components.
-
-
Fraction Pooling and Solvent Removal:
-
Analyze all collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 3-(4-Methylphenyl)prop-2-yn-1-ol.
-
Workflow for Flash Column Chromatography:
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Recrystallization
If the crude product is a solid, recrystallization can be a highly effective and scalable purification technique.[15][16]
Materials:
-
Crude solid 3-(4-Methylphenyl)prop-2-yn-1-ol
-
Suitable solvent or solvent pair (e.g., toluene/hexanes, ethyl acetate/hexanes)
-
Erlenmeyer flask and hot plate
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should remain soluble at all temperatures.[15]
-
Test small amounts of the crude material in different solvents to identify a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly under vacuum.
-
Logical Relationship for Recrystallization Solvent Choice:
Caption: Criteria for selecting an ideal recrystallization solvent.
References
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Golden. Sonogashira coupling.
- WelchLab.
- Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. (2022-07-22).
- Sigma-Aldrich.
- chemeurope.com. Sonogashira coupling.
- Wikipedia. Sonogashira coupling.
- Benchchem.
- Cytiva. Troubleshooting protein recovery issues. (2025-03-20).
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. (2003-02-22).
- Restek.
- Chemical Science. Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me.
- Zakarian Group.
- University of Rochester, Department of Chemistry.
- Smolecule. 3-(4-Methylphenyl)prop-2-yn-1-ol. (2023-08-15).
- Google Patents. Process of purifying propargyl alcohol.
- University Website.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. golden.com [golden.com]
- 2. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira_coupling [chemeurope.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. welchlab.com [welchlab.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. Restek - Artikel [de.restek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
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- 16. mt.com [mt.com]
Identifying side products in the synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol
Welcome to the technical support guide for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during its synthesis. The predominant synthetic route is the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1][2][3] However, like any transition metal-catalyzed reaction, it is susceptible to side reactions that can complicate purification and reduce yields. This guide provides in-depth, experience-driven answers to troubleshoot and mitigate the formation of key side products.
Troubleshooting Guide: Diagnosing Unexpected Results
This section addresses specific problems you might observe during your reaction work-up and analysis, providing explanations for their cause and actionable solutions.
Question 1: My TLC/GC-MS analysis shows a major nonpolar byproduct with a mass corresponding to a dimer of my starting alkyne. What is it and how can I prevent it?
Answer:
You are likely observing the formation of 1,6-di(4-methylphenyl)hexa-2,4-diyn-1,6-diol , the product of Glaser-Hay homocoupling.[4] This is arguably the most common side reaction in copper-co-catalyzed Sonogashira couplings.[3][4][5]
Causality: The Glaser coupling is an oxidative dimerization of terminal alkynes.[6] In the Sonogashira reaction, the copper(I) co-catalyst, which is intended to form a copper acetylide for transmetalation to the palladium center, can be oxidized to copper(II) by adventitious oxygen (air) in the reaction.[3][4] This Cu(II) species then promotes the homocoupling of your alkyne starting material, propargyl alcohol, leading to the undesired diyne byproduct.[4][7]
Preventative & Corrective Actions:
-
Rigorous Deoxygenation: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This is the most critical step. Use a freeze-pump-thaw technique (at least three cycles) for best results or, at a minimum, sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][4][5][8] These methods often require a different ligand set for the palladium catalyst and may use a stronger organic base to facilitate the deprotonation of the alkyne.[2]
-
Slow Addition of Alkyne: If you must use a copper-catalyzed system, adding the propargyl alcohol slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[9]
Question 2: I've isolated a crystalline, nonpolar byproduct that my NMR and MS data suggest is 4,4'-dimethylbiphenyl. How did this form?
Answer:
This byproduct is the result of the reductive homocoupling of your aryl halide starting material (e.g., 4-iodotoluene or 4-bromotoluene).[10][11] While often a minor component, it can become significant under suboptimal conditions. This side reaction is also referred to as an Ullmann-type coupling.[11][12]
Causality: This side reaction occurs within the palladium catalytic cycle. After the oxidative addition of the aryl halide to the Pd(0) center, the resulting Aryl-Pd(II)-X intermediate can, under certain conditions, undergo a competing reaction pathway instead of transmetalation with the copper acetylide. This may involve a second oxidative addition or disproportionation, leading to a diaryl-Pd(II) species, which then reductively eliminates to form the biaryl product and regenerate Pd(0).[10][11] This pathway is often promoted by:
-
High temperatures.[13]
-
The presence of reducing agents in the reaction mixture, which can include amines or alcohols used as solvents.[10][11]
-
Inefficient transmetalation from the copper acetylide, which allows the Aryl-Pd(II)-X intermediate to follow other pathways.
Preventative & Corrective Actions:
-
Optimize Reaction Temperature: Avoid excessive heating. Aryl iodides are more reactive and often couple at room temperature, while aryl bromides may require gentle heating.[3][13] Start with lower temperatures and monitor the reaction progress.
-
Use an Efficient Ligand: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination for the desired product and stabilize the catalytic intermediates against side reactions.[2]
-
Ensure Catalyst Quality: Use a high-purity palladium source. Decomposed or lower-valent palladium species can sometimes favor homocoupling pathways.
Frequently Asked Questions (FAQs)
What are the most common side products in the Sonogashira synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol?
The most frequently encountered side products stem from homocoupling reactions of the starting materials. A summary is provided in the table below.
| Side Product Name | Chemical Structure | Common Cause | Prevention Strategy |
| Alkyne Homocoupling Product (1,6-di(p-tolyl)hexa-2,4-diyn-1,6-diol) | (p-CH₃C₆H₄CH(OH)C≡C)₂ | Oxygen contamination in copper-catalyzed reactions (Glaser coupling).[3][4] | Rigorous deoxygenation; use of copper-free conditions.[3][8] |
| Aryl Halide Homocoupling Product (4,4'-Dimethylbiphenyl) | p-CH₃C₆H₄-C₆H₄CH₃-p | Inefficient transmetalation; high temperatures; presence of reducing agents.[10][11] | Optimize temperature; use efficient ligands; ensure high catalyst quality. |
| Hydrodehalogenation Product (Toluene) | C₆H₅CH₃ | Presence of protic impurities (water) or reducing agents that protonate the Aryl-Pd(II)-X intermediate. | Use anhydrous solvents and reagents; ensure the base is sufficiently strong and dry. |
How can I distinguish the desired product from the main side products using NMR or MS?
-
Mass Spectrometry (MS): This is the most straightforward method. The desired product, 3-(4-Methylphenyl)prop-2-yn-1-ol, has a distinct molecular weight. The Glaser homocoupling product will have a mass roughly double that of the starting alkyne, while the biphenyl homocoupling product will have a mass corresponding to two tolyl groups.
-
¹H NMR Spectroscopy:
-
Desired Product: Will show a characteristic singlet for the methyl group, aromatic protons in the p-substituted pattern, a signal for the hydroxyl proton, and a signal for the methylene protons adjacent to the alcohol.
-
4,4'-Dimethylbiphenyl: Will show a single methyl resonance and a characteristic AA'BB' system for the aromatic protons. It will lack any signals for the propargyl alcohol moiety.
-
Glaser Product: The spectrum will be more complex but will lack the simplicity of the symmetrical biphenyl. Key features would include signals corresponding to the tolyl group and the propargylic CH-OH group, but the integration ratios will differ from the desired product.
-
Can the choice of base or solvent influence side product formation?
Absolutely. The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.[5]
-
Base: An amine base like triethylamine or diisopropylamine is commonly used and often serves as a co-solvent.[3] The base must be strong enough to deprotonate the alkyne but not so strong as to cause other side reactions. The choice of amine can also affect the solubility of the catalytic species. The amine hydrochloride salt will precipitate during the reaction.[14]
-
Solvent: Solvents like THF, DMF, or dioxane are often used.[13] The solvent must be able to dissolve all reactants and catalytic species. Importantly, the solvent must be thoroughly deoxygenated to prevent Glaser coupling. Using the amine base itself as the solvent is also a common practice.[3]
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and side reactions, the following diagram illustrates the key catalytic cycles.
Caption: Competing reaction pathways in Sonogashira coupling.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling
This protocol is a general starting point for the synthesis of 3-(4-methylphenyl)prop-2-yn-1-ol from 4-iodotoluene and propargyl alcohol.
-
To a dry Schlenk flask under an Argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and 4-iodotoluene (1.0 eq).
-
Add degassed triethylamine and THF (e.g., 2:1 v/v) via cannula.
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the 4-iodotoluene is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove precipitated salts and catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Hong, S., & Lee, S. (2003). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society.
- Dandapani, S., & Frutos, R. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- smolecule. (2023). 3-(4-Methylphenyl)prop-2-yn-1-ol.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters.
- Yoo, K. S., & Yoon, C. H. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry.
- Bower, J. F. (2013). Homocouplings of aryl halides in water. Reaction conditions. Science of Synthesis.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
- Vedantu. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ChemicalBook. (n.d.). 3-(4-methylphenyl)-1-phenyl-prop-2-en-1-one synthesis.
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
- Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. r/chemistry.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- Kyriakou, G., et al. (2011). Gold Catalyzes the Sonogashira Coupling Reaction without the Requirement of Palladium Impurities.
- Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
- Sigma-Aldrich. (n.d.). 3-(4-METHYLPHENYL)-1-PHENYL-2-PROPEN-1-ONE.
- ResearchGate. (2005). 3-(4-Methylphenyl)-1-(2-naphthyl)prop-2-en-1-one.
- Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity.
Sources
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- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
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- 14. reddit.com [reddit.com]
Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides in Sonogashira Coupling
Welcome to the technical support center for the Sonogashira coupling of challenging aryl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of low reactivity with these substrates. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to drive your reactions to completion.
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides in Sonogashira coupling?
The decreased reactivity of aryl chlorides stems from the fundamental mechanism of the Sonogashira reaction. The critical first step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity order for this step is Ar-I > Ar-Br >> Ar-Cl.[1][2][3] This is due to the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds, making it more difficult for the palladium center to insert itself and initiate the catalytic cycle.
Q2: What are the immediate signs that my Sonogashira reaction with an aryl chloride is failing?
Common indicators of a struggling reaction include:
-
No or low consumption of starting material: Analysis by TLC, GC, or LC-MS shows a significant amount of the aryl chloride remaining even after prolonged reaction times.
-
Formation of a black precipitate: This is often "palladium black," which indicates the decomposition and precipitation of the palladium catalyst from the solution, rendering it inactive.[3][4]
-
Predominance of alkyne homocoupling (Glaser coupling): The formation of a di-yne byproduct, often facilitated by the copper co-catalyst in the presence of oxygen, can be a major competing pathway, especially when the desired cross-coupling is slow.[3]
Q3: Can I simply increase the temperature to force the reaction to proceed?
While increasing the temperature can sometimes improve reaction rates, it's not a universal solution and can lead to undesired side reactions or catalyst decomposition.[5] A more effective approach involves a systematic optimization of the catalyst system, including the choice of ligand, base, and solvent, which are often more critical for activating recalcitrant aryl chlorides.[6] In some cases, microwave-assisted heating can provide rapid and efficient energy transfer, leading to faster reactions and better yields.[7][8]
Q4: Is a copper co-catalyst always necessary?
No, and for challenging substrates like aryl chlorides, a copper-free approach is often preferred.[1][3] While the copper(I) co-catalyst accelerates the reaction by forming a copper acetylide intermediate, it can also promote the problematic Glaser homocoupling of the alkyne.[1][3] Modern catalyst systems, particularly those with highly active phosphine ligands or N-heterocyclic carbenes (NHCs), can efficiently facilitate the coupling of aryl chlorides without the need for copper.[2][6][9][10]
Troubleshooting Guides
Problem: No or Low Conversion of Aryl Chloride
This is the most common issue when working with aryl chlorides. A systematic approach to troubleshooting is essential.
Potential Cause 1: Inadequate Catalyst Activity
The palladium catalyst's ability to undergo oxidative addition with the C-Cl bond is paramount. Standard catalysts like Pd(PPh₃)₄ are often insufficient.
Solutions:
-
Switch to a more electron-rich and bulky ligand: The electronic and steric properties of the ligand are crucial. Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[2][11] Bulky ligands can facilitate the formation of the active monoligated palladium species.[2]
-
Use a pre-catalyst designed for challenging couplings: Instead of generating the active Pd(0) species in situ, consider using a well-defined Pd(II) pre-catalyst that readily forms the active catalyst under the reaction conditions.
Potential Cause 2: Incorrect Base Selection
The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[15] For less reactive aryl chlorides, a stronger base may be required to drive the reaction forward.
Solutions:
-
Screen different bases: If a weaker amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is failing, consider stronger inorganic bases.
Potential Cause 3: Suboptimal Solvent Choice
The solvent can influence catalyst solubility, stability, and reactivity.
Solutions:
-
Experiment with different solvents: Polar aprotic solvents are generally preferred.
Problem: Significant Alkyne Homocoupling (Glaser Byproduct)
The formation of diynes is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.
Solutions:
-
Eliminate the copper co-catalyst: This is the most direct way to minimize Glaser coupling.[1] Modern palladium-ligand systems are often active enough to proceed without copper.
-
Ensure rigorous anaerobic conditions: Oxygen promotes the oxidative homocoupling of alkynes. Thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[15]
Problem: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate indicates that the palladium catalyst is no longer in its active, soluble form.
Solutions:
-
Use robust ligands: Certain ligands, such as bulky biaryl phosphines and NHCs, form more stable palladium complexes that are less prone to decomposition at elevated temperatures.[12][14]
-
Optimize the reaction temperature: Excessively high temperatures can accelerate catalyst decomposition.[5] Determine the minimum temperature required for efficient coupling.
-
Check the purity of reagents: Impurities in the starting materials or solvent can poison the catalyst.[3]
Experimental Protocols & Data
General Protocol for Copper-Free Sonogashira Coupling of an Aryl Chloride
This protocol utilizes a highly active palladium/phosphine ligand system suitable for unactivated aryl chlorides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Aryl chloride
-
Terminal alkyne
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and Cs₂CO₃ (e.g., 2 equivalents).
-
Add the aryl chloride (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).[6]
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Catalyst Systems for Aryl Chloride Coupling
| Catalyst System | Ligand Type | Typical Conditions | Advantages | Disadvantages |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Amine base, 60-100 °C | Readily available | Often ineffective for aryl chlorides, prone to homocoupling |
| Pd(OAc)₂ / XPhos | Biaryl Phosphine | Cs₂CO₃, DMSO, 100-120 °C | High activity for aryl chlorides, copper-free[9] | Air-sensitive ligand, higher cost |
| Pd(OAc)₂ / IPr (NHC) | N-Heterocyclic Carbene | Strong base, high temp. | Excellent for sterically hindered substrates[14] | Ligand synthesis can be complex |
| Pd/C | Heterogeneous | XPhos, Cs₂CO₃, Dioxane | Reusable catalyst[9] | May have lower activity than homogeneous systems |
Mechanistic Insights & Visualizations
The Challenge: Oxidative Addition to Aryl Chlorides
The Sonogashira catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The strong C-Cl bond presents a significant energy barrier for this step.
Caption: The Sonogashira catalytic cycle highlighting the challenging oxidative addition step.
Troubleshooting Workflow
When a reaction with an aryl chloride fails, follow this logical progression to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting Sonogashira couplings of aryl chlorides.
References
-
Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications (RSC Publishing). Available at: [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira coupling. chemeurope.com. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available at: [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. ACS Publications. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Available at: [Link]
-
Sonogashira cross-coupling of aryl halides catalyzed by BIAN-NHC-Pd/NHC-Cu reported by Tu. ResearchGate. Available at: [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
-
A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. MDPI. Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
-
PalladiumCatalyzed Sonogashira Coupling of Aryl Mesylates and Tosylates. ElectronicsAndBooks. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel−N-Heterocyclic Carbene Complexes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. R Discovery. Available at: [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
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- 15. Sonogashira_coupling [chemeurope.com]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Propargyl Alcohols
Welcome to the technical support center for handling and purifying propargyl alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging class of compounds. Propargyl alcohols are invaluable building blocks in chemical synthesis, finding use in pharmaceuticals, corrosion inhibition, and materials science.[1][2][3] However, their inherent reactivity, particularly their thermal and chemical instability, can present significant challenges during purification.
This document moves beyond standard protocols to provide a deeper understanding of why these compounds can be problematic and offers field-proven troubleshooting strategies to ensure you can purify your target molecule safely and with maximum yield.
Core Principles of Propargyl Alcohol Instability
Understanding the root causes of instability is critical for designing a robust purification strategy. The challenges primarily stem from three interconnected factors:
-
Thermal Sensitivity : The carbon-oxygen bond in propargyl alcohols is a known weak point. Under thermal stress, such as that encountered during distillation, this bond can cleave, initiating radical decomposition pathways.[4][5][6][7] This process can be auto-catalytic and, in severe cases, lead to dangerous pressure buildup and explosive decomposition.[8] Vapors can also form explosive mixtures with air, especially with heating.[9][10]
-
Acid/Base Sensitivity : The terminal alkyne proton is weakly acidic, and the alcohol group can act as a leaving group. Both acidic and basic conditions can promote unwanted side reactions, including polymerization, rearrangement, or decomposition, especially at elevated temperatures. Using strong bases like alkali hydroxides for drying before distillation is particularly hazardous and can lead to explosive residue, likely due to the formation of unstable acetylide salts.[11]
-
Tendency to Discolor and Polymerize : On standing, especially when exposed to air, light, or impurities, propargyl alcohols can develop a yellow-to-dark-brown coloration.[12][13] This is often a sign of oligomerization or the formation of degradation products. This process can be accelerated by heat and certain metal contaminants.
The following troubleshooting guides and FAQs are designed to address these core issues directly.
Troubleshooting Guide: Purification Issues
This section is structured in a question-and-answer format to address the most common problems encountered during the purification of propargyl alcohols.
Scenario 1: Purification by Distillation
Distillation is a powerful technique for purification but also the most hazardous for this class of compounds if not properly controlled.
Question: My crude propargyl alcohol is turning dark and viscous in the distillation pot, and I'm seeing pressure fluctuations. What is happening and how can I stop it?
Answer: You are observing thermally induced decomposition. The darkening and viscosity increase are signs of polymerization and tar formation, while pressure fluctuations indicate gas evolution from the breakdown of your compound. This is a dangerous situation that requires immediate and careful intervention.
Root Cause Analysis: The primary cause is excessive thermal stress. At atmospheric pressure, the boiling point of your compound may be high enough to initiate rapid decomposition.[4][5] Studies on propargyl alcohol itself show that thermal decomposition leads to the formation of radicals, which can propagate further reactions, yielding products like formaldehyde, propyne, and benzene.[4][6][7] The formation of formaldehyde is particularly problematic as it can react with the remaining alcohol to form high-boiling impurities like dipropargyl formal.[14]
Immediate Actions & Preventative Solutions:
-
Reduce the Boiling Point with Vacuum: The most critical step is to reduce the distillation temperature. By applying a vacuum, you can significantly lower the boiling point, minimizing thermal decomposition. For many propargyl alcohols, a pressure between 10 and 150 mmHg is effective.[14][15]
-
Introduce a Non-Volatile Acidic Stabilizer: Decomposition can be suppressed by adding a small amount of a non-volatile acid to the distillation pot. This technique is particularly effective at preventing decomposition pathways that yield formaldehyde.[14]
-
Recommended Stabilizers: Succinic acid or phosphoric acid.
-
Mechanism: These acids create a low-pH environment that stabilizes the alcohol. While the exact mechanism is complex, it is believed to inhibit certain decomposition routes that are favored in neutral or alkaline media.[14]
-
Question: My distilled propargyl alcohol looks pure by NMR, but it turns yellow within a few days. How can I improve its long-term stability?
Answer: This discoloration is a classic sign of slow degradation, likely initiated by trace impurities, dissolved oxygen, or light.[12][13] Even after a successful distillation, the purified material can remain susceptible to these influences.
Solutions for Long-Term Stability:
-
Acidification Post-Distillation: The addition of a trace amount of sulfuric or phosphoric acid to the freshly distilled, colorless alcohol has been patented as an effective method to prevent discoloration over time.[12]
-
Inert Atmosphere Storage: Store the purified alcohol under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Proper Storage Vessels: Use amber glass bottles to protect the compound from light.[9] Store in a cool, dry, and well-ventilated place, ideally refrigerated between 2-8 °C.[9][16]
Stabilization Strategies for Distillation: Summary Table
| Problem Encountered | Recommended Technique | Key Parameters | Mechanism of Action & Rationale |
| Decomposition in Pot (Tarring, Gas) | Vacuum Distillation | 10-150 mmHg | Lowers boiling point to minimize thermal stress and prevent C-O bond cleavage.[14][15] |
| Decomposition, Formaldehyde Formation | Add Non-Volatile Acid | 0.5-1% (w/w) Succinic or Phosphoric Acid | Acidic medium suppresses decomposition pathways common in neutral or alkaline conditions.[14] |
| Post-Purification Discoloration | Add Trace Mineral Acid | ~0.5% (w/w) H₂SO₄ or H₃PO₄ | Inhibits slow oxidative/degradative pathways that cause color formation.[12] |
| Potential for Explosive Residue | Avoid Strong Base Drying Agents | Use Na₂SO₄ or MgSO₄ | Prevents formation of unstable and potentially explosive heavy metal acetylides.[11] |
Scenario 2: Purification by Column Chromatography
Column chromatography is generally a milder technique than distillation, but the high surface area and potential acidity of stationary phases like silica gel can present their own set of challenges.
Question: My propargyl alcohol seems to be decomposing on my silica gel column. I'm seeing significant streaking on TLC and getting very low recovery of my product.
Answer: This is a common issue. The acidic silanol groups (Si-OH) on the surface of standard silica gel can catalyze the decomposition or strong adsorption of sensitive compounds like propargyl alcohols.[17]
Troubleshooting Flowchart for Chromatography
Caption: Troubleshooting workflow for propargyl alcohol purification on silica gel.
Solutions Based on the Workflow:
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica is often the most effective solution. This can be done by preparing the column slurry and eluent with a small amount of a non-nucleophilic base.
-
Method: Add 0.5-1% triethylamine or pyridine to your chosen solvent system (e.g., Hexane/Ethyl Acetate). Use this base-containing solvent to pack the column and as the eluent. This neutralizes the acidic silanol groups, preventing them from catalyzing decomposition.[17]
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, a different stationary phase may be required.
-
Alumina (Al₂O₃): Available in neutral, acidic, or basic grades. For most propargyl alcohols, neutral or basic alumina is a good alternative to silica gel.[17]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the absolute "don'ts" when handling propargyl alcohols?
-
NEVER distill to dryness. Always leave a small amount of residue in the distillation pot. Concentrated impurities or polymeric materials can be highly unstable.
-
NEVER use strong bases (like NaOH or KOH) for drying, especially before distillation. This can form explosive acetylide salts.[11]
-
NEVER heat a sealed container of propargyl alcohol. Always ensure adequate ventilation and an opening to the atmosphere (or vacuum) during heating.[8][9]
-
AVOID contact with incompatible materials like strong oxidizing agents, strong acids (without temperature control), and strong bases.[10]
Q2: My synthesis involves a copper catalyst. Are there special considerations for purifying the resulting propargyl alcohol?
Yes. Trace copper can catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling), leading to dimer impurities and polymerization. If your reaction uses a copper catalyst, it is crucial to remove it before purification. Consider an aqueous wash with a chelating agent like dilute ammonium chloride or EDTA to sequester the copper ions before proceeding with extraction and distillation/chromatography.
Q3: Can I use a rotary evaporator to remove the solvent from my purified propargyl alcohol?
Yes, but with extreme caution. Use a low bath temperature (e.g., <40 °C) and ensure the vacuum is applied before heating. Always use a blast shield. Be aware that even under vacuum, concentrating a large volume of a potentially unstable compound can be risky. If possible, extract the product into a higher-boiling, inert solvent and use that solution directly in the next step to avoid isolating the neat, purified alcohol.
Decomposition Pathway Visualization
Caption: The primary thermal decomposition pathway of propargyl alcohol and the role of stabilizers.
Detailed Experimental Protocols
Protocol 1: Safe Vacuum Distillation of a Propargyl Alcohol
Objective: To purify a thermally sensitive propargyl alcohol while minimizing decomposition.
Materials:
-
Crude propargyl alcohol
-
Non-volatile stabilizer (e.g., succinic acid, 0.5% w/w)
-
Round-bottom flask, distillation head, condenser, receiving flask
-
Vacuum pump, pressure gauge (manometer), and cold trap
-
Heating mantle with stirrer
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, face shield, appropriate gloves
Procedure:
-
Safety First: Conduct the entire procedure inside a certified fume hood and use a blast shield.
-
Charge the Flask: To a two-neck round-bottom flask, add a magnetic stir bar and the crude propargyl alcohol. Do not fill the flask more than half full.
-
Add Stabilizer: Add the succinic acid (or other chosen stabilizer) to the flask.
-
Assemble Apparatus: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Connect the vacuum line to the take-off adapter. Place a cold trap between the apparatus and the vacuum pump.
-
Apply Vacuum: Turn on the stirrer. Slowly and carefully apply the vacuum, ensuring the pressure drops to the target level (e.g., 20 mmHg) and stabilizes. Check for leaks if the pressure does not hold.
-
Apply Heat: Once the vacuum is stable, begin to gently heat the distillation pot using the heating mantle. Increase the temperature gradually until the product begins to distill.
-
Monitor Distillation: Record the head temperature and the pot temperature. A stable head temperature close to the expected boiling point at that pressure indicates a clean separation.
-
Collect Fractions: Collect any initial low-boiling fractions separately. Then, collect the main product fraction in a pre-weighed receiving flask.
-
Shutdown: Crucially, do not distill to dryness. Stop the distillation when approximately 10-15% of the initial volume remains in the pot.
-
Cool Down: Turn off the heat and allow the entire apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
-
Storage: Transfer the purified product to an amber bottle, add any post-distillation stabilizer if desired, and store under an inert atmosphere in a refrigerator.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
Objective: To purify a propargyl alcohol that is sensitive to the acidity of standard silica gel.
Materials:
-
Crude propargyl alcohol
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
-
Chromatography column, flasks for fraction collection
-
TLC plates and visualization reagents
Procedure:
-
Prepare Eluent: Prepare your desired mobile phase. To this solvent mixture, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of TEA for every 1 L of eluent). Mix thoroughly. This will be your "deactivated eluent."
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel using the deactivated eluent.
-
Pack Column: Pack your chromatography column with the silica gel slurry as you normally would. Allow the silica to settle into a stable bed.
-
Equilibrate Column: Pass 2-3 column volumes of the deactivated eluent through the packed column to ensure the entire stationary phase is neutralized and equilibrated.
-
Load Sample: Dissolve your crude product in a minimal amount of the deactivated eluent (or a compatible solvent) and load it onto the column. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel and loading the dry powder onto the column bed.
-
Elute and Collect: Run the chromatography using the deactivated eluent, collecting fractions and monitoring by TLC as usual.
-
Post-Purification: After combining the pure fractions, the triethylamine can typically be removed during solvent evaporation under reduced pressure, as it is quite volatile.
By following these guidelines and understanding the chemical principles at play, you can significantly improve the safety, yield, and quality of your propargyl alcohol purifications.
References
Sources
- 1. parchem.com [parchem.com]
- 2. rawsource.com [rawsource.com]
- 3. Propargyl alcohol (107-19-7) at Nordmann - nordmann.global [nordmann.global]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US3285974A - Color stabilization of propargyl alcohol - Google Patents [patents.google.com]
- 13. rawsource.com [rawsource.com]
- 14. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 15. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
- 16. rawsource.com [rawsource.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Minimizing Palladium Black Formation in Coupling Reactions
Introduction: Understanding the "Palladium Black" Problem
In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—the appearance of a fine, black precipitate is a common yet unwelcome sight. This precipitate, known as "palladium black," is a clear indicator of catalyst decomposition. It consists of agglomerated, catalytically inactive palladium(0) nanoparticles. Its formation not only halts the desired chemical transformation, leading to stalled reactions and low yields, but also complicates product purification.
This guide provides an in-depth exploration of the causes of palladium black formation and offers practical, field-proven troubleshooting strategies and preventative protocols. By understanding the intricate interplay of ligands, temperature, solvents, and reagents, researchers can significantly enhance the stability of their catalytic systems, ensuring robust and reproducible results.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers frequently encounter during their experiments, presented in a direct question-and-answer format.
Q1: My reaction mixture turned black shortly after heating, and the reaction has stalled. What happened?
A1: The black precipitate is almost certainly palladium black, indicating that your active Pd(0) catalyst has aggregated and crashed out of solution.[1][2] This is a common catalyst deactivation pathway. The primary drivers for this at the start of a reaction are often related to thermal instability and the reaction environment.
-
Causality: At elevated temperatures, the rate of ligand dissociation from the palladium center can increase. If the ligand concentration is insufficient or the ligand itself is not bulky enough to re-coordinate effectively, the "naked" Pd(0) species become prone to aggregation.[2] Furthermore, any residual oxygen in the reaction vessel can accelerate the decomposition process.[1]
-
Immediate Action: There is little that can be done to salvage the current reaction once a significant amount of palladium black has formed. The focus should be on optimizing conditions for future attempts.
Q2: I'm using a Pd(II) precatalyst (like Pd(OAc)₂). Could the in-situ reduction be the problem?
A2: Yes, the initial reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step where things can go wrong.[3]
-
Inefficient Reduction: If the reduction of Pd(II) to Pd(0) is slow or incomplete, it can lead to side reactions and catalyst deactivation.[4]
-
Ligand Oxidation: Often, the phosphine ligand itself acts as the reductant, which in turn gets oxidized.[3] If the ligand-to-palladium ratio is too low (e.g., less than 2:1), this consumption can leave the newly formed Pd(0) species without sufficient ligand stabilization, leading to aggregation.[3]
-
Troubleshooting Strategy:
-
Increase Ligand Ratio: Try increasing the ligand-to-palladium ratio to 2:1 or even 4:1. This provides an excess of the ligand to both facilitate the reduction and stabilize the resulting Pd(0) complex. Be aware that a very large excess can sometimes inhibit the reaction.
-
Use a Pd(0) Source: Consider switching to a Pd(0) precatalyst, such as Pd₂(dba)₃, which doesn't require an in-situ reduction step.[5] However, be aware that dba complexes can also decompose over time to form palladium black.[5]
-
Q3: Can my choice of solvent or base contribute to palladium black formation?
A3: Absolutely. The solvent and base are not just passive components; they play a crucial role in catalyst stability.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue in certain reactions like the Sonogashira coupling.[6] Highly polar solvents can also influence the stability of catalytic intermediates.
-
Base-Mediated Decomposition: The choice and strength of the base can be critical. In Buchwald-Hartwig aminations, for example, the base is involved in the deprotonation of the amine and the palladium-amine complex.[7] A base that is too strong or poorly soluble can lead to side reactions that degrade the catalyst. In some cases, base-mediated decomposition of sensitive substrates can generate species that poison the catalyst.[8]
-
Recommendations:
-
If you suspect a solvent issue, try switching to an alternative like dioxane or toluene.
-
Screen different bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄) to find one that is effective for the coupling but milder on the catalyst system.
-
Q4: I've observed palladium black formation even at room temperature. What could be the cause?
A4: Palladium black formation at lower temperatures often points to issues with reagent purity or exposure to oxygen.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Even trace amounts of air leaking into your reaction vessel can lead to rapid oxidation and decomposition.
-
Impurities: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[4] For example, commercial palladium acetate can contain impurities like palladium acetate nitrite or polymeric palladium acetate, which can affect catalytic activity.[9]
-
Preventative Measures:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The freeze-pump-thaw method is the most effective. (See Protocol 1).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. (See Protocol 2).
-
Reagent Purity: Use high-purity reagents. If you suspect impurities, try purifying your starting materials.
-
Q5: What should I do if palladium black has already formed in my reaction? Can I salvage it?
A5: Once formed, palladium black is catalytically inactive for the cross-coupling reaction. The primary goal is to remove it effectively during workup to avoid contaminating your product.
-
Removal Protocol: Filtration through a pad of Celite is a standard and effective method for removing finely dispersed palladium black.[10][11][12] (See Protocol 3). For very fine colloidal particles that may pass through Celite, using a PTFE micron filter can be beneficial.[13]
-
Catalyst Recovery (Advanced): In an industrial setting, the palladium can be recovered from the palladium black through various methods, such as dissolving it in an alkaline solution followed by reduction, or leaching with a mild acidic solution.[14][15][16][17] For a typical lab scale, this is often not practical, and the focus is on removal.
Preventative Strategies & Protocols
Proactive measures are the most effective way to combat palladium black formation. The following section details key strategies and provides step-by-step protocols for their implementation.
Strategy 1: Ligand Selection and Optimization
The choice of ligand is arguably the most critical factor in stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands are highly effective because they sterically shield the palladium center and electronically favor the formation of stable, monoligated Pd(0) species, which are key to a rapid and efficient catalytic cycle.[18]
| Ligand Class | Examples | Key Features |
| Buchwald Ligands | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphines. Known to improve reactivity and stability.[19] |
| cataCXium® Ligands | cataCXium® A (Di-adamantylalkylphosphine) | Highly effective for various cross-couplings, allowing for low catalyst loadings under mild conditions.[19] |
| Ferrocene-Based Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand that forms very stable catalysts, less prone to deactivation.[20] |
| Bulky Trialkylphosphines | Tri(tert-butyl)phosphine, Tricyclohexylphosphine | Highly electron-donating and sterically demanding, promoting both oxidative addition and reductive elimination.[17] |
Strategy 2: Control of Reaction Temperature
Excessive heat is a primary driver of catalyst decomposition. It's crucial to operate the reaction at the lowest temperature that still provides a reasonable rate.
| Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura | 60 - 110 | Highly dependent on the reactivity of the aryl halide and the chosen catalyst system.[21] |
| Heck | 80 - 140 | Often requires higher temperatures, making ligand choice even more critical.[21] |
| Sonogashira | Room Temperature - 100 | Can often be run at milder temperatures, especially with highly reactive substrates. Some protocols suggest temperatures between 130-150°C for optimization.[22] |
| Buchwald-Hartwig | Room Temperature - 110 | Modern catalyst systems often allow for reactions at or near room temperature. |
Strategy 3: Rigorous Exclusion of Oxygen
Palladium(0) is readily oxidized to inactive Pd(II) by atmospheric oxygen. Therefore, maintaining an inert atmosphere is non-negotiable.
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases from solvents.[23]
Materials:
-
Schlenk flask
-
Liquid nitrogen in a dewar
-
Schlenk line (vacuum and inert gas manifold)
Procedure:
-
Fill the Flask: Place the solvent in a Schlenk flask, ensuring it is no more than half full to prevent shattering upon freezing.[10][13]
-
Freeze: Close the stopcock to the manifold and immerse the flask in liquid nitrogen until the solvent is completely frozen solid.[23]
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate the headspace for 3-5 minutes.[24]
-
Thaw: Close the stopcock to the manifold and remove the liquid nitrogen. Allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released from the liquid.[10]
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).[13][23]
-
Backfill: After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
Materials:
-
Oven-dried reaction glassware (e.g., Schlenk flask)
-
Rubber septum
-
Inert gas source (balloon or Schlenk line)
-
Needles
Procedure:
-
Assemble Glassware: Flame-dry or oven-dry your reaction flask with a stir bar inside. While still hot, seal it with a rubber septum.
-
Purge the Vessel: Clamp the flask and insert a needle connected to your inert gas source. Insert a second "exit" needle to allow the displaced air to escape.[25]
-
Flush: Allow the inert gas to flush through the flask for at least 5-10 minutes.
-
Establish Positive Pressure: Remove the exit needle first, then the gas inlet needle. This will leave a positive pressure of inert gas inside the flask. For a Schlenk line, this is achieved by evacuating the flask and backfilling with inert gas, repeating this cycle three times.[11][21][26]
-
Add Reagents: Add your solid reagents under a positive flow of inert gas. Add degassed solvents and liquid reagents via syringe through the septum.
Strategy 4: Post-Reaction Cleanup
If palladium black does form, it must be thoroughly removed from the product.
Protocol 3: Filtration of Palladium Black using a Celite Plug
Materials:
-
Büchner or sintered glass funnel
-
Filter paper (if using a Büchner funnel)
-
Celite (diatomaceous earth)
-
Reaction solvent
Procedure:
-
Prepare the Celite Pad: Place a piece of filter paper in the funnel and add a 1-2 cm thick layer of Celite. Gently compact the Celite to form a flat bed.[10]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in your reaction. This prevents the pad from cracking during filtration.[10]
-
Dilute the Mixture: Dilute your reaction mixture with a suitable solvent to reduce its viscosity.[10]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite pad. Apply a gentle vacuum to pull the solution through.[10]
-
Wash: Wash the Celite pad with fresh solvent to ensure all of your product is collected. The filtrate should be free of the black precipitate.
Visualizing the Process
The Catalytic Cycle and the Path to Deactivation
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and highlights the point at which the active catalyst can be diverted towards the formation of inactive palladium black.
Caption: The catalytic cycle versus the pathway to palladium black formation.
Troubleshooting Decision Tree
When faced with palladium black, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting palladium black formation.
References
-
Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot, Two-Step, Double Cross-Coupling Reactions. (n.d.). Universitat Autònoma de Barcelona. Retrieved from [Link]
- Fihri, A., Bouhrara, M., Nekoueishahraki, B., Basset, J.-M., & Polshettiwar, V. (2011). Palladium Nanoparticles: From Synthesis to Catalytic Applications. Coordination Chemistry Reviews, 255(7-8), 785-806.
- Mechanism of Formation of Palladium Nanoparticles: Lewis Base Assisted, Low-Temperature Preparation of Monodisperse Nanoparticles. (2012).
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Removal of leached Palladium from reaction product. (2013). ScienceMadness Discussion Board. Retrieved from [Link]
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How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]
- Qu, J., Liu, C., Fan, F., Li, J., Li, X., & Wang, Q. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Finke, R. G., et al. (2016). Palladium(0) Nanoparticle Formation, Stabilization, and Mechanistic Studies: Pd(acac)₂ as a Preferred Precursor, [Bu₄N]₂HPO₄ Stabilizer, plus the Stoichiometry, Kinetics, and Minimal, Four-Step Mechanism of the Palladium Nanoparticle Formation and Subsequent Agglomeration Reactions. Langmuir, 32(15), 3699-3716.
- Nasrollahzadeh, M., Sajjadi, M., Shokouhimehr, M., & Varma, R. S. (2021). Green Synthesis of Palladium Nanoparticles for Sustainable and Environmentally Benign Processes.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Pantaleo, G., et al. (2022). A new process for the recovery of palladium from a spent Pd/TiO₂ catalyst through a combination of mild acidic leaching and photodeposition on ZnO nanoparticles. RSC Advances, 12(50), 32363-32373.
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Johnson Matthey Technology Review, 57(4), 251-256.
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Performing a Reaction Under an Inert Atmosphere. (2017). UT FRI Bioactive Molecules. Retrieved from [Link]
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Phosphines. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Carole, W., & Colacot, T. (2016). Unravelling the mystery of palladium acetate: Investigations of high purity palladium acetate and its two common impurities. Chimica Oggi-Chemistry Today, 34(2).
- Bárta, O., Císařová, I., & Štěpnička, P. (2017). Synthesis, Palladium(II) Complexes, and Catalytic Use of a Phosphanylferrocene Ligand Bearing a Guanidinium Pendant. European Journal of Inorganic Chemistry, 2017(2), 489-495.
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Your trick to remove residual palladium. (2025). Reddit. Retrieved from [Link]
- Zhang, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
- Smith, A. M. (2011).
- The Emergence of Catalytically Active Palladium Nanoparticles from Pd (II) Phosphine Complexes in the Suzuki‐Miyaura Coupling Reaction. (2022). ChemistrySelect, 7(31), e202201889.
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How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. Retrieved from [Link]
-
Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]
- McCann, S. D., Reichert, E. C., & Buchwald, S. L. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
-
Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]
- Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2307-2310.
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (2018). Chemistry Proceedings, 8(1), 19.
- Rosa, D. S., Antelo, F., Lopes, T. J., de Moura, N. F., & Rosa, G. R. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Química Nova, 38(5), 605-608.
- Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonylation Reactions of Lactone. (2025).
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2011). KAUST Repository. Retrieved from [Link]
- Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (2015). New Journal of Chemistry, 39(9), 7016-7023.
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Validation & Comparative
A Comparative Guide to the Biological Activity Screening of 3-(p-tolyl)prop-2-yn-1-ol Derivatives
Introduction: The Therapeutic Potential of Arylpropargyl Alcohols
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, arylpropargyl alcohols, a class of organic compounds featuring a hydroxyl group attached to a propargyl moiety which is itself substituted with an aromatic ring, have garnered considerable interest. The unique electronic and structural characteristics imparted by the alkyne and aryl functionalities make these compounds promising candidates for development as anticancer, antimicrobial, and anti-inflammatory agents.
This guide focuses on derivatives of 3-(p-tolyl)prop-2-yn-1-ol, providing a comparative framework for screening their biological activities. While comprehensive, direct comparative studies on a wide array of 3-(p-tolyl)prop-2-yn-1-ol derivatives are still emerging, this document synthesizes available data on closely related structures and outlines robust experimental protocols to empower researchers in this exciting field. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
The cytotoxic potential of arylpropargyl alcohol derivatives against various cancer cell lines is a primary area of investigation. The underlying hypothesis is that the lipophilic nature of the aryl group facilitates cell membrane penetration, while the reactive propargyl alcohol moiety may interact with intracellular targets to induce cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-(p-tolyl)prop-2-yn-1-ol derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values for each derivative.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Comparative Data and Structure-Activity Relationship (SAR)
While specific IC₅₀ values for a broad series of 3-(p-tolyl)prop-2-yn-1-ol derivatives are not extensively published, studies on analogous arylpropyl sulfonamides have shown that the nature and position of substituents on the phenyl ring significantly influence cytotoxic activity. For instance, the introduction of hydrophobic groups can enhance activity.
Table 1: Hypothetical Comparative Anticancer Activity of 3-(p-tolyl)prop-2-yn-1-ol Derivatives
| Compound ID | R1 (para-position) | R2 (ortho-position) | R3 (meta-position) | IC₅₀ (µM) on MCF-7 Cells |
| TP-01 | -CH₃ | -H | -H | [Anticipated Baseline] |
| TP-02 | -CH₃ | -Cl | -H | [Expected Increase] |
| TP-03 | -CH₃ | -H | -NO₂ | [Expected Increase] |
| TP-04 | -OCH₃ | -H | -H | [Variable] |
| TP-05 | -CF₃ | -H | -H | [Expected Increase] |
This table is illustrative and intended to guide experimental design. Actual values must be determined empirically.
Antimicrobial Activity Screening: Combating Pathogenic Microbes
The unique chemical structure of 3-(p-tolyl)prop-2-yn-1-ol derivatives suggests their potential as antimicrobial agents. The mechanism may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Inoculate a sterile nutrient broth with a pure culture of the test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative). Incubate at 37°C until the culture reaches the logarithmic phase of growth. Adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the 3-(p-tolyl)prop-2-yn-1-ol derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Data and Structure-Activity Relationship (SAR)
Studies on related phenolic derivatives have demonstrated that the nature and position of substituents on the aromatic ring are critical for antimicrobial activity. For example, allyl derivatives of phenols have shown increased potency against planktonic bacteria.[1]
Table 2: Hypothetical Comparative Antimicrobial Activity of 3-(p-tolyl)prop-2-yn-1-ol Derivatives
| Compound ID | R1 (para-position) | R2 (ortho-position) | R3 (meta-position) | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| TP-01 | -CH₃ | -H | -H | [Anticipated Baseline] | [Anticipated Baseline] |
| TP-06 | -CH₃ | -Br | -H | [Expected Decrease] | [Variable] |
| TP-07 | -CH₃ | -H | -OH | [Expected Decrease] | [Variable] |
| TP-08 | -Cl | -H | -H | [Expected Decrease] | [Variable] |
This table is illustrative. Actual MIC values need to be determined experimentally.
Anti-inflammatory Activity Screening: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Arylpropynone derivatives, which are structurally related to 3-(p-tolyl)prop-2-yn-1-ol, have been shown to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2]
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compounds at various concentrations. Then add the COX-2 enzyme solution. Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Prostaglandin Quantification: The product of the COX-2 reaction, prostaglandin H₂, is unstable. It is typically reduced to the more stable prostaglandin F₂α using stannous chloride. The concentration of PGF₂α is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for COX-2 Inhibition Assay: ```dot graph COX2_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Prepare Reagents and Enzyme"]; B [label="Incubate Enzyme with Test Compounds"]; C [label="Initiate Reaction with Arachidonic Acid"]; D [label="Stop Reaction"]; E [label="Reduce PGH2 to PGF2α"]; F [label="Quantify PGF2α using ELISA"]; G [label="Calculate IC50 Values"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Proposed anticancer signaling pathway.
Antimicrobial Activity: The primary mechanism is thought to be the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.
Caption: Proposed antimicrobial mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological activity screening of 3-(p-tolyl)prop-2-yn-1-ol derivatives. The detailed experimental protocols for anticancer, antimicrobial, and anti-inflammatory assays offer a solid foundation for researchers to generate reliable and comparable data. While a comprehensive library of these specific derivatives with corresponding biological data is yet to be fully established in the public domain, the structure-activity relationships observed in closely related arylpropargyl and arylpropynone compounds strongly suggest that 3-(p-tolyl)prop-2-yn-1-ol derivatives are a promising class of molecules for drug discovery.
Future research should focus on the synthesis and systematic screening of a diverse library of these compounds to establish clear structure-activity relationships. Mechanistic studies to elucidate the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents. The insights and methodologies presented in this guide are intended to catalyze further investigation into this exciting area of medicinal chemistry.
References
-
Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 60. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Propargyl Alcohols
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted propargyl alcohols is a critical process, as these compounds are valuable intermediates in the creation of a wide array of complex molecules and pharmacologically active agents. The efficiency and selectivity of this synthesis are largely dictated by the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of substituted propargyl alcohols, supported by experimental data and field-proven insights. We will delve into the nuances of catalyst performance, mechanistic underpinnings, and practical considerations to empower you in selecting the optimal catalytic strategy for your specific needs.
The Crucial Role of Catalysis in Propargyl Alcohol Synthesis
The primary route to substituted propargyl alcohols is the alkynylation of aldehydes, a carbon-carbon bond-forming reaction where a terminal alkyne is added to a carbonyl group.[1] This transformation, while conceptually straightforward, is often kinetically hindered and requires a catalyst to proceed efficiently under mild conditions. The choice of catalyst not only influences the reaction rate but also dictates the stereochemical outcome, a critical consideration in the synthesis of chiral molecules.
A Comparative Analysis of Key Catalytic Systems
The landscape of catalysts for propargyl alcohol synthesis is diverse, with systems based on copper, zinc, silver, and gold being the most prominent. Each metal offers a unique profile of reactivity, selectivity, and cost-effectiveness.
Copper-Based Catalysts: The Workhorse of Propargyl Alcohol Synthesis
Copper catalysts are the most widely employed for the alkynylation of aldehydes due to their high efficiency, low cost, and operational simplicity.[2] Both homogeneous and heterogeneous copper-based systems have been extensively developed.
Homogeneous Copper Catalysts:
Homogeneous copper catalysts, often in the form of copper(I) salts like CuI, CuBr, or CuOTf, are highly active and selective. The catalytic cycle is generally believed to involve the formation of a copper acetylide intermediate, which then undergoes nucleophilic addition to the aldehyde.[3] The choice of ligand is crucial in tuning the catalyst's performance. For instance, the use of wide-bite-angle chiral bisphosphine ligands can lead to high enantioselectivities in the synthesis of chiral propargyl alcohols.[2]
Heterogeneous Copper Catalysts:
To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on the development of heterogeneous copper catalysts. These typically involve copper nanoparticles supported on various materials such as titania, graphene, or nitrogen-doped carbon nanotubes.[4][5][6] These supported catalysts often exhibit excellent activity and can be easily recovered and reused multiple times with minimal loss of performance. For example, copper nanoparticles on titania have been shown to be reusable for up to four consecutive cycles in the synthesis of propargylamines.[5]
Zinc-Based Catalysts: A Powerful Tool for Enantioselective Synthesis
Zinc-based catalysts have emerged as a powerful alternative, particularly for the enantioselective synthesis of propargyl alcohols.[7][8] The use of chiral amino alcohol ligands, such as (+)-N-methylephedrine, in conjunction with zinc triflate (Zn(OTf)₂), allows for the synthesis of a broad range of chiral propargyl alcohols with excellent enantiomeric excesses (up to 99% ee).[1] A key advantage of the Zn(OTf)₂/(+)-N-methylephedrine system is its operational simplicity and tolerance to moisture, allowing reactions to be conducted in reagent-grade solvents without the need for an inert atmosphere.[1]
Silver and Gold-Based Catalysts: Emerging Alternatives with Unique Reactivity
While less common than copper and zinc, silver and gold catalysts offer unique advantages. Gold nanoparticles, for instance, have been shown to be highly efficient for the A³ coupling reaction (aldehyde-alkyne-amine) to produce propargylamines, which are closely related to propargyl alcohols.[9] Bimetallic systems, such as Au/Mo, have been employed to overcome challenges in achieving high Z/E selectivity in the synthesis of α-haloenones from propargyl alcohols.[7]
Homogeneous vs. Heterogeneous Catalysis: A Practical Comparison
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in process development, with each approach offering distinct advantages and disadvantages.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally high due to well-defined active sites. | Can be lower, with selectivity influenced by the nature of the support. |
| Reaction Conditions | Typically milder temperatures and pressures. | May require more forcing conditions. |
| Catalyst Separation | Often difficult, requiring techniques like distillation or extraction. | Straightforward separation via filtration. |
| Recyclability | Generally poor and costly. | Excellent reusability over multiple cycles. |
| Mechanistic Understanding | Easier to study and understand the catalytic cycle. | More complex to elucidate the nature of the active sites. |
For laboratory-scale synthesis where high selectivity and mild conditions are paramount, homogeneous catalysts are often preferred. For industrial applications, the ease of separation and reusability of heterogeneous catalysts make them a more economically viable and sustainable option.
Enantioselective Synthesis: The Pursuit of Chirality
The synthesis of enantiomerically pure propargyl alcohols is of paramount importance in the pharmaceutical industry. The most common strategy involves the use of a chiral ligand to modulate the stereochemical outcome of the reaction.
The dinuclear zinc catalyst system derived from proline has proven to be highly effective for the asymmetric alkynylation of a wide range of aromatic and α,β-unsaturated aldehydes.[10] This system provides access to chiral propargylic allylic alcohols, which are valuable synthetic intermediates.
Mechanistic Insights: Understanding the "Why"
A deeper understanding of the reaction mechanism is crucial for rational catalyst design and optimization. The generally accepted mechanism for the metal-catalyzed alkynylation of aldehydes involves the following key steps:
-
Formation of a Metal Acetylide: The terminal alkyne reacts with the metal catalyst to form a metal acetylide intermediate.
-
Activation of the Aldehyde: The aldehyde coordinates to the metal center, increasing its electrophilicity.
-
Nucleophilic Addition: The metal acetylide undergoes nucleophilic addition to the activated aldehyde, forming a new carbon-carbon bond.
-
Protonolysis: The resulting metal alkoxide is protonated to release the propargyl alcohol and regenerate the catalyst.
The nature of the metal, ligands, and solvent all play a critical role in influencing the rate and selectivity of each of these steps. For instance, in copper-catalyzed reactions, the ligand can influence the aggregation state of the copper acetylide, which in turn affects its reactivity.[3]
Experimental Protocols
General Procedure for Zinc-Catalyzed Enantioselective Alkynylation of Aldehydes using (+)-N-Methylephedrine[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Zinc triflate (Zn(OTf)₂) (1.2 mmol)
-
(+)-N-Methylephedrine (1.3 mmol)
-
Triethylamine (Et₃N) (2.4 mmol)
-
Reagent-grade toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask is added zinc triflate and (+)-N-methylephedrine.
-
Toluene is added, and the resulting suspension is stirred at room temperature.
-
Triethylamine is added, followed by the terminal alkyne.
-
The aldehyde is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired propargyl alcohol.
Synthesis of Copper Nanoparticles Supported on Titania[5]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Titanium dioxide (TiO₂) (P25)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Titanium dioxide is suspended in deionized water.
-
An aqueous solution of copper(II) nitrate trihydrate is added to the suspension.
-
The mixture is stirred vigorously, and a freshly prepared aqueous solution of sodium borohydride is added dropwise.
-
The color of the suspension will change, indicating the formation of copper nanoparticles.
-
The solid is collected by filtration, washed thoroughly with deionized water and ethanol, and dried under vacuum.
Data Summary
| Catalyst System | Aldehyde | Alkyne | Yield (%) | ee (%) | Reference |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 95 | 98 | [1] |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Cyclohexanecarboxaldehyde | 1-Hexyne | 92 | 97 | [1] |
| Dinuclear Zinc / Proline-derived ligand | Cinnamaldehyde | TMS-acetylene | 90 | 96 | [10] |
| Copper Nanoparticles on Titania | Benzaldehyde | Phenylacetylene | 92 | N/A | [5] |
Visualizing the Catalytic Process
Caption: Generalized catalytic cycle for the metal-catalyzed alkynylation of aldehydes.
Caption: Workflow for the comparative evaluation of catalyst performance.
Conclusion and Future Outlook
The synthesis of substituted propargyl alcohols has been significantly advanced by the development of a diverse range of catalytic systems. Copper and zinc-based catalysts remain the frontrunners, offering a balance of high activity, selectivity, and cost-effectiveness. The choice between homogeneous and heterogeneous systems depends on the specific application, with the latter offering significant advantages in terms of sustainability and process scalability.
Future research in this area will likely focus on the development of more active and robust heterogeneous catalysts, the discovery of novel chiral ligands for highly enantioselective transformations, and the use of earth-abundant and non-toxic metals to further enhance the green credentials of these important synthetic methods. The continued exploration of bimetallic and multifunctional catalysts also holds great promise for achieving unprecedented levels of control and efficiency in the synthesis of propargyl alcohols.
References
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Copper nanoparticles stabilized on nitrogen-doped carbon nanotubes as efficient and recyclable catalysts for alkyne/aldehyde/cyclic amine A(3)-type coupling reactions. ([Link])
-
Three-Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. ([Link])
-
A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes. ([Link])
-
Asymmetric addition of alkynylzinc compounds to aldehydes. ([Link])
-
Visible-Light-Induced Copper-Catalyzed Alkynylation/Alkylation of Alkenes. ([Link])
-
Ligand-Promoted Copper-Catalyzed Radical Relay for Alkyl-Alkynylation of Alkenes. ([Link])
-
The Inorganic Ligand‐Supported Copper Catalyst Catalyzing Alkyne Coupling Reactions. ([Link])
-
Copper Nanoparticles Supported on Graphene as efficient Catalyst for A3 Coupling of Benzaldehydes. ([Link])
-
Highly enantioselective zinc/amino alcohol-catalyzed alkynylation of aldehydes. ([Link])
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Bimetallic Nanoparticles in Alternative Solvents for Catalytic Purposes. ([Link])
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Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. ([Link])
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A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction: ligand effects on the nature of the catalysis and efficiency. ([Link])
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Mechanistic Insights into the Copper‐Catalyzed Cross‐Dehydrogenative Allylic Alkynylation Reaction. ([Link])
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- 9. Bimetallic Nanoparticles: Synthesis, Characterization, and Applications in Catalysis [escholarship.org]
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A Comparative Guide to the Validation of 3-(4-Methylphenyl)prop-2-yn-1-ol Derivatives as Novel Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance to existing treatments. Among the myriad of scaffolds being investigated, arylpropargyl alcohols, specifically derivatives of 3-(4-Methylphenyl)prop-2-yn-1-ol, have emerged as a promising class of compounds. Their rigid alkynyl structure combined with the aromatic moiety provides a unique framework for interaction with biological targets, leading to potent cytotoxic effects against various cancer cell lines.
This guide provides an in-depth, comparative framework for the validation of these derivatives. It moves beyond a mere listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. We will explore the primary mechanism of action, detail essential in vitro validation workflows, and compare the efficacy of these derivatives against established anticancer agents.
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence suggests that many arylpropargyl alcohol derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2] Microtubules are polymers of α- and β-tubulin subunits, and their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division.[3]
Derivatives of 3-(4-Methylphenyl)prop-2-yn-1-ol are believed to act as tubulin polymerization inhibitors . By binding to tubulin subunits, likely at the colchicine-binding site, they prevent the formation of microtubules.[4] This disruption of the microtubule network triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5] This mechanism is shared by several successful chemotherapeutic agents, including Vinca alkaloids and taxanes, providing a strong rationale for the development of new agents targeting this pathway.
The proposed mechanism is visualized below:
Caption: Proposed mechanism of action for 3-(4-Methylphenyl)prop-2-yn-1-ol derivatives.
A Self-Validating In Vitro Evaluation Workflow
To rigorously assess the anticancer potential of novel derivatives, a multi-step, logical workflow is essential. Each step provides data that informs the next, creating a self-validating cascade from broad cytotoxicity screening to specific mechanistic assays.
The overall experimental workflow is depicted below:
Caption: A logical workflow for the in vitro validation of anticancer compounds.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Causality: The first and most fundamental question is whether the compound is cytotoxic to cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[6] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test derivatives and a reference drug (e.g., Paclitaxel or Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Causality: If a derivative shows potent cytotoxicity, the next logical step is to investigate how it is killing the cells. Based on our hypothesis, the compound should interfere with mitosis. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in the G2/M phase would strongly support the hypothesis of tubulin polymerization inhibition.[8]
Methodology:
-
Treatment: Seed cells in 6-well plates and treat them with the test derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest the cells (including floating cells) by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Quantification via Annexin V/PI Assay
Causality: Cell cycle arrest, particularly at the G2/M checkpoint, is a potent trigger for apoptosis. To confirm that the observed cytotoxicity is due to programmed cell death rather than necrosis, an Annexin V/PI assay is performed. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis.
Methodology:
-
Treatment & Harvesting: Treat and harvest cells as described for the cell cycle analysis (Protocol 2).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry immediately. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Comparative Performance Analysis
The ultimate validation of a new compound class lies in its performance relative to existing standards. The data gathered from the preceding protocols should be systematically compared against well-established anticancer drugs that share a similar mechanism of action, such as Paclitaxel (a microtubule stabilizer) or Combretastatin A-4 (a tubulin polymerization inhibitor).
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon)[4] |
| Derivative A (Hypothetical) | 2.15 | 1.80 | 3.50 | 2.65 |
| Derivative B (Hypothetical) | 5.60 | 4.25 | 8.10 | 7.30 |
| Paclitaxel (Reference) | 0.05 | 0.03 | 0.08 | 0.04 |
| Combretastatin A-4 (Reference) [4] | 0.003 | 0.002 | 0.004 | 0.001 |
Data for reference compounds are representative values from the literature. Hypothetical data for derivatives are for illustrative purposes.
Interpretation: This table allows for a direct comparison of potency. While the hypothetical derivatives may not be as potent as established drugs like Paclitaxel or Combretastatin A-4 in this example, IC50 values in the low micromolar range are considered a strong starting point for lead optimization.[6][9] Differences in activity across cell lines can also provide initial insights into potential selectivity.
Conclusion and Future Directions
The validation framework presented here provides a robust pathway for evaluating 3-(4-Methylphenyl)prop-2-yn-1-ol derivatives as potential anticancer agents. By logically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a compelling, self-validating case for a compound's efficacy. A derivative that demonstrates potent cytotoxicity (low µM IC50), induces G2/M phase cell cycle arrest, and promotes apoptosis presents a strong candidate for further development.
The next critical steps would involve lead optimization to improve potency and pharmacokinetic properties, followed by in vivo studies in animal models to assess antitumor efficacy and toxicity in a whole-organism context.[5] The exploration of this chemical scaffold holds significant promise in the ongoing search for more effective cancer therapies.
References
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Development of tubulin polymerization inhibitors as anticancer agents. PubMed. Available at: [Link]
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Development of tubulin polymerization inhibitors as anticancer agents. Taylor & Francis Online. Available at: [Link]
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Development of tubulin polymerization inhibitors as anticancer agents. ResearchGate. Available at: [Link]
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Development of tubulin polymerization inhibitors as anticancer agents. Semantic Scholar. Available at: [Link]
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Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. ACS Publications. Available at: [Link]
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Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. RSC Publishing. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate. Available at: [Link]
-
Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. NIH National Library of Medicine. Available at: [Link]
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Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents. PubMed. Available at: [Link]
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Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]
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Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. Available at: [Link]
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From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. NIH National Library of Medicine. Available at: [Link]
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Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. MDPI. Available at: [Link]
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Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. Available at: [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
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The Electronic Tug-of-War: A Comparative Guide to Substituent Effects on Propargyl Alcohol Reactivity
For the dedicated researcher in organic synthesis and drug development, propargyl alcohols are not merely reagents; they are versatile building blocks, rich with potential for constructing complex molecular architectures. Their reactivity, however, is a finely tuned instrument, exquisitely sensitive to the electronic nature of their substituents. The strategic placement of an electron-donating group (EDG) versus an electron-withdrawing group (EWG) can dramatically alter reaction pathways, rates, and yields. This guide provides an in-depth, comparative analysis of these electronic effects, supported by experimental data, to empower chemists to rationally design syntheses and predict outcomes with greater confidence.
The Propargylic Cation: The Heart of the Matter
At the core of many propargyl alcohol reactions lies the formation of a transient propargylic carbocation. The stability of this intermediate is paramount and is directly influenced by the electronic character of substituents on the aromatic ring (Ar).
An electron-donating group (EDG), such as methoxy (-OCH₃) or methyl (-CH₃), enriches the aromatic ring with electron density through resonance and inductive effects.[1][2][3] This surplus electron density can be delocalized to stabilize the adjacent positive charge of the propargylic cation, thereby accelerating reactions that proceed through this intermediate.
Conversely, an electron-withdrawing group (EWG), such as a nitro (-NO₂) or chloro (-Cl) group, pulls electron density away from the aromatic ring.[1][2][3] This inductive and resonance withdrawal of electrons destabilizes the propargylic cation, often leading to slower reaction rates or favoring alternative mechanistic pathways.
The following diagram illustrates the fundamental influence of EDGs and EWGs on the stability of the key propargylic cation intermediate.
Caption: Electronic effects are critical during the rate-determining 1,3-hydroxyl shift.
Experimental Protocols: A Self-Validating Approach
To ensure the reproducibility and reliability of the findings discussed, detailed experimental protocols are essential. The following is a representative procedure for the Ga(OTf)₃-catalyzed nucleophilic substitution.
Protocol: Ga(OTf)₃-Catalyzed Nucleophilic Substitution of Propargyl Alcohols
Materials:
-
Substituted Propargyl Alcohol (1.0 mmol)
-
Nucleophile (1.2 mmol)
-
Gallium(III) triflate (Ga(OTf)₃) (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of the propargyl alcohol (1.0 mmol) and the nucleophile (1.2 mmol) in dichloromethane (5 mL) at room temperature, add gallium(III) triflate (0.05 mmol).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Self-Validation: The progress of the reaction can be reliably monitored by TLC. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with known literature values or expected spectral patterns. Consistent yields across multiple runs under identical conditions will validate the protocol.
Conclusion and Future Outlook
The electronic nature of substituents on propargyl alcohols is a powerful tool for controlling their reactivity. Electron-donating groups generally accelerate reactions that proceed through a propargylic cation intermediate by stabilizing this key species. In contrast, electron-withdrawing groups tend to disfavor the formation of the propargylic cation, leading to slower reaction rates.
However, as the provided data for nucleophilic substitution and A³ coupling reactions demonstrate, the choice of catalyst and reaction conditions can often mitigate these electronic effects, allowing for high yields with a broad range of substrates. This highlights the importance of a holistic approach to reaction design, considering not only the inherent properties of the substrate but also the catalytic system employed.
Future research in this area will likely focus on the development of novel catalytic systems that can further modulate the reactivity of substituted propargyl alcohols, enabling even greater control over reaction outcomes and opening up new avenues for the synthesis of complex molecules.
References
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Liu, H. et al. (2024). Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols. Arkivoc, 2024(7), 202412206. [Link]
-
Wikipedia. (2023). A3 coupling reaction. [Link]
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. [Link]
-
Wikipedia. (2023). Meyer–Schuster rearrangement. [Link]
-
La Salle University. (n.d.). Substituent Effects. [Link]
-
Saskoer. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch12 : Substituent Effects. [Link]
-
EDG = Electron Donating Groups. (n.d.). [Link]
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A Comparative Guide to the Material Properties of Polymers Derived from 3-(4-Methylphenyl)prop-2-yn-1-ol
This guide provides a comprehensive assessment of the material properties of polymers synthesized from the monomer 3-(4-methylphenyl)prop-2-yn-1-ol. As a functionalized aromatic acetylene, this monomer offers a unique combination of a rigid conjugated backbone, a reactive hydroxyl group, and a methylphenyl substituent, leading to polymers with tunable and potentially advantageous characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel conjugated polymers for advanced applications. We will delve into the synthesis, polymerization, and a comparative analysis of the thermal, mechanical, optical, and electrical properties of these polymers, contextualized against established benchmarks in the field of substituted polyacetylenes.
Introduction: The Promise of Substituted Polyacetylenes
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their diverse and tunable properties, which are highly dependent on the nature of their side groups.[1] Unlike their parent, the insoluble and unstable polyacetylene, substituted polyacetylenes can exhibit improved solubility, processability, and stability, while retaining the fascinating electronic and optical properties inherent to a conjugated polyene backbone.[1][2] The monomer at the heart of this guide, 3-(4-methylphenyl)prop-2-yn-1-ol, is a propargyl alcohol derivative.[3] Its structure is notable for several key features: the p-tolyl (4-methylphenyl) group, which can influence π-stacking and solubility, and the primary alcohol functionality, which provides a reactive site for post-polymerization modification or for influencing intermolecular interactions through hydrogen bonding.[3]
The polymerization of such monomers can lead to materials with applications in organic electronics, sensors, and smart materials.[1][4][5] The final properties of the polymer are intricately linked to its microstructure, including the cis/trans geometry of the double bonds and the potential for forming ordered helical structures.[1][2][6] This guide aims to provide an objective comparison of the expected material properties of poly(3-(4-methylphenyl)prop-2-yn-1-ol) with alternative conjugated polymers, supported by established experimental data from related systems.
Synthesis and Polymerization of 3-(4-Methylphenyl)prop-2-yn-1-ol
The journey from monomer to functional material begins with synthesis and controlled polymerization. The judicious choice of synthetic route and polymerization catalyst is paramount as it dictates the polymer's molecular weight, polydispersity, and stereochemistry, which in turn govern its bulk properties.[1]
Monomer Synthesis
3-(4-Methylphenyl)prop-2-yn-1-ol can be synthesized through several established organic chemistry routes. A common and effective method is the Sonogashira coupling reaction between a protected propargyl alcohol and 4-iodotoluene, followed by deprotection. Alternatively, the addition of the lithium salt of propargyl alcohol to p-tolualdehyde followed by rearrangement, or the reaction of a Grignard reagent derived from propargyl alcohol with a suitable p-tolyl electrophile, can be employed.[3] The presence of both a hydroxyl group and a terminal alkyne makes it a versatile building block.[3]
Polymerization Methodology
The polymerization of substituted acetylenes is most effectively achieved using transition metal catalysts. Rhodium-based catalysts, in particular, have proven to be exceptionally versatile for the living polymerization of these monomers, allowing for precise control over the polymer's architecture and enabling the synthesis of well-defined block copolymers.[1][7]
The choice of catalyst and reaction conditions (temperature, solvent) can direct the stereochemistry of the resulting polymer, yielding predominantly cis-transoidal or cis-cisoidal structures.[6] These different isomeric forms can have distinct properties; for instance, the cis form is often more flexible, while the trans form is more brittle.[2] Furthermore, with appropriate chiral pendants, substituted polyacetylenes can adopt stable helical conformations, leading to unique chiroptical properties.[8][9]
Caption: Workflow for the Rh-catalyzed polymerization of 3-(4-methylphenyl)prop-2-yn-1-ol.
Comparative Analysis of Material Properties
While specific experimental data for poly(3-(4-methylphenyl)prop-2-yn-1-ol) is not extensively reported in the literature, we can reliably infer its properties by comparing it with poly(phenylacetylene) (PPA), other substituted aromatic polyacetylenes, and the parent polyacetylene (PA).
Thermal Properties
Aromatic polyacetylenes are known for their significant thermal stability. The presence of aromatic side groups enhances the stability compared to aliphatic substituted polyacetylenes. Upon heating, these polymers undergo irreversible cis-to-trans isomerization, which can be observed as an exothermic peak in Differential Scanning Calorimetry (DSC).[10]
Thermogravimetric analysis (TGA) of substituted poly(phenylacetylenes) often reveals high char yields, indicating that they form a significant amount of carbonaceous residue upon thermal decomposition.[11] For instance, poly(phenylacetylene) with a para-substituted acetylene group exhibits an exceptionally high carbon yield of approximately 90%.[11] The hydroxyl group in our target polymer may participate in cross-linking reactions at elevated temperatures, potentially further increasing the char yield and thermal stability.
| Polymer | Isomerization Temp. (°C) | Decomposition Temp. (°C) | Carbon Yield (%) | Reference |
| Poly(2-ethynylnaphthalene) | ~210-235 | > 400 | High (Not specified) | [10] |
| Poly(PA-A)¹ | Not specified | > 450 | ~90 | [11] |
| Poly(PA-PA)² | Not specified | > 450 | ~80 | [11] |
| Expected for Poly(3-(4-MePh)prop-2-yn-1-ol) | ~200-250 | > 400 | High (>80) | Inferred |
| ¹Poly(phenylacetylene) with para-substituted acetylene group | ||||
| ²Poly(phenylacetylene) with para-substituted phenylacetylene group |
Mechanical Properties
Substituted polyacetylenes are generally more rigid than their saturated polymer counterparts due to the conjugated backbone.[2] Poly(arylacetylene)s, specifically, have been explored as precursors for carbon-carbon composites, demonstrating their potential for high-strength applications.[12] For example, composites derived from polyarylacetylene heat-treated to high temperatures (2400 °C) exhibited strengths up to 1.516 GPa.[12] While the pristine polymer is typically brittle, its mechanical performance can be substantially enhanced in composite form or through chemical modification. The methyl and hydroxyl groups on poly(3-(4-methylphenyl)prop-2-yn-1-ol) may affect processability and intermolecular forces, but the polymer is expected to retain the characteristic rigidity of this class of materials.
Optical Properties
The optical properties of conjugated polymers are dictated by the π-electron system.[13] The absorption and emission characteristics are sensitive to the polymer's conformation, conjugation length, and the electronic nature of the substituents.[5][13][14] Aromatic polyacetylenes often exhibit distinct colors depending on their helical conformation (e.g., yellow for extended helices, red for contracted helices).[6]
The p-tolyl group is expected to extend the π-conjugation, leading to a red-shift in the absorption maximum compared to unsubstituted polyacetylene. The polymer is expected to be photo-responsive, with its optical properties potentially tunable by external stimuli like temperature or solvent, which can alter the helical conformation.[8][9] While many monosubstituted polyacetylenes are non-emissive, appropriate substitution can induce fluorescence.[1][7]
| Polymer | Absorption Max (λmax, nm) | Band Gap (eV) | Key Features | Reference |
| Poly(p-phenylenevinylene) (PPV) class | ~450-550 | ~2.2-2.5 | Electroluminescent | [14] |
| Poly(quinoline-vinylene) derivative (PBQT) | 449 (trans), 545 (cis) | 1.6 | Photochromic, Fluorescent | [5] |
| Poly(2-ethynylnaphthalene) | 445 (extended), 510 (contracted) | Not specified | Conformation-dependent color | [15] |
| Expected for Poly(3-(4-MePh)prop-2-yn-1-ol) | ~450-520 | ~2.0-2.5 | Conformation-dependent optics | Inferred |
Electrical Properties
Polyacetylene is the archetypal conducting polymer; its conductivity can be increased by over seven orders of magnitude upon doping.[2] Undoped trans-polyacetylene has a conductivity of around 4.4×10⁻⁵ Ω⁻¹cm⁻¹, which can increase to as high as 10³ Ω⁻¹cm⁻¹ with dopants like iodine or AsF₅.[2][16][17] This process involves creating mobile charge carriers (polarons or solitons) along the polymer chain through oxidation (p-type doping) or reduction (n-type doping).[18]
For substituted polyacetylenes, the bulky side groups can influence conductivity by affecting the planarity of the backbone and the efficiency of interchain charge hopping. While the intrinsic conductivity of poly(3-(4-methylphenyl)prop-2-yn-1-ol) is expected to be low (in the semiconductor range), it should be dopable. The electron-donating nature of the methyl group and the polar hydroxyl group may influence the doping process and the stability of the resulting charge carriers. However, its conductivity is unlikely to reach the metallic levels of highly oriented, doped polyacetylene due to steric hindrance from the side groups.
| Material | State | Conductivity (Ω⁻¹cm⁻¹) | Reference |
| cis-Polyacetylene | Undoped | 1.7 x 10⁻⁹ | [2][17] |
| trans-Polyacetylene | Undoped | 4.4 x 10⁻⁵ | [2][17] |
| Polyacetylene | Iodine-doped | 38 to >10³ | [2][17] |
| Polyacetylene | AsF₅-doped | up to 4 x 10⁴ | [16] |
| Expected for Poly(3-(4-MePh)prop-2-yn-1-ol) | Undoped | 10⁻¹² - 10⁻⁸ | Inferred |
| Expected for Poly(3-(4-MePh)prop-2-yn-1-ol) | Doped | 10⁻⁶ - 10⁻² | Inferred |
Experimental Protocols for Material Assessment
To validate the inferred properties of poly(3-(4-methylphenyl)prop-2-yn-1-ol), a systematic experimental approach is necessary. The following are standard, self-validating protocols for characterizing the key material properties.
Caption: Standard experimental workflow for polymer property characterization.
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile.
-
Instrument: TGA Instrument (e.g., TA Instruments Q500).
-
Procedure:
-
Place 5-10 mg of the dried polymer sample into a platinum or ceramic TGA pan.
-
Load the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min for 30 minutes to remove oxygen.
-
Heat the sample from room temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Analysis: Determine the onset of decomposition (T_d) and the percentage of residual mass (char yield) at the final temperature.
Protocol: UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties and estimate the optical band gap.
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., THF, chloroform) with a known concentration (e.g., 0.01 mg/mL).
-
Alternatively, cast a thin film of the polymer onto a quartz slide by spin-coating or drop-casting.
-
Record the absorption spectrum over a wavelength range of 200-800 nm, using a reference cuvette with the pure solvent or a blank quartz slide.
-
-
Analysis: Identify the wavelength of maximum absorption (λ_max). The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method.
Protocol: Four-Point Probe Conductivity Measurement
-
Objective: To measure the electrical conductivity of the polymer film.
-
Instrument: Four-Point Probe setup with a source meter.
-
Procedure:
-
Prepare a uniform thin film of the polymer on an insulating substrate (e.g., glass).
-
Gently place the four-point probe head onto the surface of the film. The four probes should be collinear and equally spaced.
-
Apply a constant current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Calculate the sheet resistance (R_s) using the formula R_s = C * (V/I), where C is a geometric correction factor.
-
Measure the thickness (t) of the film using a profilometer.
-
Calculate the bulk conductivity (σ) using the formula σ = 1 / (R_s * t).
-
-
For Doped Samples: Expose the film to dopant vapor (e.g., iodine) in a sealed chamber for a controlled period before repeating the measurement.
Conclusion and Future Outlook
Polymers derived from 3-(4-methylphenyl)prop-2-yn-1-ol represent a promising subclass of functional aromatic polyacetylenes. Based on the analysis of related structures, these polymers are expected to exhibit high thermal stability, inherent rigidity, and conformation-dependent optical properties. The presence of both a methylphenyl group and a hydroxyl group provides a dual handle for tuning solubility, processability, and for post-polymerization functionalization, opening avenues for creating highly tailored materials.
While their electrical conductivity is predicted to be modest compared to doped polyacetylene, it should be sufficient for applications in organic semiconductors and sensors where high charge mobility is not the primary requirement. The key advantage lies in the potential for creating stimuli-responsive materials whose optical and chiroptical properties can be controlled by external factors.
Future research should focus on the controlled synthesis of poly(3-(4-methylphenyl)prop-2-yn-1-ol) with varying molecular weights and stereochemistries. A thorough experimental investigation, following the protocols outlined herein, is required to precisely quantify its material properties and validate the promising characteristics inferred in this guide. The exploration of copolymers and post-polymerization modifications of the hydroxyl group will undoubtedly unlock even more diverse functionalities and applications.
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A Comparative In Vitro Analysis of 3-(p-tolyl)prop-2-yn-1-ol Analogs as Kinase Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationship and Assay Standardization
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2][3] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore an area of intense research.[3] This guide focuses on a class of compounds centered around the 3-(p-tolyl)prop-2-yn-1-ol scaffold, providing a comparative analysis of its hypothetical analogs against a panel of therapeutically relevant kinase targets.
The core of this guide is not merely to present data, but to illuminate the process of generating reliable and comparable in vitro kinase inhibition data. We will delve into the rationale behind experimental design, the nuances of assay selection, and the critical importance of robust data interpretation. The presented data, while hypothetical, is structured to reflect a typical early-stage drug discovery screening campaign, aiming to identify promising lead compounds and understand initial structure-activity relationships (SAR).
The Chemical Scaffolding: Propargyl Alcohols in Kinase Inhibition
The propargyl alcohol moiety is a versatile functional group in medicinal chemistry, often utilized in the synthesis of complex molecules and as a key pharmacophore.[4][5][6] Its linear geometry and electronic properties can allow for specific interactions within the ATP-binding pocket of kinases. The parent compound, 3-(p-tolyl)prop-2-yn-1-ol, serves as our starting point. From here, we will explore how subtle modifications to this core structure can influence inhibitory potency and selectivity.
Experimental Design: A Framework for Meaningful Comparison
A successful in vitro kinase inhibitor screening campaign hinges on a well-thought-out experimental design. The primary goal is to obtain accurate and reproducible data that allows for a meaningful comparison between compounds.[2][7]
Selection of Kinase Targets
For this comparative study, we have selected a panel of four well-characterized protein kinases known to be involved in cancer cell signaling:
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often overexpressed in various cancers, making it a prime target for cancer therapy.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its hyperactivity is linked to cancer progression.
-
AKT1 (RAC-alpha serine/threonine-protein kinase): A crucial node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[8][9]
The Analogs: Exploring Chemical Space
To investigate the SAR of the 3-(p-tolyl)prop-2-yn-1-ol scaffold, we have designed three hypothetical analogs with modifications at the para position of the tolyl group and the alcohol moiety.
-
Compound A (Parent): 3-(p-tolyl)prop-2-yn-1-ol
-
Compound B: 3-(4-chlorophenyl)prop-2-yn-1-ol (investigating the effect of an electron-withdrawing group)
-
Compound C: 3-(p-tolyl)prop-2-yn-1-amine (exploring the impact of replacing the hydroxyl group with an amino group)
-
Compound D: 1-(p-tolyl)but-3-yn-2-ol (examining the effect of a methyl substitution on the carbon bearing the hydroxyl group)
Methodology: A Step-by-Step Guide to a Robust In Vitro Kinase Assay
The following protocol outlines a standardized radiometric in vitro kinase assay, a "gold standard" method known for its sensitivity and direct measurement of kinase activity.[10][11] This method tracks the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.[10][11]
Experimental Workflow Diagram
Caption: A generalized workflow for a radiometric in vitro kinase assay.
Detailed Protocol
-
Buffer and Reagent Preparation: Prepare a universal kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the test compounds in 100% DMSO.
-
Compound Plating: Serially dilute the test compounds in DMSO and spot them into a 96-well plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).[7]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Initiation of Reaction: Add the kinase/substrate mixture to the wells containing the compounds. Allow for a brief pre-incubation period (e.g., 10 minutes at room temperature).
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to the Kₘ for each kinase to ensure accurate determination of competitive inhibition.[2]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Detection: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[2]
Results: A Comparative Analysis of Inhibitory Activity
The inhibitory activities of the 3-(p-tolyl)prop-2-yn-1-ol analogs were assessed against the selected kinase panel, and the resulting IC₅₀ values are summarized in the table below.
| Compound | EGFR (IC₅₀, µM) | VEGFR2 (IC₅₀, µM) | SRC (IC₅₀, µM) | AKT1 (IC₅₀, µM) |
| A (Parent) | 15.2 | 25.8 | > 50 | > 50 |
| B | 2.8 | 8.5 | 12.3 | > 50 |
| C | 18.9 | 30.1 | > 50 | > 50 |
| D | 12.5 | 22.4 | 45.1 | > 50 |
Discussion: Interpreting the Structure-Activity Relationship
The hypothetical data reveals several key insights into the SAR of the 3-(p-tolyl)prop-2-yn-1-ol scaffold:
-
Compound B shows a significant increase in potency against EGFR, VEGFR2, and SRC compared to the parent compound A. The substitution of the para-methyl group with a chloro group, which is electron-withdrawing and has a similar size, suggests that electronic effects and/or specific halogen interactions within the ATP-binding pocket may be crucial for enhanced activity.
-
Compound C demonstrates a loss of activity , indicating that the hydroxyl group is a key interacting moiety, potentially forming a critical hydrogen bond with the kinase hinge region. Its replacement with an amino group, which has different hydrogen bonding properties and basicity, appears to be detrimental to binding.
-
Compound D exhibits slightly reduced potency compared to the parent compound A. The addition of a methyl group adjacent to the hydroxyl group may introduce steric hindrance, slightly impeding the optimal positioning of the molecule within the active site.
-
Selectivity: All tested compounds show a degree of selectivity, with a more pronounced inhibitory effect on the tyrosine kinases (EGFR, VEGFR2, SRC) compared to the serine/threonine kinase (AKT1). Compound B, while being the most potent, also displays the broadest activity against the tested tyrosine kinases.
This initial screen provides a clear direction for further optimization. The para-position of the phenyl ring appears to be a suitable point for modification to enhance potency, and the hydroxyl group is essential for activity.
Biological Context: The EGFR Signaling Pathway
To appreciate the potential therapeutic implications of inhibiting a kinase like EGFR, it is important to understand its role in cellular signaling.
Caption: A simplified overview of the EGFR signaling pathway.
Inhibition of EGFR by a small molecule, such as Compound B, would block the downstream signaling cascades, ultimately leading to a reduction in cell proliferation and survival, which is a desirable outcome in cancer therapy.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro comparative analysis of 3-(p-tolyl)prop-2-yn-1-ol analogs as potential kinase inhibitors. Through a combination of robust experimental design, a detailed and standardized protocol, and careful data interpretation, we have elucidated initial structure-activity relationships for this chemical scaffold.
The superior potency of the chloro-substituted analog (Compound B) highlights a promising avenue for further lead optimization. Future studies should focus on:
-
Expanding the Kinase Panel: Profiling promising compounds against a broader panel of kinases to better understand their selectivity profile and identify potential off-target effects.[7]
-
Mechanism of Action Studies: Investigating the binding mode of the most potent inhibitors to confirm ATP-competitive inhibition.
-
Cell-Based Assays: Evaluating the on-target activity of the compounds in a cellular context to confirm that their biochemical potency translates to a desired biological effect.[1][7]
By adhering to the principles of scientific integrity and logical experimental progression outlined in this guide, researchers can confidently advance their kinase inhibitor discovery programs.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). NIH. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Design and synthesis of tricyclic cores for kinase inhibition. (2013). PubMed. [Link]
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Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. (n.d.). PMC - NIH. [Link]
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Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (n.d.). MDPI. [Link]
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Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PubMed. [Link]
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Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (2014). PubMed. [Link]
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Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. (2021). PubMed. [Link]
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A Researcher's Guide to the Conformational Landscape of Substituted Propargyl Alcohols
A Comparative Analysis of Experimental and Computational Methodologies
Introduction: Beyond the 2D Structure
Propargyl alcohols, organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond, are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, natural products, and functional materials.[1][2] Their reactivity and utility are not solely defined by their chemical formula but are intimately linked to their three-dimensional structure, or conformation. The spatial arrangement of the hydroxyl group relative to the alkyne's π-electron cloud dictates the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding and predicting the conformational preferences of these molecules is therefore a critical aspect of modern chemical research and drug development.
This guide provides a comparative overview of the state-of-the-art techniques used for the conformational analysis of substituted propargyl alcohols and their derivatives. We will delve into both experimental and computational methodologies, presenting their underlying principles, practical applications, and comparative performance. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and apply the most appropriate methods for their specific research questions. We will explore how substituents and intramolecular forces, particularly the O-H···π hydrogen bond, govern the conformational equilibrium, supported by experimental data and validated computational protocols.
The Decisive Interaction: Intramolecular O-H···π Hydrogen Bonding
The conformational landscape of propargyl alcohols is largely dominated by a weak, yet structurally definitive, intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the alkyne. This O-H···π interaction typically stabilizes a gauche or synclinal conformation, where the hydroxyl group is oriented towards the triple bond, over an anti or trans conformation. Microwave and infrared spectroscopy studies have confirmed that for the parent propargyl alcohol, only one conformer, stabilized by this hydrogen bond, is predominantly present in the gas phase. This preference is a delicate balance of electrostatic attraction and steric repulsion, which can be tuned by the introduction of substituents.
Comparative Methodologies for Conformational Elucidation
The determination of the preferred conformation of propargyl alcohol derivatives requires a synergistic approach, often combining experimental spectroscopic data with theoretical calculations. Each method offers unique insights, and their combined application provides a more complete and validated picture of the molecular structure.
Experimental Techniques: Capturing the Molecular Shape
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for conformational analysis in solution.[3] Several NMR parameters are exquisitely sensitive to the geometry of the molecule.
-
Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[4][5] By measuring the ³JHH values, researchers can estimate the dihedral angles and thus deduce the predominant conformation. For instance, a larger coupling constant is typically observed for protons in an anti arrangement (dihedral angle ~180°), while a smaller coupling constant is characteristic of a gauche arrangement (dihedral angle ~60°).
-
Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that arises from the through-space interaction of protons that are in close proximity (typically < 5 Å).[6] In NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, the observation of a cross-peak between two protons indicates that they are spatially close. This information is invaluable for distinguishing between different folded and extended conformations. For propargyl alcohols, an NOE between the hydroxyl proton and the acetylenic proton would provide strong evidence for a conformation stabilized by the O-H···π interaction.
2. X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and dihedral angles. While this method provides a static picture of the conformation in the crystalline lattice, which may differ from the conformation in solution, it serves as an invaluable benchmark for validating computational models and interpreting solution-state NMR data.
Computational Chemistry: Modeling the Conformational Landscape
Theoretical calculations are an essential complement to experimental data, providing insights into the relative energies of different conformers and the transition states that separate them.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[7] By solving the Schrödinger equation within an approximate framework, DFT can be used to optimize the geometries of different possible conformers and calculate their relative energies. A typical conformational search involves rotating the key dihedral angles (e.g., the C-C-O-H angle) and performing a geometry optimization at each step to find the energy minima. The conformer with the lowest calculated energy is predicted to be the most stable.
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate energy calculations.[8] These methods are more computationally expensive but are often used to benchmark the results from DFT calculations for smaller systems.
Substituent Effects: A Comparative Analysis
The introduction of substituents on the propargyl alcohol skeleton can significantly alter the conformational equilibrium by modulating steric and electronic effects.
| Substituent Position | Type of Substituent | Expected Conformational Effect | Rationale |
| On the Carbinol Carbon | Bulky alkyl or aryl groups | May destabilize the O-H···π hydrogen-bonded conformer. | Steric hindrance between the substituent and the alkyne can force the hydroxyl group away from the π-cloud. |
| Electron-withdrawing groups | May strengthen the O-H···π interaction. | Increased acidity of the hydroxyl proton enhances its hydrogen-bonding capability. | |
| On the Terminal Alkyne Carbon | Phenyl or other aryl groups | Can enhance the O-H···π interaction. | The π-system of the aryl group can further stabilize the hydrogen bond. |
| Silyl groups | May introduce competing interactions or steric bulk. | The conformational preference will depend on the size and electronic nature of the silyl group. |
Supporting Experimental Data:
A study on the synthesis of various disubstituted phenyl propargyl alcohols provides a platform for such comparative analysis. For example, the 1H NMR spectrum of 3-(2,3-Dichlorophenyl)-prop-2-yn-1-ol shows the methylene protons as a singlet at 4.56 ppm, while in 3-(2-Chloro-3-fluorophenyl)-prop-2-yn-1-ol, they appear as a doublet at 4.56 ppm with a coupling constant of 5.5 Hz to the hydroxyl proton.[1] This difference in coupling suggests a change in the average conformation or the rate of hydroxyl proton exchange, influenced by the electronic nature of the halogen substituents. Further analysis using variable temperature NMR and 2D NOESY would be required to fully delineate the conformational differences.
Experimental and Computational Protocols
Protocol 1: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified propargyl alcohol derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. For NOESY experiments with small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[6] This can be achieved by several freeze-pump-thaw cycles.[6]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assign the proton resonances.
-
Acquire a 2D ¹H-¹H COSY spectrum to confirm proton-proton coupling networks.
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized for the molecule's size (typically 500-800 ms for small molecules). ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[6]
-
-
Data Analysis:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain relative proton-proton distances.
-
Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum.
-
Use the Karplus equation to correlate the measured ³JHH values with dihedral angles.[4][9][10]
-
Combine the distance restraints from NOE data and the dihedral angle restraints from coupling constants to build a model of the predominant solution-state conformation.
-
Protocol 2: DFT-Based Conformational Search
-
Structure Building: Construct an initial 3D model of the substituted propargyl alcohol using molecular modeling software.
-
Conformational Search:
-
Define the rotatable bonds, with the primary bond of interest being the Cα-Cβ bond of the alcohol.
-
Perform a systematic or stochastic conformational search by rotating this bond in defined increments (e.g., 30°).
-
At each increment, perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers identified in the initial search and perform a full geometry optimization and frequency calculation using a more robust DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[11][12] The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Analysis:
-
Compare the relative energies of the optimized conformers. The conformer with the lowest energy is the predicted most stable structure.
-
Analyze the geometry of the most stable conformer, paying close attention to the O-H···π distance and the relevant dihedral angles.
-
The calculated dihedral angles can then be compared with those estimated from experimental ³JHH coupling constants.
-
Visualizing the Workflow
A combined experimental and computational approach provides the most robust conformational analysis. The following workflow illustrates this synergy:
Caption: A synergistic workflow combining experimental NMR data and computational DFT calculations for a robust conformational analysis.
Conclusion
The conformational analysis of substituted propargyl alcohols is a multifaceted challenge that requires a carefully considered combination of experimental and computational techniques. While NMR spectroscopy provides invaluable data on the solution-state structure through coupling constants and NOEs, DFT calculations offer a powerful means to explore the potential energy surface and rationalize the observed conformational preferences. The dominant role of the intramolecular O-H···π hydrogen bond provides a predictive framework, yet the subtle interplay of steric and electronic effects from various substituents necessitates a case-by-case analysis. By integrating the methodologies outlined in this guide, researchers can achieve a detailed and accurate understanding of the three-dimensional structure of these important molecules, paving the way for more rational design in synthetic and medicinal chemistry.
References
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Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd ed. WILEY-VCH. [Link]
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Afanasiev, A., et al. (2020). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry. [Link]
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
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MacroModel and the Maestro user interface allow the prediction of coupling constants. Schrödinger. [Link]
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Haasnoot, C. A. G., DeLeeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. [Link]
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Rutledge, K., et al. (2017). Select 3 J(H,H) values and dihedral angles for compounds 6 and 7. ResearchGate. [Link]
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Bose, D., et al. (2007). New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations. Journal of the American Chemical Society, 129(41), 12469–12483. [Link]
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Gervais, C., et al. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. Angewandte Chemie International Edition, 58(45), 16047-16051. [Link]
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Gervais, C., et al. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ChemRxiv. [Link]
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Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 16(5), 837-853. [Link]
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A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals (PDF). S3 Amazon AWS. [Link]
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Anget, T., et al. (2021). NMR-Based Configurational Assignments of Natural Products: Gibbs Sampling and Bayesian Inference Using Floating Chirality Distance Geometry Calculations. Molecules, 26(11), 3223. [Link]
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Møllendal, H., & Samdal, S. (2010). Microwave spectrum and intramolecular hydrogen bonding of propargyl selenol (HC≡CCH2SeH). The Journal of Physical Chemistry A, 114(20), 6121–6126. [Link]
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Mani, D., & Arunan, E. (2014). Rotational spectra of propargyl alcohol dimer: a dimer bound with three different types of hydrogen bonds. The Journal of Chemical Physics, 141(16), 164311. [Link]
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Wyrick, S. D., et al. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Letters in Drug Design & Discovery, 6(1), 1-10. [Link]
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300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... ResearchGate. [Link]
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Ocola, E. J., & Laane, J. (2023). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight Press. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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Chervakov, P., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 27(21), 7578. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)prop-2-yn-1-ol
This document provides a detailed protocol for the safe and compliant disposal of 3-(4-Methylphenyl)prop-2-yn-1-ol. As a specialized acetylenic alcohol, this compound requires careful handling not only during its use in synthesis and development but critically, through to its final disposition as chemical waste. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment. Our guiding principle is the complete prevention of environmental release and the mitigation of all potential health and safety risks.
Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 3-(4-Methylphenyl)prop-2-yn-1-ol is the definitive source of information, we can infer its primary hazards based on its structural motifs: an aromatic ring, a propargyl alcohol group, and a methyl substituent.
-
Toxicity: Like many functionalized aromatic compounds and acetylenic alcohols, it should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Propargyl alcohol, a related parent compound, is known to be an irritant and exhibits toxicity.[4]
-
Irritation: It is expected to be a skin and eye irritant.[1][2]
-
Flammability: While its flash point may not be exceptionally low, as an organic alcohol, it is a combustible material.[5]
-
Reactivity: The acetylenic (alkyne) group can be reactive. Acetylenic alcohols can undergo hazardous reactions, including polymerization, when in contact with certain acids or bases.[6]
Based on these properties, 3-(4-Methylphenyl)prop-2-yn-1-ol must be managed as hazardous waste in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[7][8] The waste determination must be performed when the waste is first generated.[9]
Essential Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling the pure compound or its waste. The minimum required PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.
-
Respiratory Protection: If handling outside of a certified chemical fume hood or if aerosols may be generated, a NIOSH-approved respirator is necessary.[10]
Waste Segregation and Storage Protocol
The systematic collection and storage of waste are critical to preventing accidental reactions and ensuring regulatory compliance. Follow this step-by-step procedure in your laboratory.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is temporarily stored.[11][12][13] This area must be under the control of the laboratory personnel. It can be a section of a bench, a chemical fume hood, or a designated cabinet.[11]
Step 2: Select an Appropriate Waste Container Use only chemically compatible containers for waste storage. High-density polyethylene (HDPE) or glass bottles are typically appropriate. The container must have a secure, tightly sealing lid to prevent the release of vapors.[9][14]
Step 3: Label the Waste Container Correctly Proper labeling is a strict regulatory requirement and is essential for safety.[9][12] The label must be affixed to the container as soon as the first drop of waste is added and must include:
-
The full chemical name: "3-(4-Methylphenyl)prop-2-yn-1-ol" . Do not use abbreviations or formulas.[11]
-
A clear indication of the associated hazards (e.g., "Toxic," "Flammable," "Irritant").[11]
-
The date the container becomes full.[11]
Step 4: Segregate Incompatible Chemicals Crucially, do not mix this waste with other chemical streams unless you have confirmed compatibility. Specifically, store this waste away from:
-
Strong Oxidizing Agents: To prevent a violent exothermic reaction.
-
Strong Acids and Bases: To avoid catalyzing potentially hazardous polymerization or degradation reactions of the alkyne group.[6][11]
-
Aqueous Waste Streams: Unless the material is in a very dilute aqueous solution, keep organic waste separate from aqueous waste.
Approved Disposal Procedures
Under no circumstances should 3-(4-Methylphenyl)prop-2-yn-1-ol or its containers be disposed of in the regular trash or down the drain.[14][15][16] This is illegal and poses a significant threat to environmental and public health.
The only acceptable method for the final disposal of this chemical waste is through a licensed hazardous waste management company.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Possesses characteristics of Toxicity and potentially Ignitability/Reactivity under RCRA.[9][16] |
| Container Type | Tightly sealed, chemically compatible container (e.g., HDPE, Glass). | Prevents leakage and vapor release. |
| Required PPE | Nitrile gloves, safety goggles, lab coat. | Protects personnel from exposure during handling and transfer.[10] |
| Primary Disposal Method | Licensed high-temperature incineration. | Ensures complete destruction of the organic molecule, preventing environmental contamination.[10][14] |
| Forbidden Methods | Drain or solid trash disposal. | Prevents contamination of waterways and municipal waste streams.[14][15] |
Disposal Workflow:
-
Collect waste 3-(4-Methylphenyl)prop-2-yn-1-ol, including any contaminated materials (e.g., silica gel, filter paper, gloves), in your properly labeled hazardous waste container within the SAA.
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Once the container is full or has been in the SAA for up to one year, arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or its contracted hazardous waste vendor.[9][11]
-
The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via controlled incineration.[7][14]
Disposal Decision Workflow
Caption: Decision workflow for proper chemical waste management.
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Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
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Nichols, C. S., & Cromartie, T. H. (1980). Irreversible inactivation of the flavoenzyme alcohol, oxidase with acetylenic alcohols. Biochemical and Biophysical Research Communications, 97(1), 216-221. Available from: [Link]
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Comprehensive Safety and Handling Guide for 3-(4-Methylphenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Proactive Approach to Safety
Based on data from analogous compounds such as propargyl alcohol and other aromatic alkynes, 3-(4-Methylphenyl)prop-2-yn-1-ol should be handled with care, assuming the following potential hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Short-term exposure could lead to irritation of the skin, eyes, and respiratory tract.[1]
-
Flammability: As with many organic compounds, it may be flammable and should be kept away from ignition sources.[1][3]
-
Reactivity: The propargyl alcohol moiety can be reactive and may be unstable under certain conditions, such as elevated temperatures or in the presence of certain metals.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling 3-(4-Methylphenyl)prop-2-yn-1-ol. The following table outlines the recommended PPE, and the subsequent diagram illustrates the decision-making process for its selection.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during reactions.[4][5] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Double-gloving is recommended to provide an extra barrier against potential chemical absorption.[4] Gloves should be inspected for any signs of degradation before use and changed frequently. |
| Body | Flame-resistant lab coat. | A lab coat made of flame-resistant material protects against splashes and potential fires.[5] It should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary after a formal risk assessment.[5][7] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects.[5] |
PPE Selection Workflow
The following diagram outlines the logical steps for selecting the appropriate PPE when working with 3-(4-Methylphenyl)prop-2-yn-1-ol.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans: Ensuring a Safe Workflow
Handling and Storage
-
Ventilation: Always handle 3-(4-Methylphenyl)prop-2-yn-1-ol in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[3]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9]
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Plan
All waste containing 3-(4-Methylphenyl)prop-2-yn-1-ol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(4-Methylphenyl)prop-2-yn-1-ol".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10][11] The primary methods of disposal for such chemical waste are typically high-temperature incineration or chemical treatment by a licensed facility.[11][12]
Regulatory and Compliance Framework
All handling and disposal procedures must comply with local, state, and federal regulations. In the United States, the Occupational Safety and Health Administration (OSHA) sets the standards for laboratory safety, including the requirement for a Chemical Hygiene Plan (CHP).[13][14] In Europe, the European Chemicals Agency (ECHA) provides guidance on chemical safety assessments.[15][16][17] It is imperative to be familiar with and adhere to these regulations.
Conclusion: A Culture of Safety
The safe handling of 3-(4-Methylphenyl)prop-2-yn-1-ol is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers, the wider community, and the environment.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
